molecular formula C8H6Cl2O2 B1455316 2,3-Dichloro-4-methylbenzoic acid CAS No. 1254073-62-5

2,3-Dichloro-4-methylbenzoic acid

Cat. No.: B1455316
CAS No.: 1254073-62-5
M. Wt: 205.03 g/mol
InChI Key: PBUDJTSPOLSTQE-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-methylbenzoic acid is a useful research compound. Its molecular formula is C8H6Cl2O2 and its molecular weight is 205.03 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dichloro-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUDJTSPOLSTQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dichloro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the physicochemical properties of 2,3-Dichloro-4-methylbenzoic acid, a substituted aromatic carboxylic acid of interest to researchers, scientists, and professionals in drug development. Given the limited availability of direct experimental data for this specific isomer, this document emphasizes a comparative analysis with related dichlorinated methylbenzoic acid isomers and details the fundamental experimental methodologies for property determination. This approach is designed to equip the scientific community with the necessary tools and insights to effectively work with and characterize this compound.

Molecular Structure and Identification

This compound belongs to the family of substituted benzoic acids. Its structure features a benzene ring substituted with two chlorine atoms, a methyl group, and a carboxylic acid group. The precise arrangement of these substituents dictates its chemical and physical properties.

IUPAC Name: this compound Molecular Formula: C₈H₆Cl₂O₂ Molecular Weight: 205.04 g/mol CAS Number: 1254073-62-5

The structural isomers of dichloromethylbenzoic acid are numerous, and their properties can vary significantly based on the substitution pattern. A clear understanding of the specific isomer is crucial for any research or development endeavor.

Caption: Molecular structure of this compound.

Comparative Physicochemical Properties

Direct experimental data for this compound is not widely available in public databases. Therefore, a comparative look at its isomers is instructive. The following table summarizes available data for related compounds, which can provide a reasonable estimation range for the target molecule.

Property2,4-Dichloro-3-methylbenzoic acid3,5-Dichloro-4-methylbenzoic acidThis compound (Predicted/Estimated)
Melting Point Not available187-189 °C[1][2]Expected to be a solid with a distinct melting point, likely in a similar range to its isomers.
Boiling Point Not available330.9 °C at 760 mmHg[2]Expected to be high, characteristic of a substituted aromatic acid.
Density 1.442 g/cm³ (Predicted)1.4 g/cm³[2]Predicted to be around 1.4-1.5 g/cm³.
Solubility Insoluble in water (predicted)Sparingly soluble in waterExpected to have low aqueous solubility, but soluble in organic solvents like alcohols, ethers, and acetone.
pKa Not availableNot availableEstimated to be lower than benzoic acid (4.2) due to the electron-withdrawing effects of the two chlorine atoms.

Spectral Analysis: A Predictive Approach

The structural elucidation of this compound would rely heavily on spectroscopic methods. While specific spectra are not available, we can predict the key features based on the structure.

¹H NMR Spectroscopy:

  • Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm).

  • Aromatic Protons: Two doublets in the aromatic region (around 7-8 ppm), corresponding to the two protons on the benzene ring. The coupling constants would be indicative of their ortho relationship.

  • Methyl Protons (-CH₃): A singlet in the aliphatic region (around 2.3-2.5 ppm).

¹³C NMR Spectroscopy:

  • Carbonyl Carbon (-COOH): A signal in the downfield region (around 170 ppm).

  • Aromatic Carbons: Six distinct signals for the benzene ring carbons, with their chemical shifts influenced by the attached substituents. The carbons attached to chlorine atoms would be significantly shifted.

  • Methyl Carbon (-CH₃): A signal in the aliphatic region (around 20 ppm).

Infrared (IR) Spectroscopy:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700 cm⁻¹.

  • C-Cl Stretches: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

  • C-H Stretches (Aromatic and Aliphatic): Signals just above and below 3000 cm⁻¹, respectively.

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight. A key feature for compounds containing two chlorine atoms is the presence of M+2 and M+4 peaks due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.[3][4] The relative intensities of these isotopic peaks (approximately 9:6:1 ratio for two chlorines) would be a definitive indicator of the presence of two chlorine atoms in the molecule.[3][4]

Acidity and Reactivity

The acidity of the carboxylic acid group is a critical parameter. The pKa value is influenced by the electronic effects of the substituents on the benzene ring. Both chlorine atoms are electron-withdrawing groups, which stabilize the carboxylate anion through the inductive effect, thereby increasing the acidity (lowering the pKa) compared to benzoic acid (pKa ≈ 4.2).[5] The methyl group is a weak electron-donating group, which would slightly decrease the acidity. The net effect of the two chloro groups is expected to dominate, making this compound a stronger acid than benzoic acid. The ortho effect from the 2-chloro substituent may further enhance the acidity due to steric hindrance to coplanarity of the carboxyl group with the benzene ring.[5][6]

The reactivity of this compound is typical of a carboxylic acid, allowing for the formation of esters, amides, and acid chlorides. The aromatic ring can undergo further electrophilic substitution, although the existing substituents will direct the position of new groups and may deactivate the ring.

Experimental Determination of Physicochemical Properties

For a compound with limited published data, the ability to experimentally determine its properties is paramount. The following section provides standardized protocols for key analytical procedures.

Melting Point Determination

The melting point is a fundamental indicator of purity.

Melting_Point_Determination A Dry and powder the sample B Pack sample into a capillary tube (2-3 mm height) A->B C Place in melting point apparatus B->C D Heat rapidly to ~20°C below expected m.p. C->D E Heat slowly (1-2°C/min) D->E F Record temperature range from first liquid to complete melting E->F

Caption: Workflow for melting point determination.

Protocol:

  • Ensure the sample is completely dry and finely powdered.[7]

  • Pack the sample into a capillary tube to a height of 2-3 mm.[8]

  • Place the capillary tube in a melting point apparatus.[7]

  • If the approximate melting point is known, heat rapidly to about 20°C below this temperature.[8]

  • Then, decrease the heating rate to 1-2°C per minute.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[8] A narrow melting range (0.5-1°C) is indicative of a pure compound.

Solubility Assessment

Protocol:

  • To a small, known amount of the solid (e.g., 10 mg) in a test tube, add a small volume (e.g., 1 mL) of the solvent to be tested (e.g., water, ethanol, acetone, dichloromethane).

  • Agitate the mixture vigorously for a set period (e.g., 1 minute).

  • Observe if the solid dissolves completely.

  • If it dissolves, the compound is soluble. If not, it can be classified as partially soluble or insoluble. Heating can be applied to test for solubility at elevated temperatures.

pKa Determination via Potentiometric Titration

This method provides an accurate measure of the compound's acidity.[9][10][11]

pKa_Determination A Prepare a standard solution of the acid B Calibrate pH meter with standard buffers A->B C Titrate with a standardized base (e.g., NaOH) B->C D Record pH after each addition of titrant C->D E Plot pH vs. volume of titrant D->E F Determine the half-equivalence point E->F G pH at half-equivalence point = pKa F->G

Caption: Workflow for pKa determination by potentiometric titration.

Protocol:

  • Prepare a solution of the acid of known concentration (e.g., 0.01 M) in a suitable solvent (e.g., a water-alcohol mixture if solubility in water is low).

  • Calibrate a pH meter using standard buffer solutions.

  • Titrate the acid solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the base in small, known increments.

  • Record the pH of the solution after each addition of the base, allowing the reading to stabilize.

  • Plot the pH versus the volume of base added.

  • Determine the equivalence point (the point of steepest slope on the titration curve).

  • The pKa is the pH at the half-equivalence point (the volume of base added is half of that at the equivalence point).[9]

Spectroscopic and Chromatographic Analysis Protocols

NMR Spectroscopy:

  • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[12][13]

  • Ensure the sample is fully dissolved and free of particulate matter by filtering if necessary.[14]

  • Acquire the spectrum on a high-field NMR spectrometer.

IR Spectroscopy (Thin Solid Film):

  • Dissolve a small amount of the solid in a volatile solvent (e.g., dichloromethane or acetone).[15]

  • Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).[15]

  • Allow the solvent to evaporate, leaving a thin film of the solid on the plate.[15]

  • Acquire the IR spectrum using an FTIR spectrometer.[16]

Mass Spectrometry (Direct Infusion):

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Infuse the solution directly into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).[17][18][19]

  • Acquire the mass spectrum over a suitable m/z range.

HPLC for Purity Analysis:

  • Develop a reversed-phase HPLC method, typically using a C18 column.

  • The mobile phase could be a gradient of an acidified aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Dissolve the sample in the mobile phase or a compatible solvent.

  • Inject the sample and monitor the elution profile using a UV detector at an appropriate wavelength (e.g., around 210-254 nm).

  • The purity can be estimated from the relative area of the main peak.

Synthesis and Purification

The synthesis of this compound would likely involve a multi-step process, potentially starting from a commercially available substituted toluene or benzoic acid derivative. Plausible synthetic strategies could include:

  • Chlorination of 4-methylbenzoic acid or a derivative: This would require careful control of reaction conditions to achieve the desired regioselectivity.

  • Oxidation of 2,3-dichloro-4-methyltoluene: If the corresponding toluene is available, it could be oxidized to the carboxylic acid.

  • Functional group manipulation from a related dichlorinated compound.

Purification of the final product is critical. Recrystallization is a standard and effective method for purifying solid organic compounds.

General Recrystallization Protocol:

  • Dissolve the crude solid in a minimum amount of a suitable hot solvent.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Safety and Handling

Based on the safety data for related dichlorobenzoic acids, this compound should be handled with care.[2][20][21][22][23]

  • Hazards: Likely to be an irritant to the eyes, skin, and respiratory system.[2][21] May be harmful if swallowed.[21][23]

  • Personal Protective Equipment (PPE): Wear appropriate safety goggles, chemical-resistant gloves, and a lab coat.[2] Use in a well-ventilated area or a fume hood.

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Applications in Research and Drug Development

Halogenated benzoic acids are important building blocks in medicinal chemistry and materials science.[24] The presence of halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including:

  • Increased Lipophilicity: Halogens can enhance membrane permeability.

  • Metabolic Stability: The C-Cl bond is strong and can block sites of metabolic oxidation.

  • Halogen Bonding: The chlorine atoms can participate in halogen bonding, a non-covalent interaction that can be important for ligand-receptor binding.[25]

These properties make dichlorinated benzoic acid derivatives valuable scaffolds for the synthesis of novel therapeutic agents and functional materials.[26][27]

References

[Please note that the following URLs are provided for verification and were accessible as of the last update. Some links may lead to landing pages requiring further navigation.]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Western University. NMR Sample Preparation. [Link]

  • Pearson. The pKa values of a few ortho-, meta-, and para-substituted benzo.... [Link]

  • Reddit. What are the best practices for sample preparation for NMR analysis?. [Link]

  • University of Calgary. Melting point determination. [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • University of California, Davis. Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino.
  • University of Colorado Boulder. IR Spectroscopy of Solids. [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 3,5-Dichlorobenzoic acid, 99%. [Link]

  • Chemistry LibreTexts. 16.9: Organic Compounds Containing Halogen Atoms. [Link]

  • Wikipedia. Infrared spectroscopy. [Link]

  • Westlab Canada. Measuring the Melting Point. [Link]

  • HCPG. Acidity of Carboxylic Acids. [Link]

  • Oxford Lab Fine Chem. material safety data sheet - 2,4-dichlorobenzoic acid. [Link]

  • PubMed. Direct Infusion Mass Spectrometry for Complex Lipid Analysis. [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • Studylib. experiment (1) determination of melting points. [Link]

  • ACS Publications. Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. [Link]

  • Clarion University. Determination of Melting Point. [Link]

  • Google Patents. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • Google Patents. CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid.
  • Chemistry LibreTexts. 4.2: IR Spectroscopy. [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

  • PubMed Central. Online Direct Infusion Mass Spectrometry of Liquid–Liquid Extraction Phases for Metabolite and Lipid Profiling with the Direct Infusion Probe. [Link]

  • ACS Publications. A Direct Infusion Probe for Rapid Metabolomics of Low-Volume Samples. [Link]

  • ResearchGate. An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. [Link]

  • ResearchGate. Halogen Bond: Its Role beyond Drug-Target Binding Affinity for Drug Discovery and Development. [Link]

  • European Patent Office. Process for the preparation of a benzoic acid derivative - EP 0281186 B1. [Link]

  • ResearchGate. Rapid protein identification using direct infusion nanoelectrospray ionization mass spectrometry. [Link]

  • ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Link]

  • MDPI. Direct Infusion Mass Spectrometry to Rapidly Map Metabolic Flux of Substrates Labeled with Stable Isotopes. [Link]

  • PubMed Central. Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. [Link]

  • ResearchGate. Substituent effects on the electronic structure and pKa of benzoic acid. [Link]

  • SlideShare. IR Spectroscopy: Fundamentals and Applications. [Link]

  • YouTube. Mass Spectroscopy - Halo-isotopes. [Link]

  • Slideshare. Sampling of solids in IR spectroscopy. [Link]

  • ACS Publications. Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. [Link]

  • National Institutes of Health. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. [Link]

Sources

An In-depth Technical Guide to 2,3-Dichloro-4-methylbenzoic acid (CAS Number: 1254073-62-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 2,3-Dichloro-4-methylbenzoic acid, a key intermediate in the development of novel therapeutics.

Introduction: A Molecule of Interest in Medicinal Chemistry

This compound is a halogenated aromatic carboxylic acid. Its structure, featuring a benzoic acid core with two chlorine atoms and a methyl group at specific positions, makes it a valuable building block in organic synthesis. The electronic properties conferred by the chloro- and methyl- substituents on the benzene ring influence its reactivity and potential for interaction with biological targets. This compound has garnered interest primarily as an intermediate in the synthesis of pharmacologically active molecules, most notably P2X7 receptor modulators.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and formulation.

PropertyValueSource
CAS Number 1254073-62-5-
Molecular Formula C₈H₆Cl₂O₂[1]
Molecular Weight 205.04 g/mol [1]
Appearance White to off-white solid (typical for similar compounds)General knowledge
Melting Point Data not available for this specific isomer. The related isomer, 3,5-dichloro-4-methylbenzoic acid, has a melting point of 187-189 °C.General knowledge
Boiling Point Data not available-
Solubility Expected to be poorly soluble in water, but soluble in organic solvents such as toluene, and alcohols.General knowledge based on structure
Purity Typically available at ≥95% purity.-

Synthesis of this compound

A documented method for the synthesis of this compound involves the conversion of the carboxylic acid to its more reactive acid chloride derivative using thionyl chloride.

Experimental Protocol: Preparation of 2,3-Dichloro-4-methylbenzoyl chloride

This protocol is adapted from a patented procedure for the use of this compound as a synthetic intermediate.[2]

Materials:

  • This compound (5.90 g, 26.2 mmol)

  • Thionyl chloride (30 mL, 411 mmol)

  • Toluene (100 mL)

Procedure:

  • Combine this compound and toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Slowly add thionyl chloride to the mixture.

  • Heat the reaction mixture to 85 °C and maintain this temperature for 4 hours.

  • After the reaction is complete, remove the solvents in vacuo.

  • To ensure complete removal of residual thionyl chloride, azeotrope the residue with toluene (3 x 100 mL).

  • The resulting residue, 2,3-dichloro-4-methylbenzoyl chloride, can be used in subsequent steps without further purification.

Causality of Experimental Choices:

  • Thionyl chloride is a common and effective reagent for converting carboxylic acids to acid chlorides. The excess thionyl chloride ensures the complete conversion of the starting material.

  • Toluene serves as a suitable solvent that is inert to the reaction conditions and has a boiling point that allows for the desired reaction temperature.

  • Heating to 85 °C provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Azeotropic distillation with toluene is a crucial step to remove any remaining thionyl chloride, which could interfere with subsequent reactions.

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the two aromatic protons and the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the chlorine and methyl substituents.

  • ¹³C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carboxyl carbon would appear at a characteristic downfield shift.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (205.04 g/mol ), with a characteristic isotopic pattern due to the presence of two chlorine atoms.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong carbonyl (C=O) stretching band from the carboxylic acid group, as well as characteristic bands for the aromatic ring and C-Cl bonds.

Applications in Drug Discovery

The primary documented application of this compound is as a key intermediate in the synthesis of P2X7 receptor modulators.[2]

Signaling Pathway and Therapeutic Rationale

P2X7_Pathway ATP ATP P2X7 P2X7 Receptor ATP->P2X7 activates Inflammation Inflammation P2X7->Inflammation Pain Pain P2X7->Pain Neurodegeneration Neurodegeneration P2X7->Neurodegeneration Modulator 2,3-Dichloro-4-methylbenzoic acid-derived Modulator Modulator->P2X7 inhibits

Caption: Role of this compound-derived modulators in the P2X7 pathway.

The P2X7 receptor is an ATP-gated ion channel that is expressed on various immune cells. Its activation by extracellular ATP triggers inflammatory responses.[2] Overactivation of the P2X7 receptor has been implicated in a range of pathological conditions, including:

  • Pain: Neuropathic and inflammatory pain.[2]

  • Inflammatory Diseases: Such as rheumatoid arthritis.[2]

  • Neurodegenerative Diseases: Including Alzheimer's disease.[2]

Molecules synthesized from this compound have been shown to modulate the P2X7 receptor, suggesting their potential as therapeutic agents for these conditions.[2]

Safety and Handling

Specific toxicology data for this compound (CAS 1254073-62-5) is not available. However, based on the safety data for the closely related isomer, 2,4-dichloro-3-methylbenzoic acid, the following precautions should be observed.[3]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[3]

  • Ventilation: Handle in a well-ventilated place to avoid the formation of dust and aerosols.[3]

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[3]

    • Skin Contact: Wash off with soap and plenty of water.[3]

    • Eye Contact: Rinse with pure water for at least 15 minutes.[3]

    • Ingestion: Rinse mouth with water. Do not induce vomiting.[3]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

Conclusion

This compound is a valuable chemical intermediate with demonstrated utility in the synthesis of potential therapeutics targeting the P2X7 receptor. While comprehensive data on its physicochemical and toxicological properties are still emerging, its role in medicinal chemistry highlights its importance for further investigation. Researchers working with this compound should adhere to strict safety protocols and consult safety data sheets for related compounds for guidance.

References

  • 2][3][4]TRIAZOLO[4,3-a]PYRAZINE DERIVATIVES AS P2X7 MODULATORS - Google Patents

Sources

solubility of 2,3-Dichloro-4-methylbenzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2,3-Dichloro-4-methylbenzoic Acid in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation design to bioavailability.[1][2] This guide provides a comprehensive technical overview of the principles and methodologies for determining the . While specific experimental data for this compound is not widely published, this document serves as a foundational resource for researchers, scientists, and drug development professionals by establishing a robust framework for its characterization. We delve into the theoretical underpinnings of solubility for substituted benzoic acids, provide detailed, field-proven experimental protocols, and offer a template for systematic data acquisition and presentation.

Introduction: The Critical Role of Solubility

This compound is a substituted aromatic carboxylic acid. While its specific applications are still emerging, its structural motifs are common in medicinal chemistry and materials science. For any new chemical entity, understanding its solubility profile is a cornerstone of early-phase development.[1] Poor solubility can lead to a cascade of challenges, including inadequate systemic exposure for pharmacological response, difficulties in formulation, and unreliable results in in-vitro screening assays.[3][4] Therefore, a thorough characterization of solubility in a range of relevant organic solvents is not merely a data-gathering exercise; it is a crucial step in risk mitigation and a predictive tool for the compound's ultimate success.[2]

This guide is structured to provide both the theoretical context and the practical "how-to" for researchers tasked with determining the solubility of this compound.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is a function of the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[5] The adage "like dissolves like" serves as a useful starting point, indicating that substances with similar polarities tend to be miscible.[6] For this compound, the key structural features influencing its solubility are:

  • The Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. This feature promotes solubility in polar, protic solvents (e.g., alcohols) and polar, aprotic solvents (e.g., DMSO).

  • The Benzene Ring: The aromatic ring is nonpolar and hydrophobic, favoring interactions with nonpolar solvents through van der Waals forces.[7]

  • Substituents (Chloro- and Methyl- groups): The two chloro groups and one methyl group contribute to the overall lipophilicity of the molecule, which can enhance solubility in less polar organic solvents. The presence of these substituents also influences the crystal lattice energy of the solid compound, a key factor that must be overcome for dissolution to occur.

The interplay between the polar carboxylic acid head and the relatively nonpolar substituted benzene ring means that this compound is expected to exhibit a range of solubilities across different organic solvents. Its solubility will likely be highest in polar organic solvents and lower in non-polar hydrocarbon solvents. Temperature is another critical factor; for most solid solutes, solubility increases with temperature as the additional thermal energy helps to break down the crystal lattice.[7][8]

Experimental Determination of Solubility

A scientifically sound determination of solubility requires a robust and reproducible methodology. The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method .[9] For earlier stages of discovery where compound availability may be limited, a high-throughput screening (HTS) approach can be employed to generate valuable kinetic solubility data.[10][11]

Protocol 1: The Equilibrium Shake-Flask Method

This method is designed to measure the thermodynamic equilibrium solubility, which is the concentration of a solute in a saturated solution when it is in equilibrium with the solid solute at a specific temperature.[9][12]

Objective: To determine the saturation concentration of this compound in a selection of organic solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • A panel of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, heptane)

  • Scintillation vials or flasks with screw caps

  • Temperature-controlled orbital shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a vial. The key is to ensure there is undissolved solid remaining at the end of the experiment, which confirms that the solution is saturated.[9]

    • Add a known volume (e.g., 2 mL) of the selected organic solvent to the vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, thus verifying that equilibrium has been reached.[9][12]

  • Sample Separation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.[9]

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the concentration of the diluted sample using a validated HPLC or UV-Vis spectroscopy method. A pre-established calibration curve with standard solutions of this compound of known concentrations is required for accurate quantification.

  • Calculation:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in various units, such as mg/mL, g/100 mL, or molarity (mol/L).

Self-Validation and Trustworthiness: The protocol's integrity is maintained by ensuring an excess of solid is present throughout, confirming equilibrium is reached through time-point sampling, and using a validated analytical method for quantification.

Protocol 2: High-Throughput Screening (HTS) for Kinetic Solubility

In early drug discovery, it is often necessary to rapidly assess the solubility of many compounds. HTS methods provide a faster, albeit less precise, measure of kinetic solubility.[10][13]

Objective: To rapidly estimate the solubility of this compound from a DMSO stock solution.

Methodology Overview: A common HTS method involves adding a concentrated DMSO stock solution of the compound to an aqueous or organic solvent in a 96-well plate. The point at which the compound precipitates is detected by methods such as nephelometry (light scattering) or UV-Vis spectroscopy.[11][14] This provides a measure of kinetic solubility, which can sometimes overestimate the true thermodynamic solubility but is invaluable for ranking compounds.[15]

Data Presentation and Visualization

Systematic recording of solubility data is essential for comparison and analysis.

Table 1: Template for Recording Solubility Data of this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)MethodNotes
Methanol25Experimental ValueCalculated ValueShake-Flask
Ethanol25Experimental ValueCalculated ValueShake-Flask
Acetone25Experimental ValueCalculated ValueShake-Flask
Ethyl Acetate25Experimental ValueCalculated ValueShake-Flask
Dichloromethane25Experimental ValueCalculated ValueShake-Flask
Toluene25Experimental ValueCalculated ValueShake-Flask
Heptane25Experimental ValueCalculated ValueShake-Flask

Note: This table is a template. The actual data needs to be generated through laboratory experiments as outlined in the protocols.

Diagram 1: Experimental Workflow for Shake-Flask Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_quant 4. Quantification prep1 Add excess solid This compound to vial prep2 Add known volume of organic solvent prep1->prep2 equil Agitate at constant temperature (e.g., 24-72 hours) prep2->equil sep1 Allow solid to settle equil->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Filter through 0.22 µm syringe filter sep2->sep3 quant1 Dilute filtered sample sep3->quant1 quant2 Analyze via validated HPLC or UV-Vis method quant1->quant2 result Final Solubility Data (mg/mL, mol/L) quant2->result Calculate Solubility

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

This technical guide provides a robust framework for approaching the solubility determination of this compound in organic solvents. By understanding the underlying physicochemical principles and adhering to rigorous, validated experimental protocols like the shake-flask method, researchers can generate high-quality, reliable data. This information is fundamental for making informed decisions in the fields of drug development and chemical process optimization, ultimately paving the way for the successful application of this and other new chemical entities.

References

  • Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781-1787. [Link]

  • Pan, L., et al. (2001). Evaluation of a Method for High Throughput Solubility Determination using a Multi-wavelength UV Plate Reader. Journal of Pharmaceutical Sciences, 90(4), 521-529. [Link]

  • Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. [Link]

  • Teachy. (n.d.). Summary of Exploring the Solubility of Organic Compounds: Theory and Practice. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). [Link]

  • ResearchGate. (n.d.). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Retrieved from [Link]

  • LatPro. (n.d.). Drug Solubility: Significance and symbolism. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 3.2: Solubility. Retrieved from [Link]

  • Journal of Medical Pharmaceutical and Allied Sciences. (2019). Importance of Solubility and Solubility Enhancement Techniques. JMPAS, 8(6), 2403-2416. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

  • Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data, 42(3), 033102. [Link]

  • Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • Korovina, N. (2020, September 7). Principles of Solubility in Organic Chemistry [Video]. YouTube. [Link]

  • PubChem. (n.d.). 2,4-Dichloro-3-methylbenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Retrieved from [Link]

  • Solubility of Things. (n.d.). Benzoic Acid. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, October 3). 17.2: Factors That Affect Solubility. Retrieved from [Link]

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An In-Depth Technical Guide to the Crystal Structure Determination of 2,3-Dichloro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the methodologies and considerations for determining the single-crystal X-ray structure of 2,3-Dichloro-4-methylbenzoic acid. While a definitive crystal structure for this specific compound is not publicly available in crystallographic databases as of the time of this writing, this document will serve as a robust framework for its determination. We will delve into the procedural rationale, from material synthesis and purification to advanced crystallographic analysis, leveraging data from structurally analogous compounds to inform our approach. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of solid-state characterization.

Introduction: The Significance of Crystalline Architecture

The precise three-dimensional arrangement of atoms and molecules in a solid-state material, its crystal structure, is a cornerstone of its physicochemical properties. For active pharmaceutical ingredients (APIs) and specialty chemicals like this compound, the crystal structure dictates critical parameters such as solubility, dissolution rate, stability, and bioavailability. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining this atomic arrangement, providing invaluable insights into molecular conformation, intermolecular interactions, and packing motifs.[1][2][3] Understanding these features is paramount in drug development for identifying and characterizing polymorphs, designing co-crystals, and ensuring intellectual property protection.

Prerequisite: Synthesis and High-Purity Material

The journey to a high-quality crystal structure begins with the synthesis and rigorous purification of the target compound. The presence of impurities can significantly impede or entirely prevent the growth of single crystals suitable for diffraction.

A plausible synthetic route to this compound involves the oxidation of a corresponding toluene derivative. Given the substitution pattern, a multi-step synthesis might be required, potentially starting from a commercially available dichlorotoluene or a related aniline. For instance, synthetic pathways for similar dichlorobenzoic acids often involve diazotization of an aniline followed by a Sandmeyer-type reaction and subsequent oxidation.

Crucial Insight: It is imperative to achieve a purity level exceeding 99% for successful crystallization. The final purification step is often recrystallization from a suitable solvent system, which also serves as a preliminary screen for potential crystallization conditions.[4] Techniques such as column chromatography may be necessary to remove persistent impurities.

The Art and Science of Single Crystal Growth

Obtaining a single crystal of sufficient size and quality is frequently the most challenging step in a crystallographic study.[1] For a small organic molecule like this compound, several techniques can be employed. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but show limited solubility at room or lower temperatures.[4]

Experimental Protocol: Slow Evaporation

This is often the simplest and most common method for growing single crystals.[5]

Methodology:

  • Prepare a saturated or near-saturated solution of this compound in a suitable solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture like dichloromethane/hexane) in a clean glass vial.

  • Filter the solution through a syringe filter (0.22 µm) into a new, clean vial to remove any dust or particulate matter which could act as unwanted nucleation sites.

  • Cover the vial with a cap, or Parafilm, and puncture a few small holes with a needle. This allows for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment, such as a dedicated crystallization chamber or a quiet corner of a laboratory bench.

  • Monitor the vial over several days to weeks for the formation of single crystals. The rate of evaporation can be controlled by the number and size of the holes in the covering.

Causality: The slow removal of the solvent gradually increases the concentration of the solute beyond its saturation point, promoting the orderly deposition of molecules onto a growing crystal lattice rather than rapid precipitation into an amorphous solid or a microcrystalline powder.

Experimental Protocol: Vapor Diffusion

This technique is highly effective and allows for fine control over the crystallization process.[5]

Methodology:

  • Dissolve the compound in a small amount of a relatively non-volatile solvent (the "good" solvent, e.g., THF, toluene) in a small, open vial.

  • Place this small vial inside a larger, sealed jar or beaker.

  • Add a more volatile solvent in which the compound is insoluble (the "poor" or "anti-solvent," e.g., hexane, pentane, diethyl ether) to the larger jar, ensuring the level is below the top of the inner vial.

  • Seal the larger jar. The anti-solvent will slowly diffuse in the vapor phase into the good solvent.

  • This gradual change in the solvent composition reduces the solubility of the compound, leading to the formation of crystals.

Causality: Vapor diffusion provides a very slow and controlled method for inducing supersaturation. This gentle perturbation of the system's equilibrium is highly conducive to the growth of large, well-ordered single crystals.

Vapor_Diffusion_Workflow cluster_setup Experimental Setup cluster_vial Inner Vial cluster_process Process Jar Sealed Jar Diffusion Vapor Diffusion Jar->Diffusion encloses Compound Compound in 'Good' Solvent Compound->Diffusion receives vapor AntiSolvent Anti-Solvent ('Poor' Solvent) AntiSolvent->Diffusion evaporates into Supersaturation Slow Supersaturation Diffusion->Supersaturation induces Crystallization Crystal Growth Supersaturation->Crystallization leads to SCXRD_Workflow A Crystal Selection & Mounting B Mount on Diffractometer A->B C Data Collection (X-ray Diffraction) B->C D Data Reduction & Integration C->D E Structure Solution (Phase Problem) D->E F Structure Refinement E->F G Validation & CIF Generation F->G

Caption: The Single-Crystal X-ray Diffraction Workflow.

Protocol Steps:

  • Crystal Mounting: A selected crystal is carefully mounted on a glass fiber or a loop and placed on a goniometer head in the diffractometer.

  • Data Collection: The crystal is cooled (typically to 100 K) in a stream of nitrogen gas to minimize thermal motion of the atoms. It is then irradiated with a monochromatic X-ray beam and rotated. A detector collects the diffraction pattern, which consists of a series of spots of varying intensity. [1]3. Data Reduction: The collected images are processed to determine the unit cell dimensions, crystal system, and the intensities of each reflection.

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.

  • Structure Refinement: The initial atomic positions are refined against the experimental data to improve the model and achieve the best possible fit. This iterative process minimizes the difference between the observed and calculated structure factors.

  • Validation: The final structure is validated for geometric and crystallographic correctness. The results are typically reported in a standard Crystallographic Information File (CIF). [6][7]

Data Analysis: A Case Study of 2,3-Dichlorobenzoic Acid

In the absence of data for our target molecule, we can examine the known crystal structure of the closely related 2,3-Dichlorobenzoic acid to anticipate the kind of results we would expect. This provides a valuable baseline for comparison.

Parameter2,3-Dichlorobenzoic AcidThis compound (Expected)
Formula C₇H₄Cl₂O₂C₈H₆Cl₂O₂
Crystal System MonoclinicLikely Monoclinic or Orthorhombic
Space Group C2/cTo be determined
Key Interaction Carboxylic acid dimer (R²₂(8) motif)Expected to retain the carboxylic acid dimer
Data Source -

Analysis and Expected Observations:

  • Hydrogen Bonding: Like most carboxylic acids, 2,3-Dichlorobenzoic acid forms a centrosymmetric dimer in the solid state via strong O-H···O hydrogen bonds between the carboxyl groups. It is highly probable that this compound will exhibit the same robust hydrogen-bonded dimer motif. This is a very common and stable supramolecular synthon.

  • Molecular Conformation: The dihedral angle between the carboxylic acid group and the benzene ring will be of interest. Steric hindrance from the ortho-chloro substituent likely causes the carboxyl group to be twisted out of the plane of the aromatic ring.

  • Influence of the Methyl Group: The addition of the methyl group at the 4-position will increase the molecule's volume and alter its electronic properties. This will almost certainly lead to a different crystal packing arrangement and, consequently, different unit cell parameters. The methyl group may participate in weaker C-H···O or C-H···Cl interactions, further influencing the three-dimensional architecture. A search in the Cambridge Structural Database (CSD) for similarly substituted benzoic acids would be a prudent step to identify common packing motifs. [8]

Conclusion and Outlook

Determining the crystal structure of this compound is an achievable goal through the systematic application of established crystallization and diffraction techniques. This guide outlines a logical and scientifically rigorous pathway to this objective. The key to success lies in the preparation of high-purity material and a patient, methodical exploration of crystallization conditions. The resulting crystal structure will provide definitive proof of molecular identity and offer critical insights into the solid-state properties that are vital for its application in pharmaceutical and materials science. The final validated structure, encapsulated in a CIF, will be a valuable addition to the scientific literature and public databases.

References

  • Wikipedia. Crystallographic Information File. [Link]

  • SOP: CRYSTALLIZATION. UCLA Chemistry and Biochemistry. [Link]

  • Wikipedia. X-ray crystallography. [Link]

  • Introduction to Powder Crystallographic Information File (CIF). CCP14. [Link]

  • A short guide to Crystallographic Information Files. CCDC. [Link]

  • PubChem. 2,3-Dichlorobenzoic acid. [Link]

  • The International Union of Crystallography. CIF 1.1 syntax specification. [Link]

  • Metadata Standards Catalog. CIF (Crystallographic Information Framework). [Link]

  • wikiHow. 9 Ways to Crystallize Organic Compounds. [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Powers, K. M., & Zeller, M. (2021). Application of Crystalline Matrices for the Structural Determination of Organic Molecules. ACS Central Science. [Link]

  • Journal of Applied Crystallography. Crystal structure determination of a series of small organic compounds from powder data. [Link]

  • University of Colorado Boulder. Crystallization - Organic Chemistry. [Link]

  • Excillum. Small molecule crystallography. [Link]

  • University of Missouri-St. Louis. Crystallisation Techniques. [Link]

  • University of Florida. Crystal Growing Tips. [Link]

  • University of York. Single Crystal X-ray Diffraction. [Link]

  • Bruker. Single Crystal X-ray Diffractometers. [Link]

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  • CCDC. Access Structures. [Link]

  • CCDC. The Largest Curated Crystal Structure Database. [Link]

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An In-depth Technical Guide to 2,3-Dichloro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dichloro-4-methylbenzoic acid (CAS No. 1254073-62-5), a halogenated aromatic carboxylic acid. While the specific historical discovery of this compound is not extensively documented in scientific literature, this guide synthesizes available information on its chemical properties, plausible synthetic routes, and potential applications, particularly within the realms of medicinal chemistry and materials science. Drawing upon data from analogous substituted benzoic acids, we present predicted spectroscopic characteristics and detailed experimental protocols. This document serves as a foundational resource for researchers interested in the utilization of this and related compounds in novel chemical syntheses and drug discovery programs.

Introduction and Historical Context

This compound belongs to the class of substituted benzoic acids, a cornerstone of modern organic chemistry.[1] These molecules are integral to the development of pharmaceuticals, agrochemicals, and functional materials due to their versatile reactivity and ability to participate in a wide range of chemical transformations. While a definitive "discovery" paper for this compound is not prominent in the historical record, its existence as a commercially available compound (CAS No. 1254073-62-5) points to its synthesis as a specialty chemical, likely as a building block or intermediate for more complex molecules.

The history of its close relatives, various isomers of dichlorobenzoic acid and methylbenzoic acid (toluic acids), is more established. For instance, p-toluic acid is a known intermediate in the industrial production of terephthalic acid. The study of halogenated benzoic acids has been driven by their utility in modifying the electronic and steric properties of molecules, a key strategy in drug design. It is within this broader context of synthetic and medicinal chemistry that the value and synthesis of this compound can be understood.

Plausible Synthesis and Experimental Protocols

While specific literature detailing the synthesis of this compound is scarce, a plausible and efficient synthetic route can be devised based on well-established organic chemistry principles and documented syntheses of related isomers. A logical approach involves the oxidation of the corresponding dichlorotoluene.

Proposed Synthetic Pathway: Oxidation of 2,3-Dichloro-4-methyltoluene

The most direct route to this compound is the oxidation of the methyl group of 2,3-dichloro-4-methyltoluene. Strong oxidizing agents are required for this transformation due to the presence of deactivating chloro groups on the aromatic ring.

Synthetic Pathway Start 2,3-Dichloro-4-methyltoluene Reagent KMnO4 or Na2Cr2O7/H2SO4 Start->Reagent Product This compound Reagent->Product caption Proposed synthesis of this compound.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for the oxidation of substituted toluenes.

Materials:

  • 2,3-Dichloro-4-methyltoluene

  • Potassium permanganate (KMnO₄)

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-dichloro-4-methyltoluene and a solution of sodium carbonate in water.

  • Oxidation: Heat the mixture to reflux. Slowly add a solution of potassium permanganate in water portion-wise over several hours. The purple color of the permanganate should disappear as the reaction progresses.

  • Quenching: After the addition is complete and the reaction mixture has refluxed for an additional period, cool the flask to room temperature. The brown precipitate of manganese dioxide will be present.

  • Workup: Add a saturated solution of sodium bisulfite to the reaction mixture until the manganese dioxide is dissolved and the solution becomes colorless.

  • Extraction: Transfer the mixture to a separatory funnel. Make the aqueous layer acidic with concentrated hydrochloric acid. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate and filter. Remove the solvent under reduced pressure to yield the crude product.

  • Recrystallization: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Chemical and Physical Properties

The predicted and known properties of this compound and its isomers are summarized below.

PropertyValueSource
Molecular Formula C₈H₆Cl₂O₂PubChem
Molecular Weight 205.04 g/mol PubChem
CAS Number 1254073-62-5Chemical Supplier
Appearance White to off-white solid (predicted)Analogous Compounds
Melting Point Not available-
Boiling Point Not available-
pKa ~3.5 - 4.0 (predicted)Analogous Compounds
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO (predicted)Analogous Compounds

Spectroscopic Data (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (around 2.4 ppm) and two singlets or an AB quartet for the two aromatic protons. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show signals for the methyl carbon, the carboxylic carbon, and the aromatic carbons. The chemical shifts of the aromatic carbons will be influenced by the positions of the chloro and methyl substituents.

  • IR Spectroscopy: The infrared spectrum will exhibit a strong carbonyl (C=O) stretching band around 1700 cm⁻¹, characteristic of a carboxylic acid. A broad O-H stretching band will be present in the region of 2500-3300 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the two chlorine atoms will be a key feature for identification.

Applications in Research and Drug Development

Substituted benzoic acids are a crucial class of compounds in drug discovery and development.[1][5][6] They can serve as starting materials, intermediates, or the final active pharmaceutical ingredient.

As a Synthetic Intermediate

This compound can be a valuable intermediate in the synthesis of more complex molecules. The carboxylic acid group can be readily converted to other functional groups such as esters, amides, and acid chlorides, providing a handle for further molecular elaboration. The chlorine and methyl substituents on the aromatic ring influence the electronic properties and provide sites for further functionalization through reactions like nucleophilic aromatic substitution or cross-coupling reactions.

Potential in Drug Discovery

The incorporation of halogen atoms into drug candidates is a common strategy to enhance their pharmacological properties, including potency, selectivity, and metabolic stability. The specific substitution pattern of this compound could be explored in the design of novel therapeutic agents targeting a variety of biological targets. Benzoic acid derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][7]

Applications Core This compound App1 Synthetic Intermediate Core->App1 App2 Drug Discovery Scaffold Core->App2 App3 Materials Science Core->App3 subApp1a Esterification App1->subApp1a subApp1b Amidation App1->subApp1b subApp1c Acid Chloride Formation App1->subApp1c subApp2a Anticancer Agents App2->subApp2a subApp2b Anti-inflammatory Drugs App2->subApp2b subApp2c Antimicrobial Compounds App2->subApp2c caption Potential applications of this compound.

Caption: Potential applications of this compound.

Safety and Handling

Specific toxicity data for this compound is not available. However, based on the safety data sheets (SDS) of related dichlorinated and methylated benzoic acids, the following precautions should be taken[8][9]:

  • Health Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. Causes skin and eye irritation. May cause respiratory tract irritation.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or with a fume hood.

  • Handling: Avoid creating dust. Wash thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a specialty chemical with potential as a versatile building block in organic synthesis, particularly for applications in medicinal chemistry and materials science. While its historical origins are not well-documented, its chemical properties can be inferred from related compounds. The plausible synthetic route and predicted spectroscopic data provided in this guide offer a starting point for researchers interested in exploring the utility of this compound. As with any chemical, proper safety precautions should be observed during its handling and use.

References

  • The Role of Benzoic Acid Derivatives in Modern Drug Discovery. (2026). PharmaCompass.
  • Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. Benchchem.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.
  • Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. (2021).
  • Chemical Safety Data Sheet MSDS / SDS - 2,4-DICHLORO-3-METHYLBENZOIC ACID. (2025). ChemicalBook.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu
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  • SAFETY D
  • Comparative Reactivity of Dichlorotoluene Isomers: A Guide for Researchers. Benchchem.
  • Halogen
  • 3,5-Dichloro-4-methylbenzoic acid CAS#: 39652-34-1. ChemicalBook.
  • SAFETY D
  • Method for synthesizing 3,5-dichlorobenzoic acid.
  • Supporting Information.
  • 2,4-Dichloro-3-methylbenzoic acid | C8H6Cl2O2 | CID 13235951. PubChem.
  • Synthesis and Application of 3,5-dichlorobenzoic acid. ChemicalBook.
  • Method for synthesizing 3,5-dichlorobenzoic acid.
  • An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. (2015). Journal of Chemical Research.
  • Supplementary Inform
  • 2-Chloro-4-methylbenzoic acid | C8H7ClO2 | CID 2735755. PubChem.
  • p-Toluic acid. Wikipedia.
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  • 3-Chloro-4-methylbenzoic acid | 5162-82-3. ChemicalBook.
  • Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure.
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Methodological & Application

Application Note: High-Performance Analytical Methods for the Quantification of 2,3-Dichloro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed application notes and validated protocols for the quantitative analysis of 2,3-Dichloro-4-methylbenzoic acid, a key intermediate in the synthesis of various specialty chemicals and pharmaceutical compounds. Ensuring the purity and concentration of this molecule is critical for process optimization, quality control, and regulatory compliance. This document outlines two primary, robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed for researchers, scientists, and drug development professionals, offering step-by-step protocols from sample preparation to data analysis. The causality behind experimental choices is explained to empower users to adapt and troubleshoot these methods effectively.

Introduction: The Analytical Imperative for this compound

This compound is a substituted aromatic carboxylic acid. Its specific substitution pattern makes it a valuable building block in organic synthesis. The presence of isomeric impurities or residual starting materials can significantly impact the yield, purity, and safety profile of the final product. Therefore, access to sensitive, specific, and reliable quantitative methods is paramount.

This guide presents two orthogonal analytical techniques to provide a comprehensive analytical toolkit:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A robust and widely accessible technique ideal for routine quality control, offering excellent precision and accuracy for quantifying the analyte in various matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly specific and sensitive method, particularly useful for impurity profiling and analysis in complex matrices. Due to the low volatility of the carboxylic acid, a derivatization step is required, which is detailed herein.

The choice between these methods will depend on the specific application, required sensitivity, available instrumentation, and the nature of the sample matrix.

Method 1: Quantification by Reversed-Phase HPLC (RP-HPLC)

Principle of the Method

This method leverages reversed-phase chromatography, where the analyte is separated based on its hydrophobicity. A nonpolar stationary phase (C18) is used with a polar mobile phase. The key to analyzing carboxylic acids like this compound is the control of the mobile phase pH. By acidifying the mobile phase (e.g., to pH 2.5), the ionization of the carboxylic acid group is suppressed (-COOH form predominates over -COO⁻).[1] This protonated form is less polar, leading to increased retention on the C18 column, better peak shape, and improved reproducibility. Detection is performed using a UV detector at a wavelength where the aromatic ring exhibits strong absorbance.

While a specific method for this compound is not published, the protocol presented here is adapted from a validated method for the structurally analogous 2,3-Dichlorobenzoic acid and its regio-isomers, ensuring a high probability of success.[1][2]

Experimental Protocol: HPLC-UV Analysis

2.2.1. Instrumentation and Materials

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chemicals:

    • This compound reference standard (>98% purity)

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Ammonium acetate (analytical grade)

    • Formic acid or Phosphoric acid (analytical grade)

    • Water (HPLC grade or Milli-Q)

2.2.2. Preparation of Solutions

  • Mobile Phase A: Prepare a 0.01 M ammonium acetate solution in water. Adjust the pH to 2.5 using formic acid or phosphoric acid. Filter through a 0.45 µm membrane filter before use.[1]

  • Mobile Phase B: Methanol (HPLC grade).

  • Diluent: A mixture of Methanol and Water (50:50, v/v) is a suitable diluent.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of diluent in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2.2.3. Chromatographic Conditions The following conditions are a robust starting point and should be optimized for the specific instrument and column in use.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.01 M Ammonium Acetate, pH 2.5
Mobile Phase B Methanol
Gradient Program See Table 1 below
Flow Rate 1.2 mL/min[1]
Column Temperature 25°C
Detection Wavelength 210 nm (or λmax determined by PDA)[1]
Injection Volume 10 µL

Table 1: Recommended HPLC Gradient Program

Time (minutes) % Mobile Phase A % Mobile Phase B
0.0 50 50
15.0 40 60
25.0 20 80
30.0 50 50

| 35.0 | 50 | 50 |

2.2.4. Data Analysis and Quantification Quantification is achieved by creating a calibration curve. Plot the peak area of the analyte from the calibration standards against their known concentrations. Perform a linear regression analysis on the data. The concentration of this compound in unknown samples can then be determined from their measured peak areas using the resulting calibration equation (y = mx + c).

Method Validation

For use in a regulated environment, the analytical method must be validated according to ICH guidelines.[3][4][5] The following parameters should be assessed:

Table 2: Summary of HPLC Method Validation Parameters

Parameter Description Typical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of other components (impurities, matrix). Peak purity index > 0.995 (PDA), no interference at the analyte's retention time.
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte. Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., 1-100 µg/mL).
Accuracy The closeness of test results to the true value. Assessed by spike-recovery studies. 98.0% - 102.0% recovery for assay.
Precision Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). Relative Standard Deviation (RSD) ≤ 2.0%.[6]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated. Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Signal-to-Noise ratio of 10:1; RSD ≤ 10%.

| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters (e.g., peak tailing, resolution) remain within acceptable limits. |

Note: These criteria are typical for pharmaceutical analysis and may be adjusted based on the specific application.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phases (A: pH 2.5 Buffer, B: Methanol) C Equilibrate HPLC System with Initial Conditions A->C B Prepare Standard & Sample Solutions in Diluent D Inject Sample/Standard (10 µL) B->D C->D E Run Gradient Program (35 min) D->E F Detect at 210 nm E->F G Integrate Peak Area F->G H Construct Calibration Curve (Standards) G->H I Calculate Concentration (Samples) H->I

Caption: Experimental workflow for HPLC analysis of this compound.

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of the Method

Direct analysis of carboxylic acids by GC is often challenging due to their high polarity and low volatility, which can lead to poor peak shape and adsorption on the column.[7] To overcome this, a derivatization step is essential.[8] This protocol employs silylation, where the acidic proton of the carboxyl group is replaced with a non-polar trimethylsilyl (TMS) group. This reaction, typically using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the analyte into a volatile and thermally stable TMS-ester, making it amenable to GC analysis.[9][10]

Following separation on a capillary GC column, the eluting derivative is ionized (typically by Electron Ionization, EI) and fragmented. The mass spectrometer then separates and detects these fragments, providing a unique mass spectrum that confirms the identity of the analyte with high certainty. Quantification is achieved by monitoring specific, characteristic ions (Selected Ion Monitoring, SIM mode), which provides excellent sensitivity and selectivity.[9]

Experimental Protocol: GC-MS Analysis

3.2.1. Instrumentation and Materials

  • GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

  • Column: A non-polar or mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Chemicals:

    • This compound reference standard (>98% purity)

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Pyridine or Acetonitrile (Anhydrous, GC grade)

    • Ethyl Acetate (HPLC grade)

    • Internal Standard (e.g., 4-Chlorobenzoic acid or a deuterated analog)

3.2.2. Sample Preparation and Derivatization

  • Extraction: Extract the analyte from the sample matrix using an appropriate solvent like ethyl acetate. For aqueous samples, acidify to pH < 2 before extraction to ensure the analyte is in its protonated form.[9][11]

  • Drying: Transfer the organic extract to a clean vial and evaporate to complete dryness under a gentle stream of nitrogen. It is critical to remove all water and protic solvents, as they will react with the derivatizing agent.

  • Derivatization:

    • To the dried residue, add 50 µL of anhydrous pyridine (or acetonitrile) and 50 µL of BSTFA + 1% TMCS.[10]

    • If using an internal standard, add it at this stage.

    • Cap the vial tightly and heat at 70°C for 30 minutes.[7]

    • Allow the vial to cool to room temperature before injection.

3.2.3. GC-MS Conditions

ParameterRecommended Condition
Inlet Temperature 280°C
Injection Mode Splitless (or Split 10:1, depending on concentration)
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Start at 100°C, hold for 2 min. Ramp at 15°C/min to 280°C, hold for 5 min.
Transfer Line Temp 280°C
Ion Source Temp 230°C
MS Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (for identification) and SIM (for quantification)

3.2.4. Data Analysis and Quantification

  • Identification: In Full Scan mode, identify the TMS-derivatized this compound peak by its retention time and by comparing its mass spectrum to a reference spectrum. Key expected ions would include the molecular ion (M⁺) and characteristic fragments (e.g., M-15 for loss of a methyl group from the TMS moiety).

  • Quantification (SIM Mode): For high sensitivity, acquire data in SIM mode. Select at least three characteristic, abundant, and interference-free ions for the analyte and the internal standard. One ion serves as the quantifier, while the others serve as qualifiers to ensure identity. Construct a calibration curve by plotting the ratio of the analyte quantifier peak area to the internal standard quantifier peak area against concentration.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Extract Analyte (e.g., Liquid-Liquid Extraction) P2 Evaporate to Dryness (Nitrogen Stream) P1->P2 P3 Derivatize with BSTFA (70°C, 30 min) P2->P3 A1 Inject Derivatized Sample (1 µL) P3->A1 A2 GC Separation (Temperature Program) A1->A2 A3 EI Ionization & Fragmentation A2->A3 A4 Mass Analysis (Full Scan or SIM) A3->A4 D1 Identify Peak by RT & Mass Spectrum A4->D1 D2 Integrate Ion Chromatograms (SIM Mode) A4->D2 D3 Calculate Concentration (Internal Standard Method) D2->D3

Caption: Workflow for GC-MS analysis including the critical derivatization step.

Sample Preparation Protocols

The success of any quantitative analysis relies heavily on the sample preparation stage, which aims to extract the analyte from the matrix, remove interferences, and concentrate it to a level suitable for the instrument.[12]

Protocol: Liquid-Liquid Extraction (LLE) from Aqueous Matrix

This protocol is suitable for extracting the analyte from water or wastewater samples.[13][14][15]

  • Take a known volume of the aqueous sample (e.g., 100 mL) in a separatory funnel.

  • Add an internal standard if required.

  • Acidify the sample to pH < 2 with concentrated HCl or H₂SO₄. This step is crucial to ensure the benzoic acid is in its non-ionized, more organic-soluble form.[16]

  • Add 30 mL of a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).

  • Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure.

  • Allow the layers to separate completely.

  • Drain the lower aqueous layer and collect the upper organic layer.

  • Repeat the extraction (steps 4-7) on the aqueous layer twice more with fresh portions of the organic solvent.

  • Combine all organic extracts.

  • Dry the combined extract by passing it through a small column of anhydrous sodium sulfate.

  • The extract can now be concentrated and prepared for either HPLC or GC-MS analysis. For HPLC, the solvent can be evaporated and the residue reconstituted in the mobile phase diluent. For GC-MS, the solvent is evaporated completely before derivatization.

Protocol: Extraction from a Solid Pharmaceutical Matrix

This protocol is designed for samples like a drug product formulation.

  • Accurately weigh a portion of the homogenized solid sample (e.g., 100 mg) into a centrifuge tube.

  • Add a precise volume of extraction solvent (e.g., 10 mL of the HPLC diluent: 50:50 Methanol/Water).

  • Vortex the tube for 2 minutes to ensure thorough mixing.

  • Place the tube in an ultrasonic bath for 15 minutes to facilitate the dissolution and extraction of the analyte.

  • Centrifuge the sample at 4000 rpm for 10 minutes to pellet the insoluble excipients.

  • Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC analysis.

Conclusion

This application note provides two comprehensive, orthogonal, and robust methods for the quantitative analysis of this compound. The RP-HPLC method is presented as a reliable workhorse for routine quality control, while the GC-MS method offers superior specificity and sensitivity, making it ideal for trace analysis and confirmatory identification. By providing detailed protocols, explaining the scientific rationale, and outlining validation requirements, this guide equips researchers and drug development professionals with the necessary tools to implement these methods effectively in their laboratories. Adherence to good laboratory practices and thorough method validation are essential for generating accurate, reliable, and defensible analytical data.

References

  • Altabrisa Group. (2025). 3 Key Steps for HPLC Method Validation in Pharmaceuticals. Altabrisa Group. Retrieved from [Link]

  • Tuchańska, B., & Rola, R. (2010). Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS). Methods in Molecular Biology, 603, 121-128. Retrieved from [Link]

  • ResearchGate. (2023). Benzoic acid determination with GC-FID?. ResearchGate. Retrieved from [Link]

  • Dong, M. W. (2007). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America, 25(7). Retrieved from [Link]

  • Chavhan, A. L., et al. (2013). HPLC METHOD VALIDATION FOR PHARMACEUTICALS: A REVIEW. International Journal of Universal Pharmacy and Bio Sciences, 2(4). Retrieved from [Link]

  • Kataoka, H. (2003). Acids: Derivatization for GC Analysis. In Encyclopedia of Analytical Science. Elsevier. Retrieved from [Link]

  • Patel, R., et al. (2012). Various Criteria in Development & Validation of HPLC Analytical Methods: -Review. International Journal of Pharmaceutical Erudition, 2(2). Retrieved from [Link]

  • Molnár-Perl, I., & Toth, G. (1998). GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I. Chromatographia, 47(3-4), 203-211. Retrieved from [Link]

  • Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11). Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-(Chloromethyl)benzoic acid on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]

  • van de Kreeke, J., & van der Lans, R. G. (2007). Liquid-Liquid Extraction Systems of Benzoic Acid in Water and Heptane, Methylbenzene, or Trichloroethylene as Cosolvent. Journal of Chemical & Engineering Data, 52(4), 1269-1274. Retrieved from [Link]

  • Psillakis, E., & Kalogerakis, N. (2003). Sample preparation in analysis of pharmaceuticals. Trends in Analytical Chemistry, 22(10), 565-575. Retrieved from [Link]

  • Reddy, G. S., et al. (2012). Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. Journal of Chromatographic Science, 50(8), 695-701. Retrieved from [Link]

  • Petrie, B., Barden, R., & Kasprzyk-Hordern, B. (2015). Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices. Molecules, 20(4), 6059-6109. Retrieved from [Link]

  • Singh, S., et al. (2014). Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Der Pharmacia Lettre, 6(4), 164-170. Retrieved from [Link]

  • ResearchGate. (2012). A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2010). Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS). ResearchGate. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. Retrieved from [Link]

  • Srichana, T., et al. (2014). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Chiang Mai Journal of Science, 41(2), 369-378. Retrieved from [Link]

  • ResearchGate. (2023). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. ResearchGate. Retrieved from [Link]

  • International Journal of Advanced Research. (2023). Identification Of Benzoic Acid By Gc And Mass Spectrometry. International Journal of Advanced Research. Retrieved from [Link]

  • Zhang, Y., et al. (2019). Benzoic acid was extracted from water with heptane in a single stage HRDC extractor. E3S Web of Conferences, 136, 01018. Retrieved from [Link]

  • Scribd. (n.d.). Extraction of Benzoic Acid. Scribd. Retrieved from [Link]

  • Vanderford, B. J., Rosario-Ortiz, F. L., & Snyder, S. A. (2007). Analysis of p-chlorobenzoic acid in water by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1164(1-2), 219-223. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). The Extraction of Benzoic Acid from a Mixture. UMSL. Retrieved from [Link]

Sources

Application Note: A Robust HPLC Method for the Resolution of Dichlorobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The accurate separation and quantification of dichlorobenzoic acid (DCBA) isomers are critical in various fields, including pharmaceutical development and environmental analysis, due to their roles as synthetic intermediates and potential impurities.[1][2][3][4][5] This application note presents a detailed, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation of six DCBA positional isomers. The protocol leverages a C18 stationary phase with a gradient elution strategy, ensuring baseline resolution and reliable quantification. This guide provides a comprehensive protocol, an explanation of the chromatographic principles, and performance data to assist researchers in implementing this method.

Introduction: The Challenge of Isomer Separation

Dichlorobenzoic acids are a group of positional isomers, compounds that share the same molecular formula (C₇H₄Cl₂O₂) but differ in the substitution pattern of the two chlorine atoms on the benzoic acid ring.[6] This structural similarity results in comparable physicochemical properties, making their separation a significant analytical challenge. In pharmaceutical synthesis, specific isomers like 2,3-dichlorobenzoic acid are key intermediates, and the presence of other isomers can impact the purity and safety of the final drug product.[1][2][3][4][5] Therefore, a robust and selective analytical method is essential for quality control and process monitoring.[1][2]

Reversed-phase HPLC is a powerful technique for separating aromatic carboxylic acids. The method described herein employs a C18 column and a carefully controlled mobile phase pH to exploit the subtle differences in hydrophobicity among the DCBA isomers, leading to their successful resolution.

Chromatographic Principle: The Role of Mobile Phase pH

The separation of acidic compounds like dichlorobenzoic acids by RP-HPLC is highly dependent on the pH of the mobile phase.[7][8][9][10][11] The carboxylic acid functional group of the DCBA isomers is ionizable. At a pH above their pKa, the isomers will exist in their ionized (deprotonated) form, which is more polar and will have a weaker interaction with the nonpolar C18 stationary phase, resulting in shorter retention times. Conversely, at a pH below their pKa, the isomers will be in their non-ionized (protonated), neutral form.[7] This neutral form is more hydrophobic and will interact more strongly with the stationary phase, leading to longer retention times and improved separation.[7]

By maintaining the mobile phase at an acidic pH (approximately 2.5), the ionization of the carboxylic acid group is suppressed, maximizing the hydrophobic interactions with the stationary phase and enhancing the resolution between the closely related isomers.[1][2][3][4][5]

Experimental

Materials and Reagents
  • Standards: 2,3-Dichlorobenzoic acid, 2,4-Dichlorobenzoic acid, 2,5-Dichlorobenzoic acid, 2,6-Dichlorobenzoic acid, 3,4-Dichlorobenzoic acid, and 3,5-Dichlorobenzoic acid reference standards (>98% purity).

  • Solvents: HPLC grade methanol and acetonitrile.

  • Water: HPLC grade or Milli-Q water.

  • Buffer: Ammonium acetate (analytical grade).

  • Acid: Formic acid or phosphoric acid (analytical grade) for pH adjustment.[12][13][14][15][16][17]

  • Diluent: A mixture of methanol and water (50:50, v/v) is a suitable diluent.

Instrumentation

A standard HPLC system equipped with the following components is recommended:

  • Gradient pump

  • Autosampler

  • Column oven

  • Photodiode Array (PDA) or UV-Vis detector[1]

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the separation of dichlorobenzoic acid isomers. These conditions are based on a validated method and may be adapted for specific instrumentation.[1][2][3][4][5]

ParameterRecommended Condition
HPLC Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]
Mobile Phase A 0.01 M Ammonium acetate in water, pH adjusted to 2.5 with formic or phosphoric acid. Filtered through a 0.45 µm membrane filter.[1][2][3][4][5]
Mobile Phase B Methanol[1][2][3][4][5]
Gradient Program See Table 2
Flow Rate 1.2 mL/min[1][2][3][4][5]
Column Temperature 25 °C
Detection Wavelength 210 nm[1][2][3][4][5]
Injection Volume 10 µL

Table 1: Recommended HPLC Conditions

Time (minutes)% Mobile Phase A% Mobile Phase B
0.015050
10.05050
20.02080
30.02080
35.05050
40.05050

Table 2: Gradient Elution Program

Protocols

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of each dichlorobenzoic acid isomer reference standard and dissolve in 10 mL of diluent in separate volumetric flasks.

  • Working Standard Solution (100 µg/mL): Prepare a mixed working standard solution by appropriately diluting the individual stock solutions with the diluent.

Sample Preparation

Accurately weigh the sample containing the dichlorobenzoic acid isomers and dissolve it in the diluent to achieve a final concentration within the linear range of the method. Filter the sample solution through a 0.45 µm syringe filter before injection.

HPLC Analysis Workflow

The overall workflow for the HPLC analysis is depicted in the following diagram:

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep_standards Prepare Standard Solutions setup_hplc Equilibrate HPLC System prep_standards->setup_hplc prep_sample Prepare Sample Solution prep_sample->setup_hplc prep_mobile_phase Prepare Mobile Phases prep_mobile_phase->setup_hplc inject Inject Standards and Samples setup_hplc->inject separation Chromatographic Separation (C18 Column, Gradient Elution) inject->separation detection UV Detection at 210 nm separation->detection integrate Integrate Peak Areas detection->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Isomers calibrate->quantify

Sources

Application Notes and Protocols for 2,3-Dichloro-4-methylbenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Halogenated Building Block

2,3-Dichloro-4-methylbenzoic acid (CAS No. 1254073-62-5) is a polysubstituted aromatic carboxylic acid that has emerged as a valuable building block in modern organic synthesis.[1] Its unique substitution pattern, featuring vicinal chlorine atoms and a methyl group on the benzoic acid scaffold, imparts distinct chemical reactivity and physical properties, making it a strategic starting material for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. The presence of multiple reactive sites—the carboxylic acid group and the chlorinated aromatic ring—allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and an analysis of the chemical principles that govern its reactivity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1254073-62-5
Molecular Formula C₈H₆Cl₂O₂
Molecular Weight 205.04 g/mol
Appearance White to off-white solidGeneral Supplier Information
Purity ≥95%

Safety and Handling: this compound should be handled with care in a well-ventilated laboratory fume hood. Based on safety data for structurally related dichlorinated benzoic acids, it is predicted to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[2][3][4][5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Core Synthetic Applications and Methodologies

The synthetic utility of this compound is primarily centered around the reactivity of its carboxylic acid functional group and the potential for modification of the aromatic ring. The electron-withdrawing nature of the two chlorine atoms increases the acidity of the carboxylic acid proton, influencing its reactivity in esterification and amidation reactions.

Amide Bond Formation: A Gateway to Bioactive Molecules

The conversion of the carboxylic acid to an amide is a cornerstone of medicinal chemistry, as the amide bond is a key structural feature of many biologically active compounds. Direct condensation of a carboxylic acid with an amine is often inefficient. Therefore, the carboxylic acid must first be activated.

The choice of coupling agent is critical and depends on the substrate's reactivity and the desired reaction conditions. For sterically hindered amines or acids, more potent activating agents are often necessary. The addition of a base is required to neutralize the carboxylic acid and any acidic byproducts formed during the reaction, preventing the protonation of the amine nucleophile.

Diagram 1: General Workflow for Amidation

G cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A This compound F Stir at Room Temperature (or gentle heating) A->F B Amine B->F C Coupling Agent (e.g., EDC/HOBt or HATU) C->F D Anhydrous Solvent (e.g., DMF or DCM) D->F E Base (e.g., DIPEA or Et3N) E->F G Aqueous Work-up F->G H Extraction with Organic Solvent G->H I Purification (e.g., Column Chromatography or Recrystallization) H->I J J I->J Characterized Amide Product

Caption: A generalized workflow for the synthesis of amides from this compound.

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization if chiral amines are used.

Materials:

  • This compound

  • Amine of choice (e.g., benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HOBt (1.2 eq) and the amine (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.0 eq) dropwise, followed by the portion-wise addition of EDC (1.2 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide.

Esterification: Modifying Polarity and Reactivity

Esterification of the carboxylic acid group is a fundamental transformation that can be used to protect the acidic proton, modify the compound's solubility, or act as a precursor for further reactions.

Fischer-Speier esterification, the acid-catalyzed reaction with an alcohol, is a classic method. The use of a large excess of the alcohol and a strong acid catalyst drives the equilibrium towards the ester product. For more sensitive substrates or when milder conditions are required, carbodiimide-mediated esterification offers an effective alternative.

Diagram 2: Fischer-Speier Esterification Workflow

G cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A This compound D Reflux A->D B Alcohol (e.g., Methanol) B->D C Acid Catalyst (e.g., H2SO4) C->D E Aqueous Work-up D->E F Extraction with Organic Solvent E->F G Purification (e.g., Distillation or Column Chromatography) F->G H H G->H Characterized Ester Product

Caption: A streamlined workflow for the Fischer-Speier esterification of this compound.

This protocol describes the synthesis of the methyl ester of this compound.

Materials:

  • This compound

  • Methanol

  • Concentrated Sulfuric Acid

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and a large excess of methanol (which also serves as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

  • Attach a reflux condenser and heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic, then wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude ester can be purified by distillation under reduced pressure or by column chromatography on silica gel.[6]

Applications in the Synthesis of Complex Molecules

While specific, multi-step synthetic applications starting from this compound are not yet widely published, its structural motifs are present in various patented compounds, suggesting its potential as a key intermediate. For example, related dichlorinated benzoic acids are precursors to herbicides and pharmaceuticals, including antineoplastic agents.[7] The protocols provided above for amidation and esterification are fundamental steps to access more complex derivatives for screening in drug discovery and agrochemical development programs.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its functional handles allow for straightforward elaboration into amides, esters, and other derivatives. The protocols detailed in this guide provide a solid foundation for researchers to utilize this compound in the synthesis of novel molecules with potential applications in medicinal chemistry and materials science. As research progresses, the full synthetic potential of this uniquely substituted benzoic acid will undoubtedly continue to be explored.

References

  • Ivy Fine Chemicals. This compound [CAS: 1254073-62-5]. [Link]

  • Lab5 procedure esterific
  • Antineoplastic-Shanghai Caerulum Pharma Discovery Co.,Ltd. Unknown Title. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

Sources

The Strategic Role of 2,4-Dichloro-3-methylbenzoic Acid in the Synthesis of the Novel Quinolone Antibiotic, Ozenoxacin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Identifying a Key Building Block for Advanced Antibacterials

In the landscape of modern pharmaceutical development, the identification and utilization of versatile chemical intermediates are paramount to the efficient synthesis of novel active pharmaceutical ingredients (APIs). 2,4-Dichloro-3-methylbenzoic acid has emerged as a critical starting material in the synthesis of Ozenoxacin, a next-generation topical quinolone antibiotic.[1] This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the pivotal role of 2,4-Dichloro-3-methylbenzoic acid and providing in-depth protocols for its application in the synthesis of Ozenoxacin. We will explore the causality behind the synthetic choices, the mechanism of action of the resulting API, and provide self-validating experimental protocols to ensure scientific integrity and reproducibility.

Physicochemical Properties of 2,4-Dichloro-3-methylbenzoic Acid

A thorough understanding of the starting material's properties is fundamental to its successful application in multi-step synthesis. The characteristics of 2,4-Dichloro-3-methylbenzoic acid are summarized below.

PropertyValueSource
CAS Number 83277-23-0[1]
Molecular Formula C₈H₆Cl₂O₂[1][2]
Molecular Weight 205.03 g/mol [1][2]
IUPAC Name 2,4-dichloro-3-methylbenzoic acid[1][2]
Appearance Off-white to yellow powder
Melting Point 198-202 °C
Solubility Soluble in organic solvents such as toluene and DMSO[3]

Application in the Synthesis of Ozenoxacin: A Strategic Approach

2,4-Dichloro-3-methylbenzoic acid serves as a foundational scaffold for the construction of the quinolone core of Ozenoxacin.[1][3] The dichloro and methyl substitutions on the benzene ring are strategically important for the subsequent cyclization and functionalization steps that ultimately lead to the formation of the final API.

Synthetic Workflow Overview

The synthesis of Ozenoxacin from 2,4-Dichloro-3-methylbenzoic acid is a multi-step process that involves the formation of a key intermediate, ethyl-7-chloro-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, followed by a palladium-catalyzed cross-coupling reaction.[3][4]

Ozenoxacin_Synthesis_Workflow A 2,4-Dichloro-3-methylbenzoic acid B Activation & Condensation A->B Thionyl chloride, Ethyl-3-(N,N-dimethylamino)acrylate C Reaction with Cyclopropylamine B->C D Intramolecular Cyclization C->D Potassium carbonate, DMSO E Ethyl-7-chloro-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate D->E F Pd-catalyzed Cross-Coupling E->F Pyridyl boronic acid derivative G Ozenoxacin F->G

Caption: Synthetic workflow for Ozenoxacin from 2,4-Dichloro-3-methylbenzoic acid.

Detailed Experimental Protocols

The following protocols are synthesized from publicly available patent literature and are intended for research and development purposes by qualified professionals.[3]

Protocol 1: Synthesis of Ethyl-3-(cyclopropyl)-2-(2,4-dichloro-3-methylbenzoyl)acrylate

Rationale: This initial sequence of reactions activates the carboxylic acid of the starting material and introduces the necessary side chain for the subsequent cyclization to form the quinolone ring system. Thionyl chloride converts the benzoic acid to a more reactive acid chloride, which then undergoes condensation.

Materials:

  • 2,4-Dichloro-3-methylbenzoic acid

  • Thionyl chloride

  • Toluene

  • Ethyl-3-(N,N-dimethylamino)acrylate

  • Cyclopropylamine

Procedure:

  • In a reaction vessel under an inert atmosphere, suspend 2,4-Dichloro-3-methylbenzoic acid in toluene.

  • Add thionyl chloride dropwise at room temperature and then heat the mixture to reflux until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture and remove excess thionyl chloride and toluene under reduced pressure.

  • Dissolve the resulting crude acid chloride in fresh toluene.

  • In a separate vessel, dissolve ethyl-3-(N,N-dimethylamino)acrylate in toluene and add it to the acid chloride solution.

  • Stir the reaction mixture at room temperature.

  • Add cyclopropylamine to the reaction mixture and continue stirring until the formation of ethyl-3-(cyclopropyl)-2-(2,4-dichloro-3-methylbenzoyl)acrylate is complete.

Protocol 2: Synthesis of Ethyl-7-chloro-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Rationale: This step involves an intramolecular cyclization reaction to form the core quinolone structure. The use of a base like potassium carbonate in a polar aprotic solvent such as DMSO facilitates this ring closure.

Materials:

  • Ethyl-3-(cyclopropyl)-2-(2,4-dichloro-3-methylbenzoyl)acrylate

  • Potassium carbonate

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Dissolve the crude product from Protocol 1 in DMSO.

  • Add potassium carbonate to the solution.

  • Heat the reaction mixture to an elevated temperature (e.g., 120-140 °C) and stir until the cyclization is complete.

  • Cool the reaction mixture and pour it into water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the desired quinolone intermediate.

Protocol 3: Synthesis of Ozenoxacin via Suzuki Coupling

Rationale: The final step involves a palladium-catalyzed Suzuki cross-coupling reaction to introduce the substituted pyridinyl group at the C-7 position of the quinolone core. This is a highly efficient and versatile method for forming carbon-carbon bonds.

Materials:

  • Ethyl-7-chloro-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • N-methyl-N-(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide (or a similar pyridyl boronic acid derivative)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., sodium carbonate)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Hydrolyzing agent (e.g., sodium hydroxide)

Procedure:

  • In a reaction vessel, combine the quinolone intermediate from Protocol 2, the pyridyl boronic acid derivative, the palladium catalyst, and the base in the solvent mixture.

  • Degas the mixture and heat it under an inert atmosphere until the coupling reaction is complete.

  • Cool the reaction mixture and perform an aqueous workup.

  • Hydrolyze the ester group by adding a solution of sodium hydroxide and heating the mixture.

  • Acidify the reaction mixture to precipitate the crude Ozenoxacin.

  • Purify the crude product by recrystallization or chromatography to obtain the final API.

Mechanism of Action of Ozenoxacin

Ozenoxacin is a potent bactericidal agent that functions by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5][6][7] This dual-targeting mechanism is crucial for its efficacy and contributes to a lower propensity for the development of bacterial resistance.[7]

  • DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and transcription.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for proper segregation into daughter cells.

By inhibiting both enzymes, Ozenoxacin effectively blocks bacterial DNA replication, leading to rapid cell death.[5][8]

Ozenoxacin_MoA cluster_replication Bacterial DNA Replication Cycle cluster_enzymes Target Enzymes DNA Bacterial DNA Replication Replication DNA->Replication Catenated_DNA Catenated Daughter DNA Replication->Catenated_DNA Decatenation Decatenation Catenated_DNA->Decatenation Segregated_DNA Segregated Daughter DNA Decatenation->Segregated_DNA DNA_Gyrase DNA Gyrase (Supercoiling) Topo_IV Topoisomerase IV Ozenoxacin Ozenoxacin Ozenoxacin->DNA_Gyrase Inhibits Ozenoxacin->Topo_IV Inhibits

Caption: Mechanism of action of Ozenoxacin, a dual inhibitor of DNA gyrase and topoisomerase IV.

Conclusion

2,4-Dichloro-3-methylbenzoic acid is a strategically vital intermediate in the synthesis of Ozenoxacin, a novel and potent topical antibiotic. Its specific substitution pattern facilitates the efficient construction of the quinolone core. The detailed protocols provided herein offer a roadmap for the synthesis of this important API, while an understanding of its dual-inhibitory mechanism of action highlights its significance in combating bacterial infections. This guide underscores the importance of rational drug design and the critical role of well-chosen intermediates in the development of new and effective pharmaceuticals.

References

  • Ozenoxacin: A novel topical antibiotic. Indian Journal of Dermatology, Venereology and Leprology. Available at: [Link]

  • Ozenoxacin. Wikipedia. Available at: [Link]

  • Ozenoxacin: mechanism of action, pharmacokinetic and clinical applications.
  • Ozenoxacin | C21H21N3O3 | CID 9863827. PubChem, National Institutes of Health. Available at: [Link]

  • What is the mechanism of Ozenoxacin?. Patsnap Synapse. Available at: [Link]

  • 2,4-Dichloro-3-methylbenzoic acid (CAS No: 83277-23-0) API Intermediate Manufacturers. Apicule. Available at: [Link]

  • Crystalline form of ozenoxacin and processes for preparation thereof. Google Patents.
  • 2,4-Dichloro-3-methylbenzoic acid | C8H6Cl2O2 | CID 13235951. PubChem, National Institutes of Health. Available at: [Link]

Sources

The Versatile Precursor: Application of 2,3-Dichloro-4-methylbenzoic Acid in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the ever-evolving landscape of agrochemical research and development, the strategic design and synthesis of novel active ingredients are paramount to addressing the challenges of pest resistance and enhancing crop yields. Substituted benzoic acids are a cornerstone of this endeavor, serving as versatile scaffolds for a diverse array of herbicides, fungicides, and insecticides. Among these, 2,3-Dichloro-4-methylbenzoic acid, a synthetically accessible building block, holds significant potential for the generation of new agrochemical candidates. Its specific substitution pattern—two chlorine atoms and a methyl group on the phenyl ring—offers a unique combination of steric and electronic properties that can be exploited to fine-tune the biological activity and selectivity of the target molecules.

This technical guide provides a comprehensive overview of the application of this compound in the synthesis of two major classes of agrochemicals: phenylurea herbicides and benzimidazole fungicides. While the final products described herein are presented as representative examples to illustrate the synthetic utility of the starting material, the methodologies are grounded in established and robust chemical transformations widely employed in the agrochemical industry. This document is intended for researchers, scientists, and professionals in the field of drug and pesticide development, offering detailed protocols and insights into the rationale behind the synthetic strategies.

Core Synthetic Transformation: From a Carboxylic Acid to a Key Aniline Intermediate

A pivotal step in unlocking the synthetic potential of this compound is its conversion to the corresponding aniline, 2,3-Dichloro-4-methylaniline. This transformation opens the door to a vast array of subsequent reactions for building diverse agrochemical structures. The Curtius rearrangement is a powerful and reliable method for this conversion, proceeding through an acyl azide and an isocyanate intermediate.[1][2][3][4][5] This reaction is known for its tolerance of various functional groups and stereochemical retention, making it a valuable tool in complex organic synthesis.[5]

Protocol 1: Synthesis of 2,3-Dichloro-4-methylaniline via Curtius Rearrangement

This one-pot protocol is adapted from established procedures for the Curtius rearrangement of aromatic carboxylic acids.[2][4]

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium azide (NaN₃)

  • 1,2-Dimethoxyethane (DME)

  • Tert-butanol (t-BuOH)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acyl Azide Formation and Rearrangement:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DME.

    • Add di-tert-butyl dicarbonate (1.1 eq) and sodium azide (1.5 eq) to the solution.

    • Stir the reaction mixture at room temperature for 1 hour.

    • Slowly heat the mixture to 80 °C and maintain this temperature for 2-3 hours, monitoring the reaction by TLC for the disappearance of the starting material. Nitrogen gas will be evolved during the rearrangement.

  • Isocyanate Trapping:

    • To the reaction mixture containing the in situ generated isocyanate, add tert-butanol (2.0 eq).

    • Continue to stir the mixture at 80 °C for an additional 4-6 hours until the isocyanate is fully consumed (monitor by IR spectroscopy by observing the disappearance of the isocyanate peak at ~2270 cm⁻¹).

  • Boc-Protected Aniline Isolation:

    • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude Boc-protected 2,3-dichloro-4-methylaniline.

  • Deprotection:

    • Dissolve the crude Boc-protected aniline in a suitable solvent such as methanol or dioxane.

    • Add an excess of concentrated hydrochloric acid.

    • Stir the mixture at room temperature or gently heat to 50 °C for 1-2 hours until the deprotection is complete (monitor by TLC).

    • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (3 x).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude 2,3-Dichloro-4-methylaniline by column chromatography on silica gel to obtain the final product.

Causality of Experimental Choices:

  • The use of di-tert-butyl dicarbonate and sodium azide provides a convenient one-pot method for the generation of the acyl azide.[2]

  • DME is an effective solvent for this reaction.[2]

  • The isocyanate is trapped with tert-butanol to form a stable Boc-protected aniline, which is generally easier to purify and handle than the free aniline.

  • Acidic hydrolysis is a standard method for the removal of the Boc protecting group.

Visualization of the Core Transformation:

start This compound intermediate1 Acyl Azide Intermediate start->intermediate1 (Boc)₂O, NaN₃ DME, rt intermediate2 Isocyanate Intermediate intermediate1->intermediate2 Heat (80 °C) - N₂ intermediate3 Boc-Protected Aniline intermediate2->intermediate3 t-BuOH product 2,3-Dichloro-4-methylaniline intermediate3->product HCl

Caption: Synthetic pathway from this compound to 2,3-Dichloro-4-methylaniline.

Application Example 1: Synthesis of a Representative Phenylurea Herbicide

Phenylurea herbicides are a well-established class of agrochemicals that act by inhibiting photosynthesis in target weeds.[6][7] The synthesis of these compounds typically involves the reaction of a substituted aniline with an isocyanate or a carbamoyl chloride. The following protocol outlines the synthesis of a hypothetical phenylurea herbicide, N'-(2,3-dichloro-4-methylphenyl)-N,N-dimethylurea, from the previously synthesized 2,3-Dichloro-4-methylaniline.

Protocol 2: Synthesis of N'-(2,3-dichloro-4-methylphenyl)-N,N-dimethylurea

This protocol is based on general methods for the synthesis of phenylurea herbicides.[6][7][8][9]

Materials:

  • 2,3-Dichloro-4-methylaniline

  • Dimethylcarbamoyl chloride

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Sodium bicarbonate, saturated solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 2,3-Dichloro-4-methylaniline (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add dimethylcarbamoyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield N'-(2,3-dichloro-4-methylphenyl)-N,N-dimethylurea.

Expected Mechanism of Action:

Phenylurea herbicides, such as the hypothetical compound synthesized here, are known to inhibit Photosystem II (PSII) in the photosynthetic electron transport chain of plants. They bind to the D1 protein of the PSII complex, blocking electron flow and ultimately leading to the death of the susceptible plant.

Visualization of Phenylurea Synthesis:

start 2,3-Dichloro-4-methylaniline product N'-(2,3-dichloro-4-methylphenyl) -N,N-dimethylurea start->product Dimethylcarbamoyl chloride Et₃N, DCM

Caption: Synthesis of a hypothetical phenylurea herbicide.

Application Example 2: Synthesis of a Representative Benzimidazole Fungicide

Benzimidazole fungicides are systemic fungicides that are effective against a broad spectrum of plant pathogenic fungi.[10][11][12][13][14] Their synthesis often involves the cyclization of a substituted o-phenylenediamine with a one-carbon synthon. The following multi-step synthesis illustrates how this compound can be a precursor to a hypothetical benzimidazole fungicide.

Synthetic Strategy Overview

The overall strategy involves:

  • Conversion of this compound to 2,3-Dichloro-4-methylaniline (as described in Protocol 1).

  • Nitration of the aniline to introduce a nitro group ortho to the amine.

  • Reduction of the nitro group to an amine, forming a substituted o-phenylenediamine.

  • Cyclization of the o-phenylenediamine with a suitable reagent (e.g., formic acid) to form the benzimidazole ring.

Protocol 3: Multi-step Synthesis of a Hypothetical Benzimidazole Fungicide

Step 1: Nitration of 2,3-Dichloro-4-methylaniline

Materials:

  • 2,3-Dichloro-4-methylaniline

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

Procedure:

  • Carefully add 2,3-Dichloro-4-methylaniline (1.0 eq) to concentrated sulfuric acid at 0 °C.

  • Slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at 0-10 °C for 2-3 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a sodium hydroxide solution.

  • Filter the precipitated product, wash with cold water, and dry to obtain the crude nitroaniline derivative.

Step 2: Reduction of the Nitro Group

Materials:

  • Nitroaniline derivative from Step 1

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution

Procedure:

  • Suspend the nitroaniline derivative (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (3.0 eq) and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 2-4 hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution until the tin salts dissolve.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the crude o-phenylenediamine.

Step 3: Benzimidazole Ring Formation

This protocol is based on the Phillips condensation.[12][13]

Materials:

  • Substituted o-phenylenediamine from Step 2

  • Formic acid (90%)

Procedure:

  • In a round-bottom flask, heat a mixture of the o-phenylenediamine (1.0 eq) and formic acid (excess) at 100 °C for 2-3 hours.

  • Cool the reaction mixture and carefully add a 10% sodium hydroxide solution to neutralize the excess formic acid until the mixture is just alkaline.

  • Filter the precipitated crude benzimidazole, wash with cold water, and dry.

  • Recrystallize the product from a suitable solvent (e.g., aqueous ethanol) to obtain the purified benzimidazole fungicide.

Expected Mechanism of Action:

Benzimidazole fungicides typically act by binding to β-tubulin, a protein component of microtubules in fungal cells. This binding disrupts microtubule assembly, which is essential for cell division (mitosis), leading to the inhibition of fungal growth.

Visualization of Benzimidazole Synthesis:

start 2,3-Dichloro-4-methylaniline intermediate1 Nitroaniline Derivative start->intermediate1 HNO₃, H₂SO₄ intermediate2 o-Phenylenediamine Derivative intermediate1->intermediate2 SnCl₂, HCl product Hypothetical Benzimidazole Fungicide intermediate2->product Formic Acid, Heat

Caption: Multi-step synthesis of a hypothetical benzimidazole fungicide.

Data Summary

Compound NameStarting MaterialKey Transformation/ReactionClass of Agrochemical
2,3-Dichloro-4-methylanilineThis compoundCurtius RearrangementIntermediate
N'-(2,3-dichloro-4-methylphenyl)-N,N-dimethylurea2,3-Dichloro-4-methylanilineReaction with dimethylcarbamoyl chloridePhenylurea Herbicide
Hypothetical Benzimidazole Fungicide2,3-Dichloro-4-methylanilineNitration, Reduction, Cyclization with formic acidBenzimidazole Fungicide

Conclusion

This compound is a valuable and versatile starting material for the synthesis of potential new agrochemicals. Through straightforward and well-established synthetic transformations, such as the Curtius rearrangement, it can be efficiently converted into key intermediates like 2,3-Dichloro-4-methylaniline. This aniline serves as a platform for the construction of diverse and biologically active molecules, as exemplified by the representative synthesis of a phenylurea herbicide and a benzimidazole fungicide. The protocols and synthetic strategies outlined in this guide are intended to provide a solid foundation for researchers and scientists to explore the full potential of this compound in the discovery and development of next-generation crop protection agents.

References

  • Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Publishing. [Link]

  • The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. National Institutes of Health (NIH). [Link]

  • Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. National Institutes of Health (NIH). [Link]

  • Curtius Rearrangement of Aromatic Carboxylic Acids to Access Protected Anilines and Aromatic Ureas. Organic Chemistry Portal. [Link]

  • The preparation method of substituted phenyl urea.
  • Practical Experiment 1: Benzimidazole from orthophenylene diamine. Slideshare. [Link]

  • To synthesize Benzimidazole from o-phenylenediamine. CUTM Courseware. [Link]

  • Urea, phenyl-, and. Organic Syntheses Procedure. [Link]

  • Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. ResearchGate. [Link]

  • Curtius Rearrangement of Aromatic Carboxylic Acids to Access Protected Anilines and Aromatic Ureas. ResearchGate. [Link]

  • Preparation of 1-phenylurea. PrepChem.com. [Link]

  • Synthesis method of phenylurea herbicide or deuteration-labeled...
  • Curtius Rearrangement of Aromatic Carboxylic Acids to Access Protected Anilines and Aromatic Ureas. Sci-Hub. [Link]

  • Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. Nature. [Link]

  • Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. National Institutes of Health (NIH). [Link]

  • Convert the following Benzoic acid to Aniline class 12 chemistry CBSE. Vedantu. [Link]

  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. National Institutes of Health (NIH). [Link]

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derivatization of 2,3-Dichloro-4-methylbenzoic acid for GC-MS analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Derivatization of 2,3-Dichloro-4-methylbenzoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Introduction: Overcoming the Analytical Challenge

This compound is a halogenated aromatic carboxylic acid, a structural motif relevant in the development of herbicides, pharmaceuticals, and other specialty chemicals. Accurate quantification and identification of such compounds are critical for quality control, metabolic studies, and environmental monitoring. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, offering high resolution and definitive structural information.

However, the direct analysis of this compound by GC-MS is fraught with challenges. The presence of the carboxylic acid group imparts high polarity and a strong capacity for hydrogen bonding.[1] This leads to low volatility, making it difficult to transfer the analyte into the gas phase required for GC analysis without resorting to high temperatures that risk thermal degradation. Analytically, this manifests as poor chromatographic performance, characterized by broad, tailing peaks, which results in low sensitivity and poor reproducibility.[1]

To overcome these limitations, a chemical derivatization step is essential.[2][3][4] Derivatization is the process of chemically modifying the analyte to enhance its analytical properties. For carboxylic acids, this involves converting the polar carboxyl group into a less polar, more volatile, and more thermally stable functional group, making the compound amenable to GC-MS analysis.

Principles of Derivatization: Silylation and Esterification

The most common and effective derivatization strategies for carboxylic acids fall into two main categories: silylation and alkylation (most commonly esterification).[1][2] Both methods work by replacing the active, acidic hydrogen on the hydroxyl moiety of the carboxyl group, thereby eliminating its ability to form hydrogen bonds.

  • Silylation: This technique replaces the acidic proton with a silyl group, typically a trimethylsilyl (TMS) group. Silylating reagents are highly reactive and produce volatile, thermally stable TMS esters.[5] The reaction is often rapid and can be performed under mild conditions.[6]

  • Esterification (specifically, Methylation): This method converts the carboxylic acid into its corresponding ester, usually a methyl ester.[1][7] Methyl esters are highly stable and provide excellent chromatographic behavior.[2][8] This approach can be highly specific to carboxylic acids, depending on the reagent used.

The choice between silylation and esterification depends on the sample matrix, required sensitivity, and safety considerations associated with the reagents.

Comparative Analysis of Common Derivatization Reagents
Reagent ClassSpecific Reagent(s)Derivative FormedAdvantagesDisadvantagesKey Considerations
Silylation BSTFA [N,O-Bis(trimethylsilyl)trifluoroacetamide] +/- 1% TMCS [Trimethylchlorosilane]Trimethylsilyl (TMS) EsterHighly reactive, versatile, volatile byproducts, high yields.[6]Derivatives are moisture-sensitive; can derivatize other functional groups (e.g., -OH, -NH).[9]Requires strictly anhydrous conditions.[9] TMCS is often added as a catalyst to enhance reactivity.
Alkylation (Methylation) Trimethylsilyldiazomethane (TMSD)Methyl EsterSafer alternative to diazomethane, mild reaction conditions, high reaction yield.[10]Reagent can be expensive.Reaction is easily monitored by the disappearance of the yellow color of the reagent.[2]
Alkylation (Methylation) Diazomethane (CH₂N₂)Methyl EsterHighly reactive, instantaneous reaction, clean conversion with N₂ as the only byproduct.[8][11][12]Extremely toxic and potentially explosive; must be prepared fresh.[1][8]Requires specialized handling and safety precautions. Not recommended unless necessary.
Alkylation (Methylation) BF₃-Methanol or Methanolic HClMethyl EsterReagents are relatively inexpensive and specific for carboxylic acids.[7]Requires heating/reflux and harsher acidic conditions; may not be suitable for sensitive compounds.[13]The reaction is a classic Fischer Esterification equilibrium process.[14]

Experimental Protocols & Methodologies

The following protocols provide detailed, step-by-step instructions for the derivatization of this compound. It is imperative that all glassware is thoroughly cleaned and dried, and all solvents are of high purity and anhydrous.

Protocol 1: Silylation via BSTFA with 1% TMCS Catalyst

This is the most widely used silylation method due to its high reactivity and the volatility of its byproducts. The addition of TMCS as a catalyst ensures a rapid and complete reaction, even with potentially hindered analytes.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Silylating reagents react vigorously with water. Any moisture present will consume the reagent and produce siloxanes, leading to incomplete derivatization and potential chromatographic interference.[9]

  • Reagent Excess: A molar excess of the derivatizing agent is used to drive the reaction equilibrium towards the formation of the product, ensuring complete conversion of the analyte.

  • Heating: While many silylations proceed at room temperature, heating at 60-70°C accelerates the reaction rate, ensuring that derivatization is complete within a practical timeframe, typically 30-60 minutes.

Diagram of Silylation Reaction

G cluster_reagents Reactants cluster_products Products Analyte This compound Reaction Heat (60-70°C) Analyte->Reaction BSTFA BSTFA + 1% TMCS BSTFA->Reaction TMS_Ester Volatile TMS Ester Derivative Byproducts Volatile Byproducts Reaction->TMS_Ester Reaction->Byproducts

Caption: Silylation of the analyte with BSTFA to form a volatile TMS ester.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 1-2 mg of this compound into a 2 mL autosampler vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: In a fume hood, add 100 µL of a suitable anhydrous solvent (e.g., acetonitrile, pyridine, or ethyl acetate) to dissolve the sample. Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Tightly cap the vial immediately. Vortex the mixture for 30 seconds. Place the vial in a heating block or oven set to 70°C for 45 minutes.

  • Analysis: After heating, allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS system. No work-up is typically required as the byproducts are also volatile.

  • Blank Preparation: Prepare a reagent blank using the same procedure but without the analyte to identify any potential interferences from the reagents or solvent.

Protocol 2: Methylation via Trimethylsilyldiazomethane (TMSD)

TMSD is an effective methylating agent that serves as a safer, more stable alternative to the highly toxic and explosive diazomethane.[10] It reacts specifically with acidic protons, making it ideal for the esterification of carboxylic acids.

Causality Behind Experimental Choices:

  • Methanol Co-solvent: The methylation reaction with TMSD is catalyzed by methanol. The alcohol protonates the TMSD, which then facilitates the transfer of the methyl group to the carboxylate anion.[10]

  • Room Temperature Reaction: The reaction is typically efficient at room temperature, avoiding the need for heating which can be advantageous for thermally labile compounds.

  • Quenching: A weak acid, like acetic acid, is added to quench any excess TMSD. This prevents potential side reactions and protects the GC column from the reactive reagent.

Diagram of Methylation Reaction

G cluster_reagents Reactants cluster_products Products Analyte This compound Reaction Room Temp. Analyte->Reaction TMSD TMSD in Hexane/Ether TMSD->Reaction Catalyst Methanol Catalyst->Reaction Methyl_Ester Stable Methyl Ester Derivative N2 Nitrogen Gas (N₂) Reaction->Methyl_Ester Reaction->N2

Caption: Methylation of the analyte with TMSD to form a stable methyl ester.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 1-2 mg of this compound into a 2 mL autosampler vial. Dissolve the sample in 200 µL of a solvent mixture such as toluene/methanol (90:10 v/v).

  • Reagent Addition: In a fume hood, add a 2.0 M solution of TMSD in hexane dropwise until a persistent yellow color is observed, indicating a slight excess of the reagent.

  • Reaction: Loosely cap the vial (to allow nitrogen gas to escape) and let it stand at room temperature for 30 minutes. The reaction is complete when the evolution of nitrogen gas ceases.

  • Quenching: Add a few drops of 10% acetic acid in hexane to quench the excess TMSD. The disappearance of the yellow color confirms the quench is complete.

  • Analysis: The sample is now ready for GC-MS analysis.

General Experimental Workflow

The overall process from sample receipt to data analysis follows a structured path to ensure accuracy and reproducibility.

G Sample 1. Sample Preparation (Weighing, Drying) Deriv 2. Derivatization (Add Reagents, React) Sample->Deriv GCMS 3. GC-MS Injection & Analysis Deriv->GCMS Data 4. Data Processing (Integration, Library Search) GCMS->Data Report 5. Reporting (Quantification, Identification) Data->Report

Caption: Standard workflow for derivatization and GC-MS analysis.

GC-MS Analysis Parameters

While the optimal parameters should be determined empirically, the following table provides a robust starting point for the analysis of the derivatized this compound.

ParameterRecommended SettingRationale
GC Column DB-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA standard, non-polar column that provides excellent separation for a wide range of semi-volatile compounds.
Carrier Gas HeliumInert carrier gas providing good efficiency.
Flow Rate 1.0 - 1.2 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm ID column, balancing resolution and analysis time.
Injector Temp. 250 - 280 °CEnsures rapid and complete volatilization of the derivatized analyte without causing thermal degradation.
Injection Mode Splitless (for trace analysis) or Split (10:1 to 50:1 for higher concentrations)Splitless mode maximizes sensitivity, while split mode prevents column overloading for concentrated samples.
Oven Program Initial: 80°C, hold 2 min; Ramp: 10-15°C/min to 280°C; Hold: 5 minA typical temperature program that effectively separates the analyte from solvent and potential byproducts.
MS Transfer Line 280 °CPrevents condensation of the analyte between the GC and the MS.
Ion Source Temp. 230 °CStandard temperature for robust ionization while minimizing thermal fragmentation.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching.
Scan Range m/z 50 - 400A suitable mass range to capture the molecular ion and key fragment ions of the derivatized analyte.

Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
No or very small product peak Incomplete reaction; presence of moisture; inactive reagent.Ensure sample and solvents are completely dry. Use fresh, properly stored derivatization reagents. Increase reaction time or temperature.
Broad, tailing analyte peak Incomplete derivatization; active sites in the GC system (liner, column).Re-run the derivatization, ensuring reagent excess. Use a deactivated injector liner; condition the GC column.
Multiple derivative peaks for the analyte Side reactions; tautomerization (less common for this analyte).For silylation, ensure strict anhydrous conditions. For methylation, ensure complete quenching of the reagent.
Extraneous peaks in the chromatogram Contaminated solvent/reagents; reagent byproducts.Run a reagent blank to identify artifact peaks. Use high-purity solvents and fresh reagents.

Conclusion

The derivatization of this compound is a mandatory step for its successful analysis by GC-MS. Both silylation with BSTFA and methylation with TMSD are highly effective methods that transform the polar, non-volatile acid into a derivative with excellent chromatographic properties. By increasing volatility and thermal stability, these techniques enable sharp, symmetric peaks, leading to significantly improved sensitivity, accuracy, and reproducibility. The choice of method can be tailored to the specific laboratory environment and analytical requirements, with both protocols offering a robust and reliable path to the precise quantification and identification of this important compound.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Silylation of Carboxylic Acids with Chlorotrimethylsilane for GC Analysis.
  • Benchchem. (n.d.). Comparative analysis of derivatization reagents for carboxylic acids.
  • V. A. Zenkevich. (n.d.). Acids: Derivatization for GC Analysis.
  • Villa, J. A., et al. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?.
  • Li, M., et al. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels.
  • A "Little" Mass Spec and Sailing. (n.d.). Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane.
  • ResearchGate. (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • Supelco. (n.d.). A Guide to Derivatization Reagents for GC. Bulletin 909A.
  • Chromatography Forum. (2010). derivatization method for carboxylic acid ?.
  • Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation.
  • TCI Chemicals. (n.d.). GC Derivatization Reagents.
  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
  • ResearchGate. (2025). Optimized derivatization of acidic herbicides with trimethylsilyldiazomethane for GC analysis.
  • Benchchem. (n.d.). Technical Support Center: Ensuring Complete Derivatization of 2,5-Furandicarboxylic Acid for GC-MS Analysis.
  • Benchchem. (n.d.). Technical Support Center: Trace Analysis of 3-(3,5-dichlorophenyl)benzoic acid.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • Master Organic Chemistry. (2025). Diazomethane (CH2N2).
  • Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane.
  • Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 3-(3,5-dichlorophenyl)benzoic Acid.
  • Journal of the American Society for Mass Spectrometry. (n.d.). Optimized Derivatization Procedure for Characterizing (Aminomethyl)phosphonic Acid Impurities by GC–MS.
  • Journal of Chromatography A. (n.d.). Optimized derivatization of acidic herbicides with trimethylsilyldiazomethane for GC analysis.
  • IDC Technologies. (n.d.). Study on the Derivatization Process Using N-O-bis-(trimethylsilyl)-trifluoroacetamide, N-(tert-butyldimethylsilyl).
  • Sigma-Aldrich. (n.d.). N,O-Bis(trimethylsilyl)trifluoroacetamide.
  • Thermo Fisher Scientific. (n.d.). Separation of Methyl Ester Derivatives of 3,6-Dichloro-2-Methoxybenzoic Acid, 2,4-Dichlorophenoxyacetic Acid.
  • Journal of Food and Drug Analysis. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • ResearchGate. (2015). How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane?.
  • Journal of Analytical Methods in Chemistry. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections.

Sources

Application Notes and Protocols for 2,3-Dichloro-4-methylbenzoic Acid as a Versatile Building Block in Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3-Dichloro-4-methylbenzoic acid is a halogenated aromatic carboxylic acid with significant potential as a foundational scaffold for the synthesis of novel compounds in medicinal chemistry and materials science. Its unique substitution pattern, featuring two chlorine atoms and a methyl group on the benzene ring, offers a versatile platform for a variety of chemical transformations. The presence of the carboxylic acid moiety allows for the ready formation of amides, esters, and other derivatives, while the dichlorinated and methylated aromatic core can be further functionalized or can impart specific steric and electronic properties to the final molecules.

While specific, detailed protocols for this particular isomer are not extensively documented in publicly available literature, its chemical reactivity can be reliably inferred from closely related and well-studied analogues. This guide provides detailed application notes and adaptable protocols based on established methodologies for similar substituted benzoic acids. The aim is to equip researchers, scientists, and drug development professionals with the necessary tools to effectively utilize this compound as a key building block in their synthetic endeavors.

Chemical Properties of this compound

PropertyValue
CAS Number 1254073-62-5
Molecular Formula C₈H₆Cl₂O₂
Molecular Weight 205.04 g/mol
Appearance Off-white to white solid (predicted)
Solubility Soluble in organic solvents such as methanol, ethanol, and acetone.

I. Amide Bond Formation: A Gateway to Bioactive Molecules

The formation of an amide bond is one of the most fundamental and frequently employed reactions in the synthesis of pharmaceuticals and other biologically active compounds. The carboxylic acid group of this compound can be readily converted to an amide through various coupling methods.

A. Rationale for Amide Synthesis

Amide derivatives of substituted benzoic acids are prevalent in a wide range of therapeutic agents, including anti-inflammatory, anti-cancer, and anti-viral drugs. The amide linkage provides metabolic stability and can participate in crucial hydrogen bonding interactions with biological targets. The specific substitution pattern of this compound can be exploited to fine-tune the pharmacological properties of the resulting amides.

B. Generalized Protocol for Amide Coupling (EDC/HOBt Method)

This protocol is adapted from standard and widely accepted amide coupling procedures.[1]

Workflow for Amide Coupling:

AmideCoupling cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification Carboxylic_Acid 2,3-Dichloro-4- methylbenzoic Acid EDC_HOBt EDC / HOBt Carboxylic_Acid->EDC_HOBt Activation Active_Ester O-acylisourea Ester Intermediate EDC_HOBt->Active_Ester Amine Primary or Secondary Amine Active_Ester->Amine Coupling Amide_Product Target Amide Amine->Amide_Product Workup Aqueous Work-up Amide_Product->Workup Purification Column Chromatography or Recrystallization Workup->Purification

Caption: General workflow for EDC/HOBt mediated amide coupling.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • Primary or secondary amine of choice

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF or DCM.

  • Activation: Add HOBt (1.2 eq) to the solution. Cool the mixture to 0 °C in an ice bath.

  • Coupling Agent Addition: Add EDC·HCl (1.2 eq) to the cooled solution and stir for 15-20 minutes to activate the carboxylic acid.

  • Amine and Base Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0-2.5 eq).

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM).

    • Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude amide product can be purified by column chromatography on silica gel or by recrystallization.

Expert Insights:

  • Solvent Choice: DMF is a good solvent for a wide range of substrates, but DCM can be easier to remove during work-up.

  • Base Selection: DIPEA is a common choice as a non-nucleophilic base to neutralize the HCl salt of EDC and any acid formed during the reaction.

  • Alternative Coupling Reagents: For sterically hindered amines or acids, more potent coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) may provide better yields.[2]

  • Racemization: When coupling with chiral amines, the addition of HOBt helps to suppress racemization.

II. Esterification: Modulating Physicochemical Properties

Esterification of the carboxylic acid group is a straightforward method to modify the lipophilicity, solubility, and metabolic stability of compounds derived from this compound. The Fischer-Speier esterification is a classic and reliable method for this transformation.

A. Rationale for Esterification

Esters are often used as prodrugs to enhance the bioavailability of a parent carboxylic acid. They can also serve as key intermediates for further synthetic transformations, such as transesterification or reduction to alcohols.

B. Generalized Protocol for Fischer-Speier Esterification

This protocol is based on well-established procedures for the esterification of substituted benzoic acids.[3][4]

Workflow for Fischer-Speier Esterification:

FischerEsterification cluster_reaction Reaction cluster_workup Work-up & Purification Carboxylic_Acid 2,3-Dichloro-4- methylbenzoic Acid Alcohol Alcohol (e.g., Methanol) (Solvent and Reagent) Carboxylic_Acid->Alcohol Excess Acid_Catalyst H₂SO₄ or p-TsOH Alcohol->Acid_Catalyst Catalyst Ester_Product Target Ester Acid_Catalyst->Ester_Product Reflux Workup Neutralization & Extraction Ester_Product->Workup Purification Distillation or Chromatography Workup->Purification BenzothiadiazineSynthesis Start 2,3-Dichloro-4- methylbenzoic Acid Amidation Amidation with Sulfonamide Start->Amidation Intermediate N-Sulfonylbenzamide Intermediate Amidation->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Benzothiadiazine Derivative Cyclization->Product

Sources

Application Notes and Protocols for Reactions Involving 2,3-Dichloro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Utility of 2,3-Dichloro-4-methylbenzoic Acid

This compound is a polysubstituted aromatic carboxylic acid that serves as a valuable building block in modern organic synthesis. Its decorated structure, featuring a carboxylic acid handle for derivatization and two chlorine atoms for potential cross-coupling reactions, makes it a versatile precursor for the synthesis of complex molecules in agrochemicals, materials science, and particularly in drug discovery. The specific substitution pattern—ortho and meta chlorine atoms relative to the carboxyl group, combined with a para-methyl group—imparts unique steric and electronic properties that influence its reactivity and the characteristics of its derivatives.

This guide provides a comprehensive overview of the experimental setups and protocols for key transformations involving this compound. Designed for researchers, scientists, and drug development professionals, these notes emphasize the rationale behind procedural choices, ensuring robust and reproducible outcomes. We will cover essential derivatizations of the carboxylic acid group—esterification and amidation—and explore the potential for carbon-carbon bond formation via Suzuki-Miyaura cross-coupling.

PART I: Safety, Handling, and Characterization

Safety and Hazard Information

While specific hazard data for this compound is not extensively published, data from structurally related dichlorobenzoic acids indicate that it should be handled with care. Compounds in this class are typically classified as irritants.

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1] May also cause respiratory irritation.

  • Precautionary Measures:

    • Always handle this compound in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

    • Avoid inhalation of dust or fumes.

    • Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

    • Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Physicochemical Properties & Characterization

Accurate characterization of the starting material and products is critical for success. The following table summarizes key properties for the related compound, 2,3-Dichlorobenzoic acid, which can serve as an estimation.

PropertyValue (for 2,3-Dichlorobenzoic acid)Source
Molecular FormulaC₇H₄Cl₂O₂[1]
Molecular Weight191.01 g/mol [1]
AppearanceWhite to off-white solidN/A
Melting Point~165-168 °CN/A

General Characterization Notes:

  • ¹H NMR: Expect signals for the two aromatic protons and the methyl group protons. The carboxylic acid proton will appear as a broad singlet, typically far downfield (>10 ppm).

  • ¹³C NMR: Expect signals for the seven aromatic carbons (including the carboxyl carbon) and one methyl carbon.

  • IR Spectroscopy: Key stretches include a broad O-H band for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-Cl stretches in the fingerprint region.

  • Mass Spectrometry: The molecular ion peak will exhibit a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks).

PART II: Core Reaction Protocols

This section details step-by-step protocols for three fundamental transformations of this compound. The causality behind the choice of reagents and conditions is explained to allow for informed optimization.

Protocol 1: Fischer-Speier Esterification

Esterification is a common derivatization to enhance lipophilicity, modify biological activity, or protect the carboxylic acid group. The Fischer-Speier method is a classic, acid-catalyzed reaction that is effective for this purpose.[2][3]

Causality & Rationale: The reaction is an equilibrium process. To drive it towards the product (the ester), a large excess of the alcohol is used, which acts as both a reactant and the solvent, shifting the equilibrium according to Le Châtelier's principle. A strong acid catalyst, typically concentrated sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for attack by the weakly nucleophilic alcohol.[3]

Detailed Protocol (Example: Methyl Ester Synthesis):

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add an excess of methanol (e.g., 20-40 mL per gram of carboxylic acid). The methanol serves as the solvent and reactant.

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (H₂SO₄, ~0.1 eq) to the mixture. An exothermic reaction may occur.

  • Reaction: Heat the mixture to reflux (approximately 65 °C for methanol) and maintain for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 4:1 Hexanes:Ethyl Acetate). The ester product will have a higher Rf value than the starting carboxylic acid.

  • Workup: a. Cool the reaction mixture to room temperature. b. Slowly pour the mixture into a separatory funnel containing cold water. c. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x volumes). d. Combine the organic layers and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst (caution: CO₂ evolution!), and finally with brine.

  • Purification & Analysis: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude ester can be further purified by column chromatography or recrystallization if necessary. Characterize the final product by NMR, IR, and MS.

Fischer_Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis prep_node 1. Add Acid & Alcohol to Flask reac_node 2. Add H₂SO₄ Catalyst 3. Heat to Reflux (4-12h) 4. Monitor by TLC prep_node->reac_node work_node1 5. Cool & Quench with Water reac_node->work_node1 work_node2 6. Extract with Organic Solvent work_node1->work_node2 work_node3 7. Wash with NaHCO₃ & Brine work_node2->work_node3 work_node4 8. Dry, Filter & Concentrate work_node3->work_node4 anal_node 9. Purify (Chromatography) 10. Characterize (NMR, IR, MS) work_node4->anal_node

Workflow for Fischer-Speier Esterification.
Protocol 2: Amide Synthesis via Acid Chloride Activation

Amide bond formation is one of the most critical reactions in medicinal chemistry. While direct coupling is possible, a highly reliable two-step method involves first converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine.

Causality & Rationale: Carboxylic acids are not electrophilic enough to react directly with most amines under mild conditions. Conversion to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride dramatically increases the electrophilicity of the carbonyl carbon.[4] Thionyl chloride is often preferred as its byproducts (SO₂ and HCl) are gaseous and easily removed.[5] The subsequent reaction of the acyl chloride with an amine is a rapid and generally high-yielding nucleophilic acyl substitution.[6]

Detailed Protocol (Two-Step Process):

Step A: Synthesis of 2,3-Dichloro-4-methylbenzoyl chloride

  • Setup: In a fume hood, equip a flame-dried, round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a gas outlet to a trap (e.g., a bubbler with NaOH solution to neutralize HCl and SO₂).

  • Reagent Addition: Add this compound (1.0 eq) to the flask, followed by an excess of thionyl chloride (SOCl₂, ~5-10 eq), which also serves as the solvent.

  • Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops). DMF catalyzes the formation of the Vilsmeier reagent in situ, which is the active chlorinating agent.

  • Reaction: Gently heat the mixture to reflux (approx. 76 °C) for 1-3 hours. The reaction is often complete when gas evolution ceases.

  • Isolation: Cool the mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure (using a vacuum pump protected by a cold trap and a base trap). The resulting crude acid chloride is often used directly in the next step without further purification.

Step B: Amidation Reaction

  • Setup: In a separate flask, dissolve the desired amine (1.0-1.2 eq) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (~1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)). The base is crucial to neutralize the HCl generated during the reaction.

  • Reagent Addition: Cool the amine solution in an ice bath (0 °C). Dissolve the crude 2,3-Dichloro-4-methylbenzoyl chloride from Step A in a small amount of anhydrous DCM and add it dropwise to the stirring amine solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction by TLC until the acid chloride is consumed.

  • Workup & Purification: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, concentrate, and purify the resulting amide by column chromatography or recrystallization.

Amidation_Workflow cluster_stepA Step A: Acid Chloride Formation cluster_stepB Step B: Amidation cluster_final Workup & Purification node_A1 1. Add Acid, SOCl₂, & cat. DMF node_A2 2. Reflux (1-3h) node_A1->node_A2 node_A3 3. Remove excess SOCl₂ in vacuo node_A2->node_A3 node_B2 5. Add Acid Chloride (dropwise) node_A3->node_B2 Crude Acid Chloride node_B1 4. Dissolve Amine & Base in DCM (0 °C) node_B1->node_B2 node_B3 6. Stir at RT (1-4h) node_B2->node_B3 node_C1 7. Quench, Extract, & Wash node_B3->node_C1 node_C2 8. Dry, Concentrate, & Purify node_C1->node_C2

Workflow for Amidation via Acid Chloride.
Protocol 3: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species, catalyzed by a palladium complex.[7] For this compound (or its ester/amide derivatives), this reaction offers a route to synthesize complex biaryl structures.

Causality & Rationale: The reaction proceeds via a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[8]

  • Catalyst: A palladium(0) complex is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) and phosphine ligands are commonly used.

  • Ligand: Electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often employed to facilitate the oxidative addition of the aryl chloride (the rate-limiting step for chlorides) and the final reductive elimination.[9]

  • Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for the transmetalation step, where it activates the organoboron species to form a more nucleophilic "ate" complex.[8]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water is often used to dissolve both the organic substrates and the inorganic base.[7]

Reactivity Considerations: Aryl chlorides are less reactive than bromides or iodides in Suzuki couplings.[7] Furthermore, in a dichloro-substituted ring, regioselectivity can be an issue. Generally, oxidative addition is favored at the more electron-deficient or less sterically hindered position. For the 2,3-dichloro system, coupling at the 2-position might be sterically hindered by the adjacent carboxyl group, potentially favoring initial reaction at the 3-position, but this often requires experimental validation and can be ligand-dependent.[10]

Detailed Protocol (General Procedure):

  • Setup: To a Schlenk flask or a microwave vial, add the this compound derivative (e.g., the methyl ester) (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen, which can deactivate the catalyst.

  • Solvent & Catalyst Addition: Under the inert atmosphere, add the degassed solvent system (e.g., 9:1 Dioxane:Water). Then, add the palladium pre-catalyst and ligand (e.g., Pd₂(dba)₃ with a suitable phosphine ligand, or a pre-formed catalyst like Pd(PPh₃)₄, typically 1-5 mol%).

  • Reaction: Heat the reaction mixture with vigorous stirring to 80-110 °C for 6-24 hours. Microwave irradiation can often significantly reduce reaction times.

  • Monitoring: Follow the disappearance of the starting material by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with water and ethyl acetate. Filter through a pad of Celite to remove the palladium catalyst. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.

  • Purification & Analysis: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the coupled product.

Suzuki_Coupling_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis prep_node 1. Add Aryl Halide, Boronic Acid, & Base prep_node2 2. Evacuate & Backfill with Argon prep_node->prep_node2 reac_node 3. Add Degassed Solvent & Pd Catalyst/Ligand prep_node2->reac_node reac_node2 4. Heat (80-110 °C, 6-24h) 5. Monitor by TLC/GC-MS reac_node->reac_node2 work_node1 6. Cool & Dilute reac_node2->work_node1 work_node2 7. Filter through Celite work_node1->work_node2 work_node3 8. Extract, Wash, & Dry work_node2->work_node3 work_node4 9. Concentrate work_node3->work_node4 anal_node 10. Purify & Characterize work_node4->anal_node

Workflow for Suzuki-Miyaura Cross-Coupling.

PART III: Summary and Troubleshooting

The following table summarizes the typical conditions for the reactions described. Note that these are starting points and may require optimization for specific substrates.

ReactionKey ReagentsCatalystSolventTemp.Time (h)Key Considerations
Esterification Alcohol (excess)Conc. H₂SO₄AlcoholReflux4-12Equilibrium reaction; driven by excess alcohol.
Amidation SOCl₂, Amine, BaseDMF (cat.)SOCl₂, then DCMReflux, then RT1-3, then 1-4Two-step process; moisture sensitive.
Suzuki Coupling Boronic Acid, BasePd Complex, LigandDioxane/H₂O80-110 °C6-24Requires inert atmosphere; aryl-Cl is challenging.

Troubleshooting Common Issues:

  • Low Yield in Esterification: The reaction may not have reached equilibrium. Increase reaction time or devise a method to remove water as it forms (e.g., Dean-Stark trap if using a suitable solvent like toluene).

  • Failed Amidation: The acid chloride may have hydrolyzed due to moisture. Ensure all glassware is flame-dried and use anhydrous solvents. Alternatively, consider a one-pot coupling agent like HATU or EDC/HOBt.[6]

  • No Reaction in Suzuki Coupling: The catalyst may be inactive or the temperature too low for C-Cl activation. Use a more active pre-catalyst or a more electron-rich, bulky ligand. Ensure the reaction is thoroughly deoxygenated.[9] Protodeboronation (loss of the boronic acid group) can also be an issue; using a milder base (e.g., NaHCO₃) or anhydrous conditions with K₃PO₄ may help.[9]

References

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved January 20, 2026, from [Link]

  • Kumar, R., et al. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. RSC Advances. Retrieved January 20, 2026, from [Link]

  • Reddit discussion on Suzuki reaction conditions. (2024). r/Chempros. Retrieved January 20, 2026, from [Link]

  • Synthesis of 2,6-dichloro-4-methylbenzoyl chloride. (n.d.). PrepChem.com. Retrieved January 20, 2026, from [Link]

  • Suzuki reaction. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Neises, B., & Steglich, W. (1989). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses. Retrieved January 20, 2026, from [Link]

  • Kim, J., et al. (2015). Direct C–H Amidation of Benzoic Acids to Introduce meta and para-Amino Groups by Tandem Decarboxylation. Angewandte Chemie. Retrieved January 20, 2026, from [Link]

  • DCID-mediated esterification of carboxylic acids with alcohols under mild conditions. (2013). RSC Advances. Retrieved January 20, 2026, from [Link]

  • Penaforte, J. R., et al. (2012). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Revista de la Sociedad Química de México. Retrieved January 20, 2026, from [Link]

  • Esterification - alcohols and carboxylic acids. (n.d.). Chemguide. Retrieved January 20, 2026, from [Link]

  • Khan, I., et al. (2012). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. Journal of the Chemical Society of Pakistan. Retrieved January 20, 2026, from [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. Retrieved January 20, 2026, from [Link]

  • Norman, J. P., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • Merschaert, A., & Gorissen, H. J. (2003). The Palladium-catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. Heterocycles. Retrieved January 20, 2026, from [Link]

  • Lerebours, R., et al. (2005). Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes. The Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • Lanigan, R. M., & Sheppard, T. D. (2013). Recent developments in amide synthesis: direct amidation of carboxylic acids and transamidation reactions. European Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • Method for synthesizing 2,4-Dichlorobenzoyl chloride. (2007). Google Patents.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Retrieved January 20, 2026, from [Link]

  • 2,3-Dichlorobenzoic acid. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Process for the preparation of chloro-benzoyl chlorides. (1999). Google Patents.

Sources

Application Note: Determination of 2,3-Dichloro-4-methylbenzoic Acid Purity by Titration

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Active Compound Development

2,3-Dichloro-4-methylbenzoic acid is a halogenated aromatic carboxylic acid, a class of compounds frequently utilized as building blocks in the synthesis of pharmaceuticals and other high-value chemical entities. In drug development and materials science, the precise purity of such intermediates is not merely a quality control metric; it is a fundamental determinant of reaction yield, impurity profiling, and the ultimate safety and efficacy of the final product. Even minute impurities can lead to undesirable side reactions or introduce toxicological risks.

This application note provides a detailed, robust, and validated protocol for determining the purity of this compound using acid-base titration. This classic analytical method offers a cost-effective, precise, and reliable means of quantifying the acidic active moiety. We will explore the underlying chemical principles, provide step-by-step procedures for both aqueous-organic and non-aqueous systems, and detail the necessary calculations and validation parameters. The methodologies described herein are designed for researchers, analytical scientists, and quality control professionals who require a self-validating system for purity assessment.

The Titration Principle: A Stoichiometric Neutralization

The determination of this compound purity relies on the principles of acid-base neutralization.[1][2] As a substituted benzoic acid, the compound is a weak acid that reacts with a strong base, such as sodium hydroxide (NaOH), in a precise stoichiometric 1:1 ratio. The reaction proceeds as follows:

C₈H₆Cl₂O₂ + NaOH → C₈H₅Cl₂O₂Na + H₂O (this compound + Sodium Hydroxide → Sodium 2,3-dichloro-4-methylbenzoate + Water)

By accurately measuring the volume of a standardized NaOH solution (the titrant) required to completely neutralize a known mass of the this compound sample (the analyte), we can calculate the exact amount of the acidic substance present and, consequently, its purity.[3]

The critical juncture of this reaction is the equivalence point , where the moles of NaOH added are stoichiometrically equal to the moles of the acid initially present.[3] This point is typically identified by a sharp change in pH.[4] We detect this point visually as the endpoint , using a pH indicator that changes color within the specific pH range of the equivalence point.[5][6] For the titration of a weak acid with a strong base, the equivalence point occurs at a pH greater than 7 due to the formation of the conjugate base (2,3-dichloro-4-methylbenzoate), which hydrolyzes water to produce hydroxide ions.[1][7]

Method Validation: The Cornerstone of Trustworthy Results

A validated analytical method is one that has been proven suitable for its intended purpose.[8][9][10] For this titration protocol, validation ensures that the selected parameters provide reliable, robust, and accurate purity assessments. Key validation parameters as defined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) include:

  • Titrant Standardization: This is the first and most critical step. The exact concentration of the NaOH titrant must be known, as any error in this value will directly impact the final purity calculation.[10][11]

  • Specificity: The method must be able to assess the analyte without interference from other components like impurities or excipients.[10]

  • Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a given range. In titration, this is demonstrated by a linear relationship between sample mass and titrant volume consumed.[11][12]

  • Accuracy: This refers to the closeness of the measured value to the true value. It is typically assessed by titrating a certified reference standard or by spiking a sample with a known amount of pure analyte.[10][11]

  • Precision: This measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (RSD) of a series of measurements.[10]

Experimental Design & Protocols

Health and Safety Precautions
  • This compound and its related isomers are classified as irritants and may be harmful if swallowed or inhaled.[13][14] Always handle the compound in a well-ventilated area or fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sodium hydroxide is corrosive. Handle with care to avoid skin and eye contact.

  • Review the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Reagents and Equipment

Reagents:

  • This compound sample

  • Sodium Hydroxide (NaOH), analytical reagent grade

  • Potassium Hydrogen Phthalate (KHP), primary standard grade, dried at 120°C for 2 hours.

  • Ethanol, reagent grade (or other suitable organic solvent like isopropanol or methanol)

  • Phenolphthalein indicator solution (1% w/v in 95% ethanol)

  • Thymol blue indicator solution (0.5% w/v in methanol) - for non-aqueous option

  • Toluene, reagent grade - for non-aqueous option

  • Methanol, reagent grade - for non-aqueous option

  • Sodium Methoxide (0.1 N in Toluene/Methanol) - for non-aqueous option

  • Carbon dioxide-free deionized water

Equipment:

  • Analytical balance (readable to 0.1 mg)

  • Class A 50 mL burette

  • Volumetric flasks (1000 mL, 250 mL)

  • Erlenmeyer flasks (250 mL)

  • Magnetic stirrer and stir bars

  • pH meter and electrode (for potentiometric titration)

Protocol 1: Standardization of 0.1 M Sodium Hydroxide Titrant

The accuracy of this entire method hinges on the precise concentration of the NaOH titrant.[15] Since NaOH is hygroscopic and reacts with atmospheric CO₂, its solution must be standardized against a primary standard.[15][16]

Workflow for Titrant Standardization

G prep Prepare ~0.1 M NaOH Solution (4.0 g NaOH in 1 L CO2-free water) khp Accurately weigh ~0.5 g dried KHP (Primary Standard) prep->khp 1. dissolve Dissolve KHP in 75 mL CO2-free water khp->dissolve 2. indicator Add 2-3 drops of Phenolphthalein dissolve->indicator 3. titrate Titrate with NaOH solution to a faint, persistent pink endpoint indicator->titrate 4. record Record volume of NaOH used titrate->record 5. repeat Repeat titration at least twice record->repeat 6. calculate Calculate Molarity of NaOH repeat->calculate 7.

Caption: Workflow for standardizing the NaOH titrant.

Step-by-Step Procedure:

  • Preparation of 0.1 M NaOH: Dissolve approximately 4.0 g of NaOH pellets in 1 L of previously boiled (to remove CO₂) and cooled deionized water in a volumetric flask. Mix thoroughly.

  • Preparation of KHP Standard: Accurately weigh about 0.5 g of dried KHP into a 250 mL Erlenmeyer flask. Record the mass to the nearest 0.1 mg.

  • Dissolution: Add approximately 75 mL of CO₂-free deionized water to the flask and swirl until the KHP is completely dissolved.

  • Add Indicator: Add 2-3 drops of phenolphthalein indicator solution. The solution should be colorless.

  • Titration: Fill the burette with the prepared NaOH solution and record the initial volume. Titrate the KHP solution with the NaOH, swirling the flask continuously, until the first appearance of a faint but persistent pink color.

  • Record and Repeat: Record the final burette volume. Repeat the titration at least two more times with fresh KHP samples. The volumes should agree within 0.1 mL.

Calculation of NaOH Molarity: Molarity (M) = (Mass of KHP (g)) / (Molar Mass of KHP (204.22 g/mol ) × Volume of NaOH (L))

Protocol 2: Purity Determination by Aqueous-Organic Titration

Due to the chlorine and methyl substituents, this compound has limited solubility in water. A mixed solvent system is required to ensure complete dissolution of the analyte.

Workflow for Analyte Titration

G sample Accurately weigh ~0.4 g of This compound dissolve Dissolve sample in 50 mL Ethanol sample->dissolve 1. water Add 25 mL CO2-free water dissolve->water 2. indicator Add 2-3 drops of Phenolphthalein water->indicator 3. titrate Titrate with standardized 0.1 M NaOH to pink endpoint indicator->titrate 4. record Record volume of NaOH used titrate->record 5. blank Perform a blank titration (solvents only) record->blank 6. calculate Calculate Purity blank->calculate 7.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dichloro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-Dichloro-4-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information herein is grounded in established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

There are three principal strategies for synthesizing this molecule, each with distinct advantages and challenges. The choice of route often depends on the availability of starting materials, scalability, and safety considerations.

  • Oxidation of 2,3-Dichlorotoluene: This is often the most direct route if high-purity 2,3-dichlorotoluene is commercially available. The methyl group is oxidized to a carboxylic acid using strong oxidizing agents.

  • Grignard Reaction: This classic organometallic approach involves forming a Grignard reagent from a suitable precursor (e.g., 1-bromo-2,3-dichloro-4-methylbenzene) and reacting it with carbon dioxide (dry ice).[1][2] This method is excellent for constructing the carboxylic acid moiety but requires stringent anhydrous conditions.[3]

  • Sandmeyer Reaction Sequence: This multi-step route typically starts from an aniline derivative, such as 2,3-dichloro-4-methylaniline. The aniline is converted into a diazonium salt, which is then transformed into a nitrile (-CN) via a copper-catalyzed Sandmeyer cyanation.[4][5] The nitrile is subsequently hydrolyzed to the desired carboxylic acid. This pathway is versatile but requires careful control over the highly reactive diazonium intermediate.[6][7]

Q2: Which synthetic route generally offers the highest yield and purity?

The yield and purity are highly dependent on experimental execution. However, a comparative analysis can guide your selection:

Synthetic RouteTypical Yield RangeKey AdvantagesPrimary Challenges
Oxidation of Toluene 65-85%Fewer steps; potentially high throughput.Availability of starting material; potential for over-oxidation or incomplete reaction.
Grignard Reaction 70-90%High-yielding C-C bond formation; clean reaction.[8]Extreme sensitivity to moisture and air; requires specialized anhydrous techniques.[3][9]
Sandmeyer Sequence 45-65% (overall)Good for building complex substitution patterns; starts from common aniline precursors.[10]Multiple steps lower overall yield; diazonium salts can be unstable; cyanide use requires strict safety protocols.[11]
Q3: What are the most critical parameters to control during the synthesis?

Regardless of the chosen route, several parameters are universally critical:

  • Purity of Starting Materials: Impurities can initiate side reactions, poison catalysts, or complicate purification.

  • Temperature Control: Many steps, especially diazotization and Grignard formation, are highly exothermic and temperature-sensitive.

  • Atmospheric Control: Grignard reactions require an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by moisture or oxygen.[1]

  • Stoichiometry: Precise control over reagent ratios is essential to maximize conversion and minimize byproducts.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.

Route 1: Grignard Reaction Troubleshooting

The Grignard synthesis of this compound is a powerful but sensitive method. Success hinges on the successful formation of the organomagnesium intermediate.

Workflow: Grignard Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dry Glassware (Oven/Flame) D Add Halo-Precursor in Ether to Mg A->D B Anhydrous Ether (Solvent) B->D C Activate Mg Turnings (e.g., Iodine crystal) C->D E Grignard Reagent Formation (Exothermic) D->E Initiation F Carbonation (Pour over excess Dry Ice) E->F Nucleophilic Attack G Intermediate: Magnesium Carboxylate Salt F->G H Acidic Quench (e.g., aq. HCl) G->H Protonation I Liquid-Liquid Extraction H->I J Purification (Recrystallization) I->J K Final Product J->K

Caption: Workflow for Grignard synthesis of the target benzoic acid.

Problem 1: The Grignard reaction fails to initiate (no heat, no bubbling).
  • Causality: The primary reason for initiation failure is the presence of a passivating magnesium oxide (MgO) layer on the turnings and/or traces of water in the solvent or on the glassware.[3] Water reacts rapidly with and destroys the Grignard reagent, preventing its formation.

  • Solution:

    • Ensure Absolute Anhydrous Conditions: All glassware must be rigorously dried in an oven (>120 °C) for several hours and cooled under a stream of dry nitrogen or argon. Use a freshly opened bottle of anhydrous ether or THF, or solvent freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

    • Activate the Magnesium: The MgO layer can be disrupted mechanically or chemically. Crush the magnesium turnings with a glass rod in the reaction flask (under inert gas) to expose a fresh surface. Alternatively, add a small crystal of iodine (I₂). The iodine reacts with the magnesium surface, cleaning it and facilitating the reaction.

    • Initiate with Heat: Gentle warming with a heat gun can sometimes provide the activation energy needed to start the reaction. Once initiated, the reaction is exothermic and will likely require cooling to maintain control.

Problem 2: Low yield of benzoic acid after work-up, with significant recovery of the halo-precursor.
  • Causality: This indicates either incomplete formation of the Grignard reagent or its premature quenching before reacting with CO₂.

  • Solution:

    • Verify Reagent Formation: Before carbonation, a simple test for Grignard formation is to take a small aliquot (via syringe), quench it with I₂, and check for the disappearance of the iodine color.

    • Optimize Carbonation: Use a large excess of freshly crushed dry ice to maximize the surface area for reaction and to keep the local environment cold and blanketed with CO₂ gas, minimizing exposure to atmospheric moisture.[9] Do not add the dry ice to the Grignard solution; instead, pour the Grignard solution onto the dry ice. This ensures the Grignard reagent is always in the presence of excess electrophile.

    • Avoid Side Reactions: A common byproduct is a biphenyl compound, formed by the coupling of the Grignard reagent with unreacted halo-precursor. This is minimized by slow, controlled addition of the halo-precursor to the magnesium turnings to avoid a high local concentration.

Common Grignard Side Reactions

A Grignard Reagent (Ar-MgBr) B Desired Product (Ar-COOH) A->B Desired Reaction C Side Product: Biphenyl (Ar-Ar) A->C Wurtz-type Coupling D Side Product: Alkane (Ar-H) A->D Protonation (Quenching) Halo Unreacted Halo-Precursor (Ar-Br) CO2 1. CO2 2. H3O+ Halo->C Water Trace H2O Water->D

Caption: Desired reaction vs. common side reactions in Grignard synthesis.

Route 2: Sandmeyer Reaction Sequence Troubleshooting

This route requires precise control of the diazotization step followed by an efficient cyanation and hydrolysis.

Workflow: Sandmeyer Synthesis

A 2,3-Dichloro- 4-methylaniline B Diazotization (NaNO2, aq. HCl, 0-5 °C) A->B C Aryl Diazonium Salt [Ar-N2]+Cl- B->C Formation D Sandmeyer Cyanation (CuCN, KCN) C->D Substitution E 2,3-Dichloro- 4-methylbenzonitrile D->E F Acid or Base Hydrolvsis (Heat) E->F G Final Product F->G

Caption: Workflow for Sandmeyer synthesis of the target benzoic acid.

Problem 1: Low yield or decomposition during diazotization (step B).
  • Causality: Aryl diazonium salts are notoriously unstable at elevated temperatures.[4] The reaction of the amine with nitrous acid (formed in situ from NaNO₂ and HCl) is highly exothermic. If the temperature rises above 5-10 °C, the diazonium salt will decompose, often violently releasing N₂ gas and forming a complex mixture of phenolic and other byproducts.

  • Solution:

    • Strict Temperature Control: The reaction must be performed in an ice-salt bath to maintain the temperature between 0 and 5 °C. The sodium nitrite solution should be pre-chilled and added very slowly, dropwise, with vigorous stirring to dissipate heat effectively.

    • Maintain Acidity: A sufficient excess of acid (e.g., 2.5-3 equivalents) is crucial to fully protonate the aniline and prevent unwanted side reactions, such as the coupling of the diazonium salt with unreacted aniline to form a diazoamino compound.

Problem 2: Incomplete conversion or low yield in the Sandmeyer cyanation (step D).
  • Causality: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution catalyzed by copper(I).[6][7] The efficiency depends on the quality of the Cu(I) catalyst and the reaction conditions. Inactive (oxidized) catalyst or improper temperature can stall the reaction.

  • Solution:

    • Use High-Quality CuCN: Ensure the copper(I) cyanide is fresh and has been stored properly to prevent oxidation to Cu(II), which is ineffective.

    • Control Addition and Temperature: The cold diazonium salt solution should be added slowly to the warm (typically 60-90 °C) solution of CuCN/KCN. This controlled addition prevents a large, unmanageable evolution of nitrogen gas and allows the reaction to proceed smoothly.

    • Ensure Neutralization: Before adding the diazonium salt to the cyanide solution, the excess acid from the diazotization step should be carefully neutralized (e.g., with sodium carbonate) until the solution is slightly alkaline. This is critical for the cyanation step to proceed efficiently.

Problem 3: Hydrolysis of the benzonitrile is slow or leads to decomposition (step F).
  • Causality: The hydrolysis of an aryl nitrile to a carboxylic acid requires harsh conditions (strong acid or base and prolonged heating), which can sometimes lead to decomposition of the product.

  • Solution:

    • Acid Hydrolysis: Refluxing with a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v) is effective. Monitor the reaction by TLC to determine completion and avoid unnecessary heating that could cause sulfonation or degradation.

    • Base Hydrolysis: Refluxing with a concentrated aqueous or alcoholic solution of NaOH or KOH is an alternative. This first produces the carboxylate salt. After the reaction is complete, the mixture must be cooled and carefully acidified to precipitate the final benzoic acid product. This method can sometimes be cleaner than acid hydrolysis.

References

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • University of the West Indies. (n.d.). Organic Synthesis: Benzoic Acid via a Grignard Reaction. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2020, September 24). Sandmeyer reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2025, February 8). Sandmeyer Reaction. Retrieved from [Link]

  • Gallagher, W., et al. (2017). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Brazilian Chemical Society, 28(1), 18-33. Retrieved from [Link]

  • North Seattle College. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Scribd. (n.d.). Grignard Reaction: Synthesis of Benzoic Acid. Retrieved from [Link]

  • Ley, S. V., & Yates, C. M. (2008). Purification of 2,4 Dichlorobenzoic Acid. Organic Process Research & Development, 12(5), 953–954. Retrieved from [Link]

  • Scribd. (2024, April 17). Grignard Reaction: Synthesis of Benzoic Acid. Retrieved from [Link]

  • North Seattle College Chemistry. (2020, May 3). Synthesis of benzoic acid via the Grignard reaction [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (2015). CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid.
  • Google Patents. (2014). CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • Google Patents. (2003). US6573404B2 - Method for producing ortho-alkylated benzoic acid derivatives.
  • ResearchGate. (2025, August 7). Purification of 2,4 Dichlorobenzoic Acid. Retrieved from [Link]

  • Google Patents. (2010). CN102079688A - Method for preparing 2,3-dichlorotoluene.

Sources

Technical Support Center: Purification of Crude 2,3-Dichloro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2,3-Dichloro-4-methylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this specific molecule. The information provided is grounded in established chemical principles and validated laboratory practices to ensure the integrity and success of your experimental work.

I. Troubleshooting Guide: Common Issues and Solutions

The purification of this compound can present several challenges, from low recovery yields to persistent impurities. This section addresses the most common problems encountered during the purification process, their probable causes, and systematic solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery Yield After Recrystallization 1. Incorrect Solvent Choice: The solvent may be too good at dissolving the compound, even at low temperatures. 2. Excessive Solvent Volume: Using too much solvent will keep a significant portion of the product dissolved in the mother liquor. 3. Premature Crystallization: Crystals forming during hot filtration can lead to product loss. 4. Incomplete Crystallization: Insufficient cooling time or temperature can prevent maximum crystal formation.1. Solvent System Optimization: Test a range of solvents or solvent mixtures. For benzoic acid derivatives, solvents like ethanol, methanol, toluene, or mixtures with water are often effective.[1][2] The ideal solvent should dissolve the compound well when hot but poorly when cold.[3][4] 2. Minimize Solvent Usage: Add the hot solvent portion-wise to the crude material until it just dissolves.[3][4] 3. Maintain Temperature During Filtration: Preheat the filtration funnel (e.g., with a heat lamp or by passing hot solvent through it) to prevent cooling and premature crystallization.[5] 4. Ensure Thorough Cooling: Allow the solution to cool slowly to room temperature to form large, pure crystals, then transfer to an ice bath for at least 30 minutes to maximize precipitation.[4]
Persistent Impurities in the Final Product 1. Co-crystallization of Impurities: Impurities with similar solubility profiles to the target compound may crystallize along with it. 2. Occluded Impurities: Rapid crystal growth can trap impurities within the crystal lattice. 3. Inadequate Washing: Insufficient washing of the filtered crystals can leave behind mother liquor containing dissolved impurities.1. Multiple Recrystallizations: A second recrystallization step may be necessary to achieve the desired purity. 2. Slower Cooling Rate: Allow the solution to cool to room temperature undisturbed to promote the formation of larger, more perfect crystals that are less likely to trap impurities.[4] 3. Thorough Washing with Cold Solvent: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor.
Oily Precipitate Instead of Crystals 1. "Oiling Out": The compound's melting point may be lower than the boiling point of the solvent, causing it to melt rather than dissolve. 2. Supersaturation: A highly concentrated solution may become supersaturated, leading to the separation of a liquid phase instead of solid crystals.1. Solvent Selection: Choose a solvent with a lower boiling point. Alternatively, add a co-solvent that reduces the overall boiling point of the mixture. 2. Induce Crystallization: If an oil forms, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound to initiate crystallization.[4]
Colored Impurities in the Final Product 1. Presence of Colored By-products: The synthesis of the crude material may have produced colored impurities.1. Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities.[3][5] Use sparingly, as it can also adsorb the desired product.
Difficulty Dissolving Crude Material 1. Inappropriate Solvent: The chosen solvent may not be effective at dissolving the compound, even when heated. 2. Insoluble Impurities: The crude material may contain insoluble impurities.1. Consult Solubility Data: Research the solubility of this compound in various organic solvents to select a more appropriate one.[1][2] 2. Hot Filtration: If the bulk of the material dissolves but some solids remain, this indicates insoluble impurities. Perform a hot gravity filtration to remove them before allowing the solution to cool.[3]

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities are often positional isomers formed during the synthesis, such as 2,4-dichloro-3-methylbenzoic acid or 3,5-dichloro-4-methylbenzoic acid.[6][7] Other potential impurities include unreacted starting materials or by-products from side reactions.

Q2: Which solvent is best for the recrystallization of this compound?

A2: The ideal solvent depends on the specific impurities present. However, good starting points for substituted benzoic acids include ethanol, methanol, toluene, or aqueous mixtures of these solvents.[1][2][8] A solubility test with small amounts of the crude material in different solvents is highly recommended to determine the optimal choice.

Q3: How can I confirm the purity of my final product?

A3: The purity of the final product can be assessed using several analytical techniques. The most common are:

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically broaden the melting range and lower the melting point.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for detecting and quantifying impurities.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the desired compound and identify any residual impurities.

Q4: What safety precautions should I take when working with this compound?

A4: this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[9][11] In case of skin or eye contact, rinse immediately with plenty of water.[9][10][11] Consult the Safety Data Sheet (SDS) for detailed safety information.[10][11]

Q5: Can I use a method other than recrystallization for purification?

A5: Yes, other purification techniques can be employed.

  • Acid-Base Extraction: This method takes advantage of the acidic nature of the carboxylic acid group. The crude material can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate). The benzoic acid will be deprotonated and move to the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified to precipitate the pure product.[12][13]

  • Column Chromatography: For difficult separations or small-scale purifications, column chromatography using silica gel can be very effective at separating the desired compound from its impurities.

III. Experimental Protocols

Protocol 1: Standard Recrystallization

This protocol outlines the general steps for purifying crude this compound via recrystallization.

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude material. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube in a warm water bath to assess solubility at elevated temperatures. The ideal solvent will show poor solubility at room temperature and high solubility when hot.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture on a hot plate with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[3][4]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the solid impurities.[3][5]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal yield.[4]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Acid-Base Extraction

This protocol is useful for separating the acidic target compound from neutral or basic impurities.

  • Dissolution: Dissolve the crude material in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.

  • Separation: Allow the layers to separate. The deprotonated 2,3-Dichloro-4-methylbenzoate will be in the upper aqueous layer. Drain the lower organic layer, which contains neutral and basic impurities.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete transfer of the acidic product.

  • Acidification: Combine the aqueous extracts in a beaker and cool the solution in an ice bath. Slowly add a concentrated acid (e.g., HCl) with stirring until the solution is acidic (pH ~2). The purified this compound will precipitate out.

  • Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.

IV. Visualized Workflows

Recrystallization_Workflow start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (if needed) dissolve->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool vacuum_filter Vacuum Filtration cool->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Standard Recrystallization Workflow.

Acid_Base_Extraction_Workflow start Crude Product in Organic Solvent extract Extract with aq. NaHCO₃ Solution start->extract separate Separate Layers extract->separate aqueous_layer Aqueous Layer (contains salt of product) separate->aqueous_layer Product organic_layer Organic Layer (contains impurities) separate->organic_layer Impurities acidify Acidify Aqueous Layer with HCl aqueous_layer->acidify precipitate Precipitate Forms acidify->precipitate filter_dry Filter, Wash, and Dry precipitate->filter_dry end Pure Product filter_dry->end

Caption: Acid-Base Extraction Workflow.

V. References

  • Lab Report Recrystallization. (2016, September 27). Florida A&M University. Retrieved from [Link]

  • CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid. (n.d.). Google Patents. Retrieved from

  • Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. (2012, March 27). Journal of Chromatographic Science. Retrieved from [Link]

  • The Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]

  • Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]

  • Purification of 2,4 Dichlorobenzoic Acid | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • dl-4,4',6,6'-TETRACHLORODIPHENIC ACID. (1951). Organic Syntheses, 31, 96. Retrieved from [Link]

  • US3441603A - Process for the purification of crude 2,5 - dichloro - 3 - nitrobenzoic acid (dinoben). (n.d.). Google Patents. Retrieved from

  • This compound [CAS: 1254073-62-5]. (n.d.). Ivy Fine Chemicals. Retrieved from [Link]

  • 2,4-Dichloro-3-methylbenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid. (n.d.). Google Patents. Retrieved from

  • The solubility of benzoic acid in seven solvents. (n.d.). ResearchGate. Retrieved from [Link]

  • 3,5-Dichloro-4-methylbenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • p-Toluic acid. (n.d.). In Wikipedia. Retrieved from [Link]

  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. (n.d.). Journal of Chemical Research. Retrieved from [Link]

  • p-CHLOROMERCURIBENZOIC ACID. (1927). Organic Syntheses, 7, 18. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2,3-Dichloro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2,3-dichloro-4-methylbenzoic acid. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important chemical intermediate. We have structured this guide in a practical, question-and-answer format to directly address common issues, providing not just solutions but also the underlying chemical principles to empower your experimental design.

The synthesis of substituted benzoic acids, while conceptually straightforward, is often fraught with challenges related to regioselectivity, reaction control, and purification. This compound is no exception. Its synthesis typically originates from 2,3-dichloro-4-methyltoluene, involving an oxidation step that requires careful optimization to achieve high yield and purity. This guide provides troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these complexities.

Troubleshooting Guide: Addressing Common Synthesis Challenges

This section addresses specific problems that may arise during the synthesis. Each answer provides a detailed explanation and actionable steps to resolve the issue.

Question 1: My oxidation of 2,3-dichloro-4-methyltoluene using potassium permanganate (KMnO₄) is slow, incomplete, or results in a very low yield. What are the common causes and solutions?

Answer: This is a frequent challenge stemming from the heterogeneity of the reaction and the passivation of the oxidant. The low solubility of both the starting toluene derivative and KMnO₄ in water can severely limit the reaction rate.

Causality & Expert Insights: Potassium permanganate is a powerful but often difficult oxidant for aryl alkanes. The reaction occurs at the interface between the aqueous phase (containing KMnO₄) and the organic phase (the substrate). Without proper measures, the reaction can stall as the substrate is consumed at the interface or as insoluble manganese dioxide (MnO₂) by-product coats the remaining KMnO₄, preventing it from reacting.

Troubleshooting Steps:

  • Introduce a Phase-Transfer Catalyst (PTC): A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), is crucial. The PTC transports the permanganate ion ([MnO₄]⁻) from the aqueous phase into the organic phase, allowing for a more homogeneous and dramatically faster reaction.

  • Optimize Reaction Temperature: While heating accelerates the reaction, excessive temperatures can lead to unwanted side reactions, including potential ring oxidation or decarboxylation. A controlled temperature range, typically between 80-100°C, is recommended. Monitor the reaction exotherm, as the oxidation is highly energetic.

  • Ensure Efficient Stirring: Vigorous mechanical stirring is essential to maximize the interfacial area between the phases and prevent the settling of MnO₂. For lab-scale reactions, a high-torque overhead stirrer is superior to a magnetic stir bar.

  • Control pH: The oxidation is often more efficient under slightly alkaline conditions. Adding a base like sodium carbonate or sodium hydroxide can help. The base also serves to deprotonate the newly formed carboxylic acid, converting it to its water-soluble carboxylate salt, which can prevent it from adhering to the MnO₂ byproduct.[1]

ParameterStandard ConditionOptimized ConditionRationale
Catalyst None1-5 mol% TBABFacilitates inter-phase transport of [MnO₄]⁻.
Temperature Ambient or <60°C80-100°C (with care)Increases reaction rate; requires monitoring.
Agitation Magnetic StirringOverhead Mechanical StirringEnsures high surface area for heterogeneous reaction.
pH NeutralpH 8-10 (add Na₂CO₃)Improves oxidation efficiency and product solubility.

Question 2: My final product is contaminated with positional isomers (e.g., 3,4-dichloro-2-methylbenzoic acid). How can I improve the purity?

Answer: The presence of positional isomers typically originates from impurities in the starting material (e.g., isomeric dichlorotoluenes). While fractional distillation of the starting material is an option, purification of the final acidic product is often more practical.

Causality & Expert Insights: Dichlorobenzoic acid isomers often have very similar physical properties (polarity, solubility), making them difficult to separate by standard chromatography or simple recrystallization. A highly effective, yet often overlooked, method is purification via diastereomeric salt formation.[2][3]

Troubleshooting Steps:

  • High-Performance Recrystallization:

    • Solvent Screening: Test a range of solvent systems. A common choice is an alcohol/water mixture (e.g., ethanol/water or methanol/water) or an ethyl acetate/hexane system.[4] The goal is to find a system where the desired product has high solubility at high temperatures and low solubility at low temperatures, while the isomeric impurity remains in solution.

    • Procedure: Dissolve the crude acid in a minimum amount of the hot solvent. Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals. Rapid crashing out of the solid will trap impurities.

  • Purification via Diastereomeric Salt Formation (Advanced Method):

    • Principle: This technique involves reacting the mixture of isomeric acids with a chiral amine (e.g., (R)-(+)-α-methylbenzylamine). This creates a mixture of diastereomeric salts. Diastereomers have different physical properties and can often be separated by fractional crystallization.

    • Protocol:

      • Dissolve the crude acid mixture in a suitable solvent like ethanol or acetone.

      • Add a sub-stoichiometric amount (e.g., 0.8 equivalents) of the chiral amine.

      • The salt of the major, desired isomer will often preferentially crystallize out of solution due to lower solubility.

      • Filter the salt crystals and wash with a small amount of cold solvent.

      • Regenerate the pure carboxylic acid by dissolving the salt in water and acidifying with a strong acid like HCl.[2][3] The pure this compound will precipitate and can be collected by filtration.

Question 3: The workup after my KMnO₄ oxidation is extremely difficult. Filtration of the manganese dioxide (MnO₂) is very slow and I suspect product loss.

Answer: This is a classic problem with permanganate oxidations. The MnO₂ formed is a very fine, gelatinous precipitate that clogs filter paper and traps the product.

Causality & Expert Insights: The physical nature of the MnO₂ precipitate makes it notoriously difficult to handle. The key to a smooth workup is to chemically alter the MnO₂ and ensure the desired product is in the correct phase (aqueous) before filtration.

Troubleshooting Steps:

  • Quench Excess Permanganate: Before any filtration, cool the reaction mixture in an ice bath and quench any remaining purple KMnO₄. This can be done by adding a small amount of a reducing agent like sodium bisulfite (NaHSO₃) or a saturated solution of sodium sulfite (Na₂SO₃) until the purple color disappears.[1]

  • Dissolve the MnO₂: Do not attempt to filter the MnO₂ directly. After quenching, acidify the mixture with HCl or H₂SO₄. Then, add a sufficient amount of sodium bisulfite (NaHSO₃). The bisulfite will reduce the MnO₂ (s, brown) to the soluble Mn²⁺ ion (aq, colorless or pale pink), resulting in a much easier-to-handle solution.

  • Isolate the Product: Once the manganese salts are dissolved, the carboxylic acid will precipitate from the acidic aqueous solution. It can then be collected by vacuum filtration through a standard Büchner funnel. This avoids the entire issue of filtering the fine MnO₂ sludge.

  • Alternative (Base Extraction): If you performed the reaction under basic conditions, your product is the water-soluble sodium salt. In this case, you can filter off the MnO₂ (a hot filtration often works best to keep the salt dissolved), and then acidify the clear filtrate to precipitate your pure product. This method still requires filtering the MnO₂, but it can be more manageable if the product is not co-precipitating.

Workflow for MnO₂ Workup

cluster_0 Standard (Problematic) Workflow A Reaction Mixture (Product Salt, MnO₂, excess KMnO₄) B Cool to 0°C A->B C Add NaHSO₃ (Quench excess KMnO₄) B->C D Filter MnO₂ Sludge (Difficult & Slow) C->D E Acidify Filtrate (e.g., with HCl) D->E F Precipitate Pure Acid E->F G Filter Product F->G cluster_1 Recommended (Improved) Workflow A Reaction Mixture (Product Salt, MnO₂, excess KMnO₄) B Cool to 0°C A->B C Add NaHSO₃ (Quench excess KMnO₄) B->C D Acidify Mixture (e.g., with HCl) C->D E Add more NaHSO₃ (Reduces MnO₂ to soluble Mn²⁺) D->E F Precipitate Pure Acid in a clear solution E->F G Filter Product (Easy & Fast) F->G

Caption: Recommended (Improved) KMnO₄ Workup.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

The most industrially viable route is typically the liquid-phase oxidation of 2,3-dichloro-4-methyltoluene. While laboratory-scale syntheses often use strong stoichiometric oxidants like KMnO₄, industrial processes favor catalytic air oxidation using catalysts based on cobalt and manganese salts, often in an acetic acid solvent. [5]This approach is more economical and environmentally benign, though it requires specialized high-pressure equipment. For laboratory and pilot-scale synthesis, KMnO₄ with a phase-transfer catalyst remains a robust and accessible method despite the workup challenges.

Q2: What analytical techniques are recommended for monitoring reaction progress and assessing final purity?

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring. Use a mobile phase like 30% ethyl acetate in hexanes. The carboxylic acid product will have a much lower Rf value than the non-polar starting material (2,3-dichloro-4-methyltoluene).

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis of purity. A reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is a good starting point for method development. This will clearly separate the starting material, any aldehyde intermediate, and the final acid product, as well as isomeric impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for structural confirmation. It will show the disappearance of the methyl singlet from the starting material (around δ 2.4 ppm) and the appearance of the carboxylic acid proton (a broad singlet, typically > δ 10 ppm).

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing the starting material's purity or for detecting volatile intermediates. The carboxylic acid product itself is not very volatile and may require derivatization (e.g., to its methyl ester) for optimal analysis.

Q3: Are there any significant safety precautions I should take during this synthesis?

Absolutely.

  • Strong Oxidants: Potassium permanganate is a powerful oxidant. It should not be mixed with concentrated acids or organic solvents in high concentrations, as this can lead to fires or explosions. Reactions are typically run in water or with co-solvents under controlled conditions.

  • Exothermic Reaction: The oxidation of the methyl group is highly exothermic. The reaction must be cooled, and reagents should be added slowly to maintain control of the internal temperature. A runaway reaction is a serious hazard.

  • Chlorinated Reagents: The starting materials and products are chlorinated aromatic compounds. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Corrosive Acids/Bases: The workup involves strong acids (HCl) and bases (NaOH). Handle with care to avoid chemical burns.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via KMnO₄ Oxidation

This protocol is a representative laboratory-scale procedure.

  • Setup: To a 1 L three-necked round-bottom flask equipped with an overhead mechanical stirrer, reflux condenser, and thermocouple, add 2,3-dichloro-4-methyltoluene (10.0 g, 56.5 mmol), water (300 mL), and tetrabutylammonium bromide (TBAB) (0.91 g, 2.8 mmol, 5 mol%).

  • Oxidant Preparation: In a separate beaker, dissolve potassium permanganate (KMnO₄) (26.7 g, 169.5 mmol, 3.0 equiv.) in water (250 mL) with gentle warming.

  • Reaction: Begin vigorous stirring of the toluene suspension and heat the mixture to 85°C. Slowly add the hot KMnO₄ solution to the reaction flask via an addition funnel over 2-3 hours. The purple color should dissipate as it is added. A brown precipitate of MnO₂ will form.

  • Monitoring: After the addition is complete, continue heating and stirring for an additional 4-6 hours, or until TLC analysis (30% EtOAc/Hexanes, stained with permanganate dip) shows complete consumption of the starting material.

  • Workup:

    • Cool the flask in an ice-water bath to below 10°C.

    • Slowly add a saturated aqueous solution of sodium sulfite (Na₂SO₃) until the purple color of excess permanganate is gone.

    • Carefully acidify the slurry to pH 1-2 by the slow addition of concentrated HCl.

    • Add solid sodium bisulfite (NaHSO₃) in portions until the brown MnO₂ precipitate dissolves completely, yielding a clear or pale pink solution. A white precipitate of the product will form.

  • Isolation: Stir the cold suspension for 30 minutes, then collect the white solid by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL).

  • Drying: Dry the solid in a vacuum oven at 60-70°C to a constant weight to afford crude this compound. The product can be further purified by recrystallization.

Overall Synthetic Workflow

Start 2,3-Dichloro-4-methyltoluene Oxidation Oxidation (KMnO₄, H₂O, TBAB, 85°C) Start->Oxidation Workup Reductive Workup (HCl, NaHSO₃) Oxidation->Workup Isolation Filtration & Drying Workup->Isolation Crude Crude Product Isolation->Crude Purification Recrystallization (e.g., EtOH/H₂O) Crude->Purification Final Pure this compound Purification->Final

Caption: General workflow for synthesis and purification.

References

  • ChemicalBook. (n.d.). 2,3-Dichlorobenzoic acid synthesis. Retrieved from ChemicalBook database. [1]2. Google Patents. (2021). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid. Retrieved from patents.google.com.

  • Anderson, N. G. (2001). Purification of 2,4 Dichlorobenzoic Acid. Organic Process Research & Development, 5(6), 613-616. [2]4. Google Patents. (2015). CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid. Retrieved from patents.google.com. [6]5. Google Patents. (2007). CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. Retrieved from patents.google.com.

  • ChemicalBook. (n.d.). 3,5-Dichloro-4-methylbenzoic acid synthesis. Retrieved from ChemicalBook database. [4]7. Google Patents. (2015). US8952175B2 - Isoxazoline-substituted benzamide compounds and their use as pesticides. Retrieved from patents.google.com.

  • Ortiz Lara, J. C., et al. (2024). Organic salts as a tool for pharmaceutical ingredient purification: Bibliographic review. ResearchGate. [Request PDF for full text]. [3]9. Google Patents. (2003). US6573404B2 - Method for producing ortho-alkylated benzoic acid derivatives. Retrieved from patents.google.com.

  • Google Patents. (2017). CN106699525A - Method for preparing 2,3-dichlorobenzaldehyde through continuous oxidization of 2,3-dichlorotoluene. Retrieved from patents.google.com. [7]11. Zhang, J., et al. (2010). Research on synthesis of 2,4-dichlorobenzoic acid in non-solvent. ResearchGate.

Sources

Technical Support Center: Resolving Impurities in 2,3-Dichloro-4-methylbenzoic Acid Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-Dichloro-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and resolve purity issues encountered during their experiments. The information presented here is grounded in established analytical and purification principles to ensure scientific integrity and reliable outcomes.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Profile

This section addresses common questions regarding the nature and origin of impurities in this compound.

Q1: What are the most common impurities I should expect in my this compound sample?

The most prevalent impurities are typically positional isomers of dichlorobenzoic acid. These isomers arise during the synthesis process and can be challenging to separate due to their similar chemical properties.[1] Key isomers to be aware of include:

  • 2,4-Dichlorobenzoic acid

  • 2,5-Dichlorobenzoic acid

  • 2,6-Dichlorobenzoic acid

  • 3,4-Dichlorobenzoic acid

  • 3,5-Dichlorobenzoic acid

Other potential impurities can include starting materials from the synthesis, such as 3-Chloro-4-methylbenzoic acid, and by-products from side reactions.[2]

Q2: How do these impurities originate?

Impurities in this compound are primarily introduced during its synthesis. The chlorination of a benzoic acid derivative is a key step, and the directing effects of the existing substituents on the aromatic ring can lead to the formation of various positional isomers.[3] Incomplete reactions can also result in the presence of unreacted starting materials.

Q3: Why is it critical to control isomeric impurities?

Section 2: Troubleshooting Guide - From Identification to Resolution

This section provides a systematic approach to identifying and resolving impurities in your this compound samples.

Step 1: Impurity Identification and Quantification

The first crucial step is to accurately identify and quantify the impurities present. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.[1][4][5][6]

Recommended Analytical Method: Reversed-Phase HPLC

A validated gradient reversed-phase HPLC method is highly effective for separating this compound from its positional isomers.[1][4][5]

Typical HPLC Parameters:

ParameterRecommended Setting
Column C18 (e.g., United States Pharmacopeia L1)
Mobile Phase A 0.01 M Ammonium Acetate Buffer (pH 2.5) and Methanol (50:50 v/v)[1][4]
Mobile Phase B Methanol and Water (80:20 v/v)[1][4]
Gradient Elution A time-programmed gradient is necessary for optimal separation.
Flow Rate 1.2 mL/min[1][4]
Detection UV at 210 nm[1][4]

Causality: The acidic mobile phase ensures that the carboxylic acid group is protonated, leading to better retention and sharper peaks on the C18 column. The gradient elution allows for the separation of closely related isomers by gradually increasing the organic solvent concentration.

Workflow for Impurity Identification:

Caption: Workflow for HPLC-based impurity identification.

Step 2: Troubleshooting Common Analytical Issues
Q: My HPLC peaks are broad or tailing. What should I do?
  • Check Mobile Phase pH: Ensure the pH of the mobile phase is sufficiently low (around 2.5) to suppress the ionization of the carboxylic acid group.[1]

  • Column Condition: The column may be degraded. Try washing it with a strong solvent or replace it if necessary.

  • Sample Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.

Q: I am seeing co-elution of isomers. How can I improve separation?
  • Optimize Gradient: Adjust the gradient slope. A shallower gradient can improve the resolution of closely eluting peaks.

  • Change Mobile Phase Composition: Replacing methanol with acetonitrile, or vice-versa, can alter selectivity due to different solvent-analyte interactions.[1]

  • Try a Different Column: A column with a different stationary phase (e.g., Phenyl) might provide the necessary selectivity.

Step 3: Purification Strategies

Once the impurities have been identified and quantified, the next step is to purify the this compound.

Method 1: Recrystallization

Recrystallization is a fundamental and often effective technique for purifying solid compounds.[7][8] It relies on the principle that the solubility of a compound increases in a hot solvent and decreases as the solution cools, allowing for the formation of pure crystals while impurities remain in the solution.[7][8]

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Choose a solvent in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature. Water is a common choice for benzoic acids.[7][8][9]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the impure solid to completely dissolve it.[7][8]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8]

  • Crystallization: If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven at a suitable temperature.

Workflow for Recrystallization:

Caption: Step-by-step recrystallization workflow.

Method 2: Column Chromatography

For impurities that are difficult to remove by recrystallization, column chromatography is a more powerful purification technique.[10]

General Column Chromatography Parameters:

ParameterRecommended Setting
Stationary Phase Silica Gel
Mobile Phase (Eluent) A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate).[11] The ratio is optimized to achieve good separation.

Causality: The separation is based on the differential adsorption of the compound and its impurities to the silica gel. By gradually increasing the polarity of the mobile phase, the compounds will elute from the column at different times, allowing for their separation.

Method 3: Purification via Salt Formation

A highly selective method for purifying certain dichlorobenzoic acids involves the formation of a salt with a chiral amine, such as α-methylbenzylamine.[12][13] This technique can be particularly effective at reducing levels of positional isomer impurities.[12][13] The process involves forming the salt, which may have different solubility properties allowing for its separation, followed by hydrolysis to regenerate the purified acid.[13]

Section 3: Verifying Purity

After purification, it is essential to verify the purity of your this compound sample.

  • HPLC Analysis: Re-analyze the purified sample using the same HPLC method to confirm the absence or significant reduction of impurities.

  • Melting Point Determination: A pure compound will have a sharp and defined melting point. Impurities typically broaden and depress the melting point range. The reported melting point for 3-Chloro-4-methylbenzoic acid (a related compound) is 198-202 °C.[2]

  • Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can be used to confirm the structure and purity of the final product.

References

  • A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers. (2012). Journal of Chromatographic Science. [Link]

  • Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. (2025). ResearchGate. [Link]

  • A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. (2025). ResearchGate. [Link]

  • Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. (2012). Oxford Academic. [Link]

  • Purification of benzoic acid. (1966).
  • Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. (1978). PubMed. [Link]

  • Analytical Methods. Japan International Cooperation Agency. [Link]

  • Supporting Information. Angewandte Chemie. [Link]

  • Lab Report Recrystallization. (2016). Florida A&M University. [Link]

  • Preparation method of 3,5-dichloro-4-methylbenzoic acid. (2015).
  • 2,4-Dichloro-3-methylbenzoic acid. PubChem. [Link]

  • Benzoic acid, 2,4-dichloro-. NIST WebBook. [Link]

  • Purification of 2,4 Dichlorobenzoic Acid. (2008). Organic Process Research & Development. [Link]

  • Purification of 2,4 Dichlorobenzoic Acid. (2025). ResearchGate. [Link]

  • The Recrystallization of Benzoic Acid. University of Massachusetts. [Link]

  • Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. (2005). ResearchGate. [Link]

  • Recrystallization of Benzoic Acid. University of Texas at Dallas. [Link]

  • Initial DAR for Bixlozone. (2022). Health and Safety Executive. [Link]

  • This compound. Ivy Fine Chemicals. [Link]

  • 2,3-Dichlorobenzoic acid. PubChem. [Link]

  • United States Patent. (2008).
  • Process for the purification of crude 2,5-dichloro-3-nitrobenzoic acid (dinoben). (1969).
  • Recrystallization of Impure Benzoic Acid. (2025). ResearchGate. [Link]

  • Method for producing ortho-alkylated benzoic acid derivatives. (2003).
  • Process for producing 2, 4, 6-trichlorobenzoic acid. (2009).
  • dl-4,4',6,6'-TETRACHLORODIPHENIC ACID. Organic Syntheses. [Link]

  • Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid. (2015).
  • 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]-benzoic acid. AERU. [Link]

  • 2,3-DICHLORO-4-(METHYLSULFONYL)BENZOIC ACID. precisionFDA. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2,3-Dichloro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-Dichloro-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common synthetic challenges and optimize your reaction conditions for higher yield and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Starting Material: The starting 2,3-dichloro-4-methylaniline may have degraded, or the 2,3-dichlorotoluene may be of low purity. 2. Inefficient Diazotization: Incomplete conversion of the aniline to the diazonium salt. 3. Poor Oxidation: The oxidizing agent (e.g., KMnO₄, H₂O₂) may be weak or used in insufficient amounts. 4. Grignard Reagent Failure: If using a Grignard-based route, the reagent may not have formed due to moisture or other incompatible functional groups.1. Verify Starting Material Purity: Use freshly sourced and properly stored starting materials. Confirm purity via NMR or GC-MS. 2. Optimize Diazotization: Ensure the temperature is maintained between 0-5 °C. Use a slight excess of sodium nitrite and ensure adequate acidity with an acid like HCl. 3. Enhance Oxidation: Increase the equivalents of the oxidizing agent and/or the reaction time. For KMnO₄, ensure the reaction mixture is adequately heated. For H₂O₂, a catalyst like sodium tungstate may be beneficial.[1] 4. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents for Grignard reactions.
Formation of Multiple Isomers 1. Non-selective Chlorination: If synthesizing from p-toluic acid, direct chlorination can lead to a mixture of chlorinated isomers.[1] 2. Side Reactions during Diazotization: The diazonium group can be replaced by other nucleophiles present in the reaction mixture.1. Control Chlorination Conditions: Use a Lewis acid catalyst like AlCl₃ and maintain a low reaction temperature (below 10 °C) to favor the desired isomer.[1] 2. Purification is Key: If isomers are formed, purification by recrystallization or by forming a salt with a chiral amine like α-methylbenzylamine can be effective in separating them.[2][3]
Incomplete Reaction 1. Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion. 2. Poor Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to unreacted starting material.1. Monitor Reaction Progress: Use TLC or HPLC to monitor the consumption of the starting material. If the reaction stalls, consider increasing the temperature or extending the reaction time. 2. Recalculate and Verify Stoichiometry: Ensure accurate measurement of all reagents.
Product Contamination with Byproducts 1. Over-oxidation: The methyl group can be oxidized beyond the carboxylic acid to CO₂ under harsh conditions. 2. Benzylic Chlorination: If using chlorine gas for ring chlorination, free radical chlorination of the methyl group can occur, especially in the presence of UV light.[4]1. Controlled Oxidation: Use a milder oxidizing agent or carefully control the stoichiometry and temperature of the oxidation step. 2. Dark Conditions: Perform chlorination reactions in the absence of light to prevent free radical side reactions on the methyl group.[4]
Difficulty in Product Isolation and Purification 1. Product Solubility: The product may have some solubility in the aqueous phase, leading to losses during extraction. 2. Emulsion Formation: Emulsions can form during aqueous workup, making phase separation difficult.1. Optimize Extraction: Use a suitable organic solvent for extraction and perform multiple extractions to maximize recovery. Adjusting the pH of the aqueous layer can also influence solubility. 2. Break Emulsions: Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A common and often scalable approach involves a multi-step synthesis starting from 2,3-dichloroaniline. This route typically involves:

  • Diazotization of 2,3-dichloroaniline to form the corresponding diazonium salt.

  • A Sandmeyer-type reaction to introduce a precursor to the carboxylic acid, such as a nitrile (which is then hydrolyzed) or an aldehyde (which is then oxidized).

  • Oxidation of the intermediate to the final benzoic acid.

Another viable route is the direct oxidation of 2,3-dichlorotoluene.[5]

Q2: How can I minimize the risks associated with diazotization reactions?

Diazotization reactions can be hazardous if not handled properly. To minimize risks:

  • Maintain a low temperature (0-5 °C) throughout the reaction to prevent the uncontrolled decomposition of the diazonium salt.

  • Add the sodium nitrite solution slowly to control the reaction rate and heat generation.

  • Ensure adequate ventilation and use appropriate personal protective equipment.

  • Avoid isolating the diazonium salt; use it in situ for the subsequent reaction.

Q3: What are the best practices for the oxidation of a methyl group on a dichlorinated toluene?

When oxidizing a methyl group on an electron-deficient ring, such as in 2,3-dichlorotoluene, stronger oxidizing agents are often required.

  • Potassium permanganate (KMnO₄): This is a strong and effective oxidizing agent. The reaction is typically carried out in an aqueous solution, often with heating. The workup involves removing the manganese dioxide byproduct.[6]

  • Hydrogen Peroxide (H₂O₂): This can be a greener alternative, but often requires a catalyst, such as sodium tungstate, to be effective for this type of substrate.[1]

  • Monitoring: It is crucial to monitor the reaction to prevent over-oxidation and ensure complete conversion of the starting material.

Q4: How do I choose the right solvent for recrystallization to achieve high purity?

The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound, common solvent systems for recrystallization include:

  • Methanol/water

  • Ethanol/water

  • Toluene

  • A mixture of ethyl acetate and hexanes[1]

It is always recommended to perform small-scale solvent screening to find the optimal system for your specific needs.

Experimental Protocols

Protocol 1: Synthesis via Oxidation of 2,3-Dichlorotoluene

This protocol is based on the general principle of oxidizing a methyl group on an aromatic ring.

Step 1: Oxidation

  • To a solution of 2,3-dichlorotoluene (1 equivalent) in a suitable solvent (e.g., a mixture of pyridine and water), add potassium permanganate (KMnO₄) (3-4 equivalents) portion-wise.

  • Heat the mixture to reflux and stir vigorously for 4-6 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate. Wash the filter cake with hot water.

  • Combine the filtrate and washings.

Step 2: Workup and Isolation

  • Acidify the filtrate with concentrated hydrochloric acid (HCl) until the pH is approximately 2-3. A white precipitate should form.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold water.

  • Dry the product under vacuum to obtain crude this compound.

Step 3: Purification

  • Recrystallize the crude product from a suitable solvent system (e.g., methanol/water) to obtain the pure product.

Protocol 2: Purification via Salt Formation

This method is particularly useful for removing isomeric impurities.[2][3]

  • Dissolve the crude this compound in a suitable solvent like ethyl acetate.

  • Add a solution of (R)-(+)-α-methylbenzylamine (0.5 equivalents) in the same solvent dropwise.

  • Stir the mixture at room temperature. The salt of the desired product should preferentially precipitate.

  • Collect the salt by filtration and wash with a small amount of cold solvent.

  • Suspend the salt in water and add an aqueous acid (e.g., 1M HCl) to protonate the benzoic acid and liberate it from the amine.

  • Extract the pure this compound with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

Visualizations

Logical Workflow for Synthesis and Troubleshooting

Caption: A logical workflow for synthesis and troubleshooting.

Decision Tree for Purification Strategy

G cluster_purity Purity Assessment start Crude Product Analysis (TLC, HPLC, NMR) is_pure Is Purity > 98%? start->is_pure is_isomeric Are Impurities Isomeric? is_pure->is_isomeric No done Pure Product is_pure->done Yes recrystallize Recrystallization is_isomeric->recrystallize No salt Salt Formation with Chiral Amine is_isomeric->salt Yes column Column Chromatography recrystallize->column If still impure recrystallize->done salt->done column->done

Caption: Decision tree for selecting a purification strategy.

References

  • Welch, E. (1969). Process for the purification of crude 2,5-dichloro-3-nitrobenzoic acid (dinoben). U.S. Patent 3,441,603.
  • (2020). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Chinese Patent CN110903176A.
  • (1991). PREPARATION OF 2-CHLORO, BROMO OR NITRO-4-ALKYLSULFONYL BENZOIC ACIDS AND INTERMEDIATES. European Patent EP0447421B1.
  • (2017). Method for preparing 2,3-dichlorobenzaldehyde through continuous oxidization of 2,3-dichlorotoluene. Chinese Patent CN106699525A.
  • (2003). Method for producing ortho-alkylated benzoic acid derivatives. U.S. Patent 6,573,404B2.
  • (n.d.). Preparation method of 2-(3-amino-4-chlorobenzoyl) benzoic acid. Google Patents.
  • (2015). Preparation method of 3,5-dichloro-4-methylbenzoic acid. Chinese Patent CN104262087A.
  • Quora. (2020). How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. Retrieved from [Link]

  • (2007). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. Chinese Patent CN101066943A.
  • Toppr. (n.d.). Aids to Health. Retrieved from [Link]

  • Ley, S. V., & Yates, C. M. (2008). Purification of 2,4 Dichlorobenzoic Acid. Organic Process Research & Development, 12(6), 1231–1232.
  • Ortiz Lara, J. C., et al. (2024). Organic salts as a tool for pharmaceutical ingredient purification: Bibliographic review. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2,3-Dichloro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated support center for resolving High-Performance Liquid Chromatography (HPLC) challenges. This guide provides in-depth troubleshooting assistance for peak tailing, a common issue encountered when analyzing acidic compounds such as 2,3-Dichloro-4-methylbenzoic acid. Here, you will find frequently asked questions (FAQs) and detailed troubleshooting protocols to help you achieve optimal peak symmetry and reliable results in your chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it identified?

A1: Peak tailing is a chromatographic phenomenon where the peak is asymmetrical, with a drawn-out or sloping tail on the right side. In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape. Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 is generally considered tailing, although for many assays, peaks with an As up to 1.5 may be acceptable.[1] This distortion can negatively impact the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility.

Q2: What are the primary causes of peak tailing for acidic compounds like this compound?

A2: The most common cause of peak tailing is the presence of more than one mechanism for analyte retention.[1] For acidic compounds like this compound, this often involves secondary interactions with the stationary phase. Key causes include:

  • Secondary Silanol Interactions: Residual, unreacted silanol groups (Si-OH) on the surface of silica-based columns can interact with acidic analytes.[2] While these interactions are more pronounced with basic compounds, they can still contribute to tailing for acids, particularly if the mobile phase pH is not optimized.

  • Mobile Phase pH Near Analyte pKa: When the mobile phase pH is close to the pKa of an acidic analyte, the compound can exist in both its ionized (more polar) and non-ionized (less polar) forms.[3][4] This dual state leads to mixed-mode retention and results in a broadened, tailing peak. For robust methods, it is recommended to work at a mobile phase pH at least 2 pH units away from the analyte's pKa.[5]

  • Column Contamination or Degradation: Accumulation of sample matrix components or strongly retained compounds on the column inlet frit or within the stationary phase can create active sites that cause peak tailing.[6][7] Column bed deformation, such as the formation of a void, can also lead to peak distortion.[1]

  • Extra-Column Effects: Peak broadening and tailing can be introduced by factors outside of the column, such as excessive tubing length or diameter between the injector, column, and detector.[7] This is often more noticeable for early-eluting peaks.

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger (higher elution strength) than the mobile phase, it can cause peak distortion, including tailing or fronting.[8][9]

Troubleshooting & Optimization Workflow

When encountering peak tailing with this compound, a systematic approach is crucial for efficient problem-solving. The following workflow provides a logical sequence of steps to diagnose and resolve the issue.

Troubleshooting_Workflow Start Peak Tailing Observed (Asymmetry Factor > 1.2) Check_Mobile_Phase Q: Is the mobile phase pH at least 2 units below the analyte's pKa? Start->Check_Mobile_Phase Adjust_pH A: No -> Adjust Mobile Phase pH (Protocol 1) Check_Mobile_Phase->Adjust_pH No Check_Buffer Q: Is the mobile phase buffered and at an adequate concentration? Check_Mobile_Phase->Check_Buffer Yes Adjust_pH->Check_Buffer Add_Buffer A: No -> Introduce/Increase Buffer (Protocol 2) Check_Buffer->Add_Buffer No Check_Column Q: Is the column known to be in good condition? Check_Buffer->Check_Column Yes Add_Buffer->Check_Column Wash_Column A: No/Unsure -> Perform Column Wash (Protocol 3) Check_Column->Wash_Column No/Unsure Check_Solvent Q: Is the sample solvent weaker than or equal in strength to the mobile phase? Check_Column->Check_Solvent Yes Replace_Column A: Still Tailing -> Replace Column Wash_Column->Replace_Column Still Tailing Replace_Column->Check_Solvent Change_Solvent A: No -> Re-dissolve sample in mobile phase Check_Solvent->Change_Solvent No Check_System Q: Are extra-column volumes minimized? Check_Solvent->Check_System Yes Change_Solvent->Check_System Optimize_System A: No -> Shorten/narrow tubing, check fittings Check_System->Optimize_System No Resolved Peak Shape Optimized (Asymmetry Factor < 1.2) Check_System->Resolved Yes Optimize_System->Resolved

Caption: A systematic workflow for troubleshooting peak tailing.

Detailed Troubleshooting Protocols

Protocol 1: Mobile Phase pH Adjustment for Acidic Analytes

Objective: To suppress the ionization of this compound, thereby promoting a single retention mechanism and improving peak shape.

Background: For acidic compounds, using a mobile phase pH well below the analyte's pKa ensures that the compound remains in its neutral, non-ionized form.[10] This minimizes secondary ionic interactions and prevents the mixed-mode retention that leads to peak tailing.[4] A general rule of thumb is to set the mobile phase pH at least two units below the pKa of the acidic analyte.[11]

Step-by-Step Procedure:

  • Determine the pKa: The pKa of this compound is approximately 2.8.

  • Target pH Calculation: To ensure the analyte is fully protonated, a target pH of ≤ 2.5 is recommended. A mobile phase pH of 2.5 is a good starting point.

  • Buffer Selection: Choose a buffer with a pKa close to the target pH.[12] For a pH of 2.5, a phosphate buffer is a suitable choice.

  • Mobile Phase Preparation:

    • Prepare a 20-50 mM solution of potassium dihydrogen phosphate in HPLC-grade water.

    • Adjust the pH to 2.5 using phosphoric acid.

    • Filter the aqueous buffer through a 0.22 µm filter.

    • Mix the aqueous buffer with the appropriate organic modifier (e.g., acetonitrile or methanol) to achieve the desired retention.

  • System Equilibration: Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting the sample.

  • Analysis: Inject the sample and evaluate the peak shape.

Protocol 2: Optimizing Buffer Concentration

Objective: To ensure sufficient buffering capacity to maintain a constant pH throughout the analysis, which is critical for reproducible retention times and symmetric peak shapes.

Background: An inadequate buffer concentration may not be sufficient to control the pH at the point of injection, especially if the sample is dissolved in a solvent of a different pH.[13] Increasing the buffer concentration can enhance the robustness of the method and sometimes help to mitigate secondary interactions with the stationary phase.[14]

Step-by-Step Procedure:

  • Initial Assessment: If peak tailing persists after pH optimization, consider the buffer concentration. A typical starting concentration is 10-25 mM.

  • Incremental Increase: Prepare mobile phases with incrementally higher buffer concentrations (e.g., 30 mM, 40 mM, 50 mM), keeping the pH and organic modifier percentage constant.

  • Solubility Check: Be mindful that high buffer concentrations can precipitate when mixed with high percentages of organic solvent.[12] Ensure the buffer remains soluble in all mobile phase compositions used in your method.

  • System Equilibration and Analysis: For each buffer concentration, thoroughly equilibrate the column and inject the sample.

  • Evaluation: Compare the chromatograms to determine the optimal buffer concentration that provides the best peak symmetry without causing excessive system backpressure or precipitation issues.

Protocol 3: Column Washing and Regeneration

Objective: To remove strongly adsorbed contaminants from the column that may be causing active sites and leading to peak tailing.

Background: Over time, columns can accumulate impurities from the sample matrix, which can degrade performance.[6] A systematic washing procedure can often restore column efficiency and improve peak shape. If a column void is suspected, reversing the column for the wash can be effective in flushing contaminants from the inlet frit.[1]

Step-by-Step Procedure:

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination of the flow cell.

  • Reverse the Column (Optional but Recommended): If the column manufacturer's instructions permit, reverse the direction of flow for the wash. This is particularly effective for cleaning a blocked inlet frit.[1]

  • Aqueous Wash: Flush the column with 20 column volumes of HPLC-grade water (if compatible with the stationary phase) to remove any buffer salts.

  • Organic Wash (Increasing Strength): Sequentially wash the column with solvents of increasing elution strength. A typical sequence for a reversed-phase column is:

    • 20 column volumes of Methanol

    • 20 column volumes of Acetonitrile

    • 20 column volumes of Isopropanol

  • Strong Solvent "Shock" Wash: For very stubborn contaminants, a wash with a stronger solvent mixture like 75:25 Acetonitrile/Isopropanol can be effective.

  • Re-equilibration:

    • Return the column to its original flow direction.

    • Gradually re-introduce the mobile phase, starting with the organic component and slowly adding the aqueous component.

    • Equilibrate with the final mobile phase for at least 20 column volumes.

  • Performance Check: Inject a standard to assess if peak shape has been restored.

Data Summary: Impact of Mobile Phase pH

The following table illustrates the expected impact of mobile phase pH on the asymmetry factor for an acidic analyte like this compound (pKa ≈ 2.8).

Mobile Phase pHExpected Analyte StateAsymmetry Factor (Typical)Rationale
4.5Partially Ionized> 1.8Mixed-mode retention due to the presence of both ionized and non-ionized forms.[4]
3.5Partially Ionized1.5 - 1.8Closer to the pKa, still significant ionization causing peak tailing.[3]
2.5Primarily Non-ionized< 1.3Ionization is suppressed, leading to a single retention mechanism and improved symmetry.[5][10]
2.0Fully Non-ionized< 1.2Complete suppression of ionization results in optimal peak shape.

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.

  • How to Reduce Peak Tailing in HPLC? - Phenomenex.

  • Effects of Sample Solvents on Peak Shape - Shimadzu.

  • HPLC Buffers - Sigma-Aldrich.

  • Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed.

  • Technical Support Center: Troubleshooting Peak Tailing in HPLC for Acidic Compounds - Benchchem.

  • Peak Tailing in HPLC - Element Lab Solutions.

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation.

  • HPLC Troubleshooting Guide.

  • Role of Buffers in Liquid Chromatography | Phenomenex.

  • Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems.

  • Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions | Request PDF - ResearchGate.

  • HPLC Troubleshooting Guide.

  • When should you use a buffer for HPLC, how does it work and which one to use? - Restek.

  • The use of Mobile Phase pH as a Method Development Tool - Chromatography Today.

  • Peak Tailing | PDF | Physical Sciences | Laboratories - Scribd.

  • How does an acid pH affect reversed-phase chromatography separations? - Biotage.

  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.

  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news.

Sources

Technical Support Center: Storage and Stability of 2,3-Dichloro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 2,3-Dichloro-4-methylbenzoic acid to prevent its degradation. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot potential stability issues in your experiments.

Section 1: Frequently Asked Questions (FAQs) - Core Knowledge

This section addresses the most common inquiries regarding the storage and handling of this compound.

Q1: What are the ideal storage conditions for this compound?

To ensure maximum shelf-life and purity, the compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] The ideal temperature is typically refrigerated (2-8°C) for long-term storage, although room temperature is acceptable for shorter periods if conditions are controlled.

Q2: What is the best container material for storing this compound?

Glass bottles are highly recommended for storing acidic compounds like this compound.[3] Glass is chemically inert and provides a superior barrier against moisture and atmospheric contaminants, ensuring a long shelf life.[3] Ensure the cap is tight-fitting and, if possible, has a chemically resistant liner (e.g., PTFE).

Q3: What are the primary physical signs of degradation?

While the compound is a stable white to off-white solid under normal conditions, visual inspection can reveal potential degradation.[2] Key signs include:

  • Discoloration: A shift towards yellow or brown hues can indicate oxidative or photolytic degradation.

  • Clumping or Caking: This often suggests moisture absorption, which can facilitate hydrolytic degradation pathways.

  • Change in Odor: The development of any unusual or sharp odors may signal the formation of volatile degradation byproducts.

Q4: What is the expected shelf-life of this compound?

When stored under the recommended conditions (cool, dry, dark, in a sealed container), the compound is generally stable for several years. However, the effective shelf-life is highly dependent on storage practices. We recommend re-analyzing the purity of the material after two years or if any of the degradation signs mentioned in Q3 are observed.

Section 2: Troubleshooting Guide - Investigating Potential Degradation

This section is designed to help you diagnose and resolve issues when you suspect your this compound may have degraded.

Q1: My experimental results are inconsistent. Could my starting material be compromised?

Inconsistent yields, unexpected side products, or shifts in analytical readings (e.g., NMR, LC-MS) can certainly point to a compromised starting material. Before re-optimizing your entire experimental protocol, it is crucial to validate the purity of your this compound. Follow this troubleshooting workflow:

G start Inconsistent Experimental Results Observed check_storage Review Storage Conditions: - Temperature? - Humidity? - Light Exposure? start->check_storage visual_inspect Perform Visual Inspection (See Protocol 1) check_storage->visual_inspect any_signs Any Signs of Degradation? (Color change, clumping) visual_inspect->any_signs Observe analytical_confirm Confirm Purity Analytically (See HPLC Protocol 2) any_signs->analytical_confirm Yes / Unsure material_ok Material is Likely Stable. Troubleshoot Experimental Parameters. any_signs->material_ok No purity_ok Purity Meets Specification? analytical_confirm->purity_ok purity_ok->material_ok Yes material_bad Material Has Degraded. Procure a New Batch and Implement Correct Storage. purity_ok->material_bad No

Sources

Technical Support Center: Scaling Up the Production of 2,3-Dichloro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2,3-Dichloro-4-methylbenzoic acid. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during production.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the synthesis and handling of this compound.

Q1: What are the primary synthesis routes for this compound?

A1: The most common laboratory and industrial synthesis routes start from precursors like 2,3-dichloroaniline or p-toluic acid.

  • From 2,3-Dichloroaniline: This route involves a two-step process:

    • Diazotization of 2,3-dichloroaniline followed by a Sandmeyer-type reaction (or a Myerwine reaction) to form an intermediate like 2,3-dichlorobenzaldehyde.[1]

    • Oxidation of the intermediate aldehyde using an oxidizing agent like potassium permanganate (KMnO₄) to yield the final carboxylic acid.[1] This method has a reported overall yield of around 45%.[1]

  • From 2,3-Dichloroiodobenzene: This method utilizes a Grignard reaction.

    • Formation of a Grignard reagent from 2,3-dichloroiodobenzene and magnesium turnings.[1]

    • Reaction of the Grignard reagent with solid carbon dioxide (dry ice) followed by acidic workup.[1]

  • From p-Toluic Acid: This involves direct chlorination, although controlling the regioselectivity to obtain the desired 2,3-dichloro isomer can be challenging and may lead to a mixture of products.[2]

Q2: What are the critical reaction parameters to monitor during synthesis?

A2: Temperature control is paramount across most synthesis routes.

  • Diazotization: This reaction is highly exothermic and must be kept at low temperatures (typically 0-5 °C) to prevent the diazonium salt from decomposing and to minimize side reactions.[3]

  • Chlorination: In routes involving direct chlorination, temperature control is crucial to manage the reaction rate and selectivity. For instance, chlorination of p-toluic acid using a Lewis acid catalyst is often performed below 10 °C.[2]

  • Grignard Reaction: Initiation of the Grignard reagent formation may require gentle warming, but the subsequent reaction should be controlled to prevent side reactions.[1]

Q3: What are the common impurities encountered, and how can they be removed?

A3: The most common impurities are positional isomers (e.g., 3,4-dichloro-, 2,5-dichloro-, or 3,5-dichloro-4-methylbenzoic acid) and unreacted starting materials or intermediates.

  • Purification: Standard purification involves recrystallization from solvents like ethanol, or a mixture of acetone and water.[2] For persistent isomeric impurities, forming a salt with a chiral amine, such as α-methylbenzylamine, can be an effective method to selectively crystallize and remove unwanted isomers, a technique proven for similar dichlorobenzoic acids.[4]

Q4: Which analytical methods are recommended for in-process control and final product release?

A4: High-Performance Liquid Chromatography (HPLC) is the method of choice for both monitoring reaction progress and determining the purity of the final product. A validated reverse-phase LC method can effectively separate this compound from its regioisomers and other impurities.[5][6] Gas Chromatography (GC) can also be used, particularly for monitoring the disappearance of volatile starting materials.[2]

Q5: What are the key safety precautions when handling the reagents and the final product?

A5: this compound and its precursors can be hazardous.

  • Hazards: The compound is classified as causing skin and serious eye irritation, and may cause respiratory irritation. It is also harmful if swallowed.[7][8]

  • Handling: Always handle the chemical in a well-ventilated area or a fume hood.[9][10] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10][11] Ensure eyewash stations and safety showers are readily accessible.[11]

  • Disposal: Dispose of chemical waste through a licensed chemical destruction plant. Do not discharge into sewer systems.[8][10]

Part 2: Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of this compound production.

Category 1: Low Reaction Yield

Q: Our yield from the oxidation of 2,3-dichlorobenzaldehyde with KMnO₄ is consistently low. What are the potential causes and solutions?

A: Low yield in this oxidation step often points to issues with the oxidant, reaction conditions, or workup.

  • Potential Cause 1: Inefficient Oxidant Activity. Potassium permanganate can vary in quality and can be consumed by side reactions if not used correctly.

    • Solution:

      • Ensure you are using a fresh, finely powdered lot of KMnO₄.

      • The reaction is often performed in a biphasic system or with a phase-transfer catalyst to improve contact between the aldehyde and the oxidant.

      • Maintain the correct stoichiometry. A slight excess of KMnO₄ is typically used, but a large excess can lead to undesired side reactions.

  • Potential Cause 2: Suboptimal Temperature and pH. The efficiency of permanganate oxidation is highly dependent on pH and temperature.

    • Solution:

      • The reaction is typically run under basic or neutral conditions. Adding a base like sodium carbonate can improve the reaction rate.

      • The reaction is exothermic. Maintain gentle reflux or a controlled temperature (e.g., 50-60 °C) to prevent decomposition of the product or oxidant.[2]

  • Potential Cause 3: Product Loss During Workup. The manganese dioxide (MnO₂) byproduct must be effectively removed, and the product must be fully precipitated.

    • Solution:

      • After the reaction, quench the excess KMnO₄ with a reducing agent like sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃) until the purple color disappears and a brown MnO₂ precipitate forms.[1]

      • Filter the MnO₂ precipitate thoroughly and wash the filter cake with hot water to recover any adsorbed product.

      • Cool the filtrate before acidification to minimize the solubility of the product. Acidify slowly with a strong acid like HCl to a pH of ~1-2 to ensure complete precipitation of the carboxylic acid.[1]

Category 2: Impurity Profile & Purification Challenges

Q: HPLC analysis of our final product shows significant levels of positional isomers. How can we improve the purity?

A: The presence of positional isomers is a common challenge, often originating from the starting materials or a lack of regioselectivity in the chlorination step. Addressing this requires a multi-faceted approach focusing on both prevention and enhanced purification.

  • Preventative Measures:

    • Starting Material Purity: Ensure the purity of your starting material (e.g., 2,3-dichloroaniline or p-toluic acid) is high, as isomeric impurities will carry through the synthesis.

    • Reaction Control: If using a direct chlorination route, reaction conditions must be strictly controlled. Using a bulky protecting group on the carboxylic acid (e.g., as a tert-butyl ester) before chlorination can improve steric hindrance and direct the chlorination to the desired positions.[3]

  • Advanced Purification Strategies:

    • Fractional Recrystallization: While a single recrystallization may not be sufficient, a series of carefully controlled recrystallizations using a solvent system where the isomers have different solubilities can improve purity.

    • Salt Formation and Crystallization: This is a highly effective method. React the impure benzoic acid with a specific amine (e.g., (±)-α-methylbenzylamine) to form diastereomeric salts.[4] These salts often have significantly different solubilities, allowing the desired salt to be selectively crystallized, filtered, and then hydrolyzed back to the highly pure carboxylic acid by treatment with a strong acid.

Purification_Strategy

Q: Our product "oils out" during recrystallization instead of forming crystals. What should we do?

A: "Oiling out" occurs when the solute comes out of solution above its melting point or as a supersaturated liquid. This is often due to impurities or an inappropriate solvent/cooling procedure.

  • Potential Cause 1: Presence of Impurities. Impurities can depress the melting point of the product and interfere with crystal lattice formation.

    • Solution: Try pretreating the crude product before recrystallization. Dissolve it in a suitable solvent, add activated charcoal to adsorb colored and oily impurities, heat briefly, and filter hot before allowing it to cool.

  • Potential Cause 2: Inappropriate Solvent Choice. The solvent may be too good, keeping the product dissolved even at low temperatures, or too poor, causing it to crash out of solution too quickly.

    • Solution: Use a binary solvent system. Dissolve the product in a minimal amount of a "good" solvent (e.g., hot ethanol or acetone) and then slowly add a "poor" solvent (e.g., water or hexane) until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly.

  • Potential Cause 3: Cooling Rate is Too Fast. Rapid cooling does not give molecules enough time to orient themselves into a crystal lattice.

    • Solution: Allow the solution to cool to room temperature slowly and undisturbed. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystal formation begins, the flask can be moved to an ice bath to maximize recovery.

Part 3: Experimental Protocols & Data

Protocol 1: Synthesis from 2,3-Dichlorobenzaldehyde

This protocol details the oxidation of 2,3-dichlorobenzaldehyde to this compound. Note: This is a generalized procedure and may require optimization.

  • Setup: In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, add 2,3-dichlorobenzaldehyde (1.0 eq) and water (10-15 volumes).

  • Oxidation: Slowly add potassium permanganate (KMnO₄, ~1.1 eq) portion-wise to the stirred suspension. The reaction is exothermic; use a water bath to maintain the temperature below 60°C.

  • Reaction Monitoring: Stir the mixture vigorously. The reaction progress can be monitored by TLC or HPLC, observing the disappearance of the aldehyde spot. The reaction typically takes 2-4 hours.

  • Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature and add a saturated solution of sodium sulfite (Na₂SO₃) until the purple color of the permanganate is gone and a brown precipitate of manganese dioxide (MnO₂) has formed.[1]

  • Workup - Filtration: Filter the mixture through a pad of celite to remove the MnO₂. Wash the filter cake thoroughly with several portions of hot water to recover all the product.

  • Workup - Precipitation: Combine the filtrate and washes. Cool the solution in an ice bath and slowly acidify with concentrated hydrochloric acid (HCl) to pH 1-2. A white precipitate of this compound will form.

  • Isolation: Stir the cold slurry for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with cold water and dry it in a vacuum oven.

Protocol 2: Purity Analysis by HPLC

This method is adapted from validated procedures for separating dichlorobenzoic acid isomers.[5][6]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.01M Ammonium acetate buffer (pH adjusted to 2.5 with acetic acid) and Methanol (50:50 v/v).[5][6]

  • Mobile Phase B: Methanol and Water (80:20 v/v).[5][6]

  • Flow Rate: 1.2 mL/min.

  • Detection: UV at 210 nm.

  • Gradient Program:

    • 0-10 min: 5% B

    • 10-25 min: Gradient to 15% B

    • 25-45 min: Gradient to 40% B

    • 45-50 min: Gradient to 5% B

    • 50-55 min: Re-equilibration at 5% B

  • Sample Preparation: Dissolve a known quantity of the acid in the mobile phase or a suitable solvent like methanol.

Data Summary Table
ParameterSynthesis StepTypical Value/RangeKey Consideration
Starting Material Diazotization2,3-DichloroanilinePurity >99% is critical to avoid isomers.
Temperature Diazotization0 - 5 °CEssential for diazonium salt stability.[3]
Temperature Oxidation (KMnO₄)50 - 60 °CBalances reaction rate and selectivity.[2]
pH (Workup) Precipitation1 - 2Ensures complete protonation and precipitation.[1]
Yield (Overall) From 2,3-dichloroaniline40 - 50%Dependent on efficiency of both steps.[1]
Purity (Post-Recrystallization) Purification>98.5%May require multiple crystallizations or salt formation.[2]
Troubleshooting Workflow Diagram

Troubleshooting_Low_Yield

References

  • National Institute of Health and Environmental Sciences, Japan. (n.d.). Analytical Methods. Retrieved from [Link]

  • Reddy, G. S., et al. (2012). Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. Journal of Chromatographic Science, 50(8), 719-724. Retrieved from [Link]

  • Ley, S. V., & Yates, C. M. (2008). Purification of 2,4 Dichlorobenzoic Acid. Organic Process Research & Development, 12(6), 1231-1232. Retrieved from [Link]

  • Reddy, G. S., et al. (2012). A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. ResearchGate. Retrieved from [Link]

  • CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid. (2015). Google Patents.
  • US8952175B2 - Isoxazoline compound, and method for producing same and intermediate thereof. (2015). Google Patents.
  • Ortiz Lara, J. C., et al. (2024). Organic salts as a tool for pharmaceutical ingredient purification: Bibliographic review. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Solubility of 2,3-Dichloro-4-methylbenzoic Acid for Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that overcoming the solubility challenges of key intermediates like 2,3-Dichloro-4-methylbenzoic acid is critical for the success of your research and development projects. This guide provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to ensure you can confidently move your experiments forward.

Frequently Asked Questions (FAQs): Understanding the Challenge
Q1: Why is this compound poorly soluble in many common solvents?

A1: The solubility of this compound is governed by its molecular structure. It possesses a rigid benzene ring substituted with two chlorine atoms and a methyl group, all of which are hydrophobic (water-repelling). While the carboxylic acid group (-COOH) can participate in hydrogen bonding, its contribution is often outweighed by the large, nonpolar hydrocarbon backbone.[1] In nonpolar organic solvents, the molecule's crystal lattice energy—the energy required to break apart the solid-state structure—can be high, leading to poor solubility. In highly polar solvents like water, the hydrophobic portion of the molecule disrupts the water's hydrogen-bonding network, making dissolution energetically unfavorable.[2]

Q2: What are the key physicochemical properties I should be aware of?

A2: Understanding two key properties is crucial for troubleshooting:

  • pKa: The pKa is the pH at which the carboxylic acid is 50% ionized (deprotonated). For substituted benzoic acids, the pKa is typically around 4.2. The electron-withdrawing chloro groups on this compound will lower its pKa, making it a stronger acid than benzoic acid. This means it will be fully protonated (neutral, less soluble in water) at a pH below its pKa and fully deprotonated (anionic, more soluble in water) at a pH above its pKa.[3]

  • Polarity: The molecule has a polar carboxylic acid head and a larger nonpolar tail. This amphiphilic nature means its solubility is highly dependent on the solvent's polarity. It will exhibit poor solubility in very polar (water) and very nonpolar (hexane) solvents but may have moderate solubility in solvents of intermediate polarity like ethanol or acetone.[4][5]

Troubleshooting Guide: Strategies for Solubility Enhancement

This section details the primary methods to enhance the solubility of this compound. The optimal choice depends on your specific reaction conditions, such as the solvent system, required temperature, and the nature of other reagents.

Decision-Making Workflow for Solubility Enhancement

The following diagram provides a logical workflow to help you select the most appropriate solubilization strategy for your experimental setup.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 start Start: Insoluble Reactant (this compound) reaction_type What is your reaction medium? start->reaction_type aqueous Aqueous or Polar Protic Solvent reaction_type->aqueous Aqueous organic Apolar or Anhydrous Organic Solvent reaction_type->organic Organic biphasic Biphasic System (e.g., Toluene/Water) reaction_type->biphasic Biphasic ph_adjust Strategy 1: pH Adjustment (Salt Formation) aqueous->ph_adjust hydrotropy Strategy 2: Hydrotropy aqueous->hydrotropy cosolvent Strategy 3: Co-Solvent System organic->cosolvent ptc Strategy 4: Phase-Transfer Catalysis (PTC) biphasic->ptc outcome1 Result: Formation of soluble carboxylate salt ph_adjust->outcome1 outcome2 Result: Enhanced solubility via molecular aggregation hydrotropy->outcome2 outcome3 Result: Solubility achieved by tuning solvent polarity cosolvent->outcome3 outcome4 Result: Reactant transported to organic phase for reaction ptc->outcome4

Caption: Decision workflow for selecting a solubilization method.

Q3: My reaction is in an aqueous buffer. How can I dissolve the acid?

A3: Use pH Adjustment to Form a Soluble Salt.

This is the most direct method for aqueous systems. By adding a base, you deprotonate the carboxylic acid to form a carboxylate salt. This salt is ionic and therefore significantly more soluble in polar solvents like water.[3]

  • Causality: The neutral carboxylic acid (R-COOH) is converted into its conjugate base, the carboxylate anion (R-COO⁻), and a cation (e.g., Na⁺, K⁺). The strong ion-dipole interactions between the ionic salt and water molecules overcome the molecule's hydrophobicity, leading to dissolution.

  • Common Bases: Sodium hydroxide (NaOH), potassium hydroxide (KOH), sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or sodium bicarbonate (NaHCO₃).

  • Troubleshooting:

    • Precipitation upon adding other reagents: If your downstream reagent is acidic, it may re-protonate the carboxylate, causing it to crash out of solution. Ensure the final pH of the reaction mixture remains above the acid's pKa.

    • Incomplete dissolution: Ensure you have added a stoichiometric equivalent (or slight excess) of the base. Gentle heating can also help.

Q4: I am working with an organic solvent, but the solubility is still poor. What should I do?

A4: Implement a Co-Solvent System.

If a single organic solvent doesn't work, a co-solvent system can be highly effective. This involves mixing a primary solvent in which the acid has poor solubility with a miscible "co-solvent" in which it is more soluble.[6]

  • Causality: Co-solvents work by reducing the polarity difference between the solute and the solvent system.[6] For example, adding a polar aprotic solvent like DMSO or NMP to a less polar solvent like toluene can create a mixture with an intermediate polarity that is ideal for dissolving the amphiphilic acid. Even small amounts of water can sometimes enhance the solubility of carboxylic acids in certain organic solvents.[7]

  • Common Co-Solvents:

    • To increase polarity: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Tetrahydrofuran (THF).

    • To decrease polarity (less common for this substrate): Toluene, Dichloromethane (DCM).

  • Troubleshooting:

    • Reactant precipitates at different temperatures: Solubility is temperature-dependent. Ensure your co-solvent system maintains solubility across the entire temperature range of your experiment.

    • Co-solvent interferes with the reaction: Always check for the compatibility of the co-solvent with your reagents. For example, protic co-solvents like ethanol may interfere with organometallic reagents.

Q5: My reaction involves an aqueous nucleophile and an organic substrate. How can I make them react?

A5: Use Phase-Transfer Catalysis (PTC).

PTC is an exceptionally powerful technique for reactions between reactants in immiscible phases (e.g., an aqueous phase and an organic phase). It is ideal for situations where this compound (or its salt) needs to react with a reagent in a separate, immiscible phase.

  • Causality: A phase-transfer catalyst, typically a quaternary ammonium salt (like Tetrabutylammonium Bromide, TBAB), transports the deprotonated carboxylate anion from the aqueous phase into the organic phase.[8][9] The catalyst's lipophilic (fat-loving) cation pairs with the carboxylate anion, shielding its charge and allowing the ion pair to dissolve in the organic solvent where the reaction can occur.

  • Common Catalysts: Tetrabutylammonium bromide (TBAB), Tetrabutylammonium hydrogen sulfate (TBAHS), Benzyltriethylammonium chloride (TEBA).

  • Troubleshooting:

    • Slow reaction rate: The stirring speed is critical. Vigorous stirring is necessary to maximize the interfacial surface area between the two phases, which facilitates catalyst transfer. Also, consider a more lipophilic catalyst with larger alkyl groups.

    • Catalyst deactivation: Certain anions can "poison" the catalyst by forming an unreactive ion pair. Ensure your reagents are compatible.

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_legend Legend RCOOH R-COOH RCOO_aq R-COO⁻ RCOOH->RCOO_aq + OH⁻ OH OH⁻ Q_RCOO_org [Q⁺ R-COO⁻] RCOO_aq->Q_RCOO_org Transfer via Q⁺ Na_aq Na⁺ RX R'-X (Reagent) Product R-COOR' QX_org Q⁺X⁻ QX_org->interface_bottom Q_RCOO_org->Product + R'-X key1 R-COO⁻ = Dichloromethylbenzoate anion key2 Q⁺ = Quaternary Ammonium Cation (Catalyst) key3 R'-X = Organic Electrophile

Caption: Mechanism of Phase-Transfer Catalysis (PTC).

Experimental Protocols
Protocol 1: Solubility Enhancement via Salt Formation

This protocol describes how to dissolve this compound in an aqueous medium for subsequent reactions.

Materials:

  • This compound

  • 1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • pH meter or pH paper

  • Stir plate and magnetic stir bar

Procedure:

  • Weigh Reactant: Accurately weigh the desired amount of this compound and add it to the reaction vessel.

  • Add Solvent: Add approximately 80% of the final required volume of deionized water. A milky white suspension should form.

  • Adjust pH: While stirring vigorously, add the 1 M NaOH solution dropwise.

  • Monitor Dissolution: Continue adding the base and monitor the solution's clarity and pH. The solid should begin to dissolve as the pH increases.

  • Endpoint: Stop adding base once all the solid has dissolved and the solution is clear. The final pH should be >7.0. A pH of 8-9 is typically sufficient.

  • Final Volume: Add the remaining deionized water to reach the final target concentration.

  • Validation: The solution should remain clear. If any solid precipitates, add another drop of 1 M NaOH.

Data Summary Table
MethodMechanismAdvantagesDisadvantagesBest For...
pH Adjustment Converts the acid to a highly polar, soluble ionic salt (R-COOH → R-COO⁻ Na⁺).[3]Simple, inexpensive, highly effective for aqueous systems.Limited to non-acid-sensitive reactions; may not be suitable for organic solvents.Reactions in water or polar protic solvents (e.g., ethanol).
Co-Solvent System Modifies the overall polarity of the solvent to better match the solute.[6]Highly tunable; can be used for a wide range of reaction types.Requires careful selection to avoid co-solvent/reagent incompatibility; may complicate product purification.Anhydrous or nonpolar organic reactions where salt formation is not feasible.
Phase-Transfer Catalysis A catalyst shuttles the reactant anion from an aqueous phase to an organic phase.[9]Enables reactions between immiscible phases; often uses mild conditions and improves yields.Requires vigorous stirring; catalyst may need to be removed during workup; not suitable for single-phase systems.Biphasic reactions, such as alkylations or esterifications with aqueous nucleophiles.[8]
Hydrotropy A hydrotrope enhances solubility through non-covalent molecular aggregation.[10]Avoids organic solvents; hydrotrope can often be recovered and reused.[11]Requires a high concentration of the hydrotrope; mechanism is complex and system-specific.Specialized aqueous formulations where high concentrations of the acid are needed.
References

Sources

Validation & Comparative

A Comparative Analysis of Dichlorobenzoic Acid Isomers for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

For chemists and pharmaceutical scientists navigating the complexities of drug discovery and fine chemical synthesis, the selection of starting materials and intermediates is a critical decision point that profoundly influences reaction outcomes, product purity, and biological activity. Among the vast array of functionalized aromatic compounds, dichlorobenzoic acids stand out as versatile building blocks. Their utility, however, is not monolithic; the isomeric substitution pattern of the two chlorine atoms on the benzoic acid core dictates a unique set of physicochemical properties and reactivities.

This in-depth technical guide provides a comprehensive comparative analysis of the six dichlorobenzoic acid isomers. Moving beyond a simple recitation of data, we will delve into the causal relationships between molecular structure and observable properties, offering field-proven insights into their synthesis, characterization, and strategic application. Every piece of information herein is grounded in authoritative data to ensure the highest level of scientific integrity.

I. Physicochemical Properties: A Tale of Six Isomers

The seemingly subtle shift of a chlorine atom around the benzene ring gives rise to significant differences in the physical and chemical behavior of the dichlorobenzoic acid isomers. These differences, rooted in electronic and steric effects, are crucial for everything from solvent selection in a reaction to predicting a derivative's interaction with a biological target.

The acidity, or pKa, of these isomers is a prime example of electronic effects at play. The electron-withdrawing nature of the chlorine atoms stabilizes the carboxylate anion, thereby increasing the acidity (lowering the pKa) compared to benzoic acid (pKa ≈ 4.2). The magnitude of this effect is position-dependent. For instance, chlorine atoms at the ortho- (2) and para- (4) positions exert a stronger acid-strengthening effect due to their ability to withdraw electron density through both inductive and resonance effects.

Melting points are influenced by the efficiency of crystal lattice packing. Symmetrical isomers, such as 3,5-dichlorobenzoic acid, often exhibit higher melting points due to their ability to form more stable and ordered crystal structures. Solubility is a complex interplay of polarity, hydrogen bonding capability, and crystal lattice energy. While the carboxylic acid group imparts some water solubility, the hydrophobic nature of the dichlorinated benzene ring generally leads to low aqueous solubility, which can be advantageous in certain purification schemes.[1] Conversely, these isomers tend to be more soluble in organic solvents like ethanol and acetone.[1][2]

Below is a comparative summary of the key physicochemical properties for the six dichlorobenzoic acid isomers.

IsomerStructureMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)pKa
2,3-Dichlorobenzoic acid 2,3-(Cl)₂C₆H₃COOH191.01168-170~307~2.53
2,4-Dichlorobenzoic acid 2,4-(Cl)₂C₆H₃COOH191.01157-160[3][4]Sublimes~2.7
2,5-Dichlorobenzoic acid 2,5-(Cl)₂C₆H₃COOH191.01151-154301[5]~2.51
2,6-Dichlorobenzoic acid 2,6-(Cl)₂C₆H₃COOH191.01139-142Sublimes~1.5
3,4-Dichlorobenzoic acid 3,4-(Cl)₂C₆H₃COOH191.01204-206-~3.5
3,5-Dichlorobenzoic acid 3,5-(Cl)₂C₆H₃COOH191.01184-187~309~3.46

II. Synthesis and Mechanistic Insights

The preparation of dichlorobenzoic acid isomers is a foundational aspect of their application. A common and industrially scalable method involves the oxidation of the corresponding dichlorotoluene isomers.[6] This transformation, while seemingly straightforward, is governed by principles of reaction kinetics and catalysis that are essential to understand for process optimization.

The oxidation of the methyl group is facilitated by strong oxidizing agents such as potassium permanganate (KMnO₄) or through catalytic processes involving transition metals like cobalt and manganese.[7] The presence of two deactivating chloro groups on the aromatic ring makes the methyl group more resistant to oxidation compared to toluene, often necessitating more forcing reaction conditions. The choice of oxidizing agent and catalyst system is critical for achieving high yields and minimizing side reactions. For instance, the use of a Co-Mn-Br catalyst system in the liquid-phase air oxidation of 2,4-dichlorotoluene has been shown to be highly efficient.[7]

Caption: General workflow for the synthesis of dichlorobenzoic acid isomers via oxidation.

Experimental Protocol: Synthesis of 2,4-Dichlorobenzoic Acid from 2,4-Dichlorotoluene

This protocol outlines a representative liquid-phase air oxidation.

Materials:

  • 2,4-Dichlorotoluene

  • Cobalt(II) acetate tetrahydrate

  • Manganese(II) acetate tetrahydrate

  • Sodium bromide

  • Glacial acetic acid

  • Pressurized reaction vessel (autoclave) with stirrer and gas inlet

Procedure:

  • Charge the autoclave with 2,4-dichlorotoluene and glacial acetic acid.

  • Add the catalytic amounts of cobalt(II) acetate, manganese(II) acetate, and sodium bromide.

  • Seal the reactor and purge with nitrogen gas.

  • Heat the mixture to the desired reaction temperature (typically 130-200°C) with vigorous stirring.[7]

  • Introduce compressed air or pure oxygen at a constant pressure.

  • Monitor the reaction progress by analyzing aliquots for the disappearance of the starting material.

  • Upon completion, cool the reactor to room temperature and carefully vent the excess pressure.

  • The product, 2,4-dichlorobenzoic acid, will precipitate out of the acetic acid upon cooling.

  • Collect the solid product by filtration, wash with cold water to remove residual acid and catalyst, and dry under vacuum.

  • The crude product can be further purified by recrystallization from an appropriate solvent, such as an ethanol/water mixture.

Causality in Experimental Design:

  • Catalyst System: The combination of cobalt and manganese acetates provides a synergistic catalytic effect, while the bromide source acts as a radical initiator, facilitating the oxidation of the methyl group.

  • Solvent: Glacial acetic acid is used as it is relatively inert to the oxidizing conditions and provides a suitable medium for the reaction.

  • Temperature and Pressure: Elevated temperatures and pressures are necessary to overcome the activation energy of the C-H bond cleavage of the methyl group, which is deactivated by the electron-withdrawing chlorine atoms.

III. Analytical Characterization and Separation

In the context of pharmaceutical manufacturing, the isomeric purity of dichlorobenzoic acids is of paramount importance, as different isomers can lead to the formation of undesired and potentially toxic impurities in the final active pharmaceutical ingredient (API). For example, 2,3-dichlorobenzoic acid is a key starting material for the antiepileptic drug lamotrigine, and the presence of its regioisomers must be strictly controlled.[8][9]

High-performance liquid chromatography (HPLC) is the technique of choice for the separation and quantification of dichlorobenzoic acid isomers. A validated reversed-phase HPLC method can effectively resolve all six isomers.[8][9]

Sources

A Comparative Guide to the Validation of Analytical Methods for 2,3-Dichloro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides an in-depth, comparative analysis of analytical methodologies for the quantitative determination of 2,3-Dichloro-4-methylbenzoic acid, a key chemical intermediate. As a Senior Application Scientist, my objective is to offer not just a set of protocols, but a logical framework for methodological selection and validation, grounded in established scientific principles and regulatory expectations.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1][2] This guide will focus on a validated High-Performance Liquid Chromatography (HPLC) method as the primary technique and will compare its performance characteristics with two common alternatives: Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry. The entire validation framework is built upon the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4][5]

The Analyte: this compound

This compound is a substituted benzoic acid derivative. Its chemical structure, with two chlorine atoms and a methyl group on the benzene ring, influences its physicochemical properties, such as polarity, volatility, and UV absorbance, which in turn dictate the most suitable analytical approaches.

Primary Validated Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and versatile technique for the separation and quantification of non-volatile or thermally labile compounds, making it an excellent choice for the analysis of this compound. The method detailed below is adapted from a validated procedure for closely related dichlorobenzoic acid isomers and is expected to provide excellent performance for the target analyte with minimal modification.[1][2]

Experimental Protocol: HPLC-UV Method

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The C18 stationary phase provides good retention and separation for moderately polar compounds like dichlorinated benzoic acids.

  • Mobile Phase: A gradient elution is employed for optimal separation of the analyte from potential impurities.

    • Mobile Phase A: 0.01 M Ammonium Acetate buffer (pH 2.5). The acidic pH ensures that the carboxylic acid group of the analyte is protonated, leading to better retention on the reverse-phase column.

    • Mobile Phase B: Methanol.

  • Flow Rate: 1.2 mL/min. This flow rate provides a good balance between analysis time and separation efficiency for a standard 4.6 mm ID column.

  • Detection: UV detection at 210 nm. Aromatic compounds with carboxylic acid groups typically exhibit strong absorbance at lower UV wavelengths.[1][2]

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C. Maintaining a constant column temperature is crucial for reproducible retention times.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Solution: Dissolve the sample containing this compound in the same solvent as the standards and dilute as necessary to fall within the calibration range.

3. Validation Parameters (as per ICH Q2(R2)):

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo sample, and by peak purity analysis using a photodiode array (PDA) detector.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of at least five concentrations across the desired range. The linearity is evaluated by the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is determined by applying the method to samples to which known amounts of the analyte have been added (spiking) and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at two levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day, under the same operating conditions.

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, with different analysts or equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These are typically determined based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Comparative Analysis: Alternative Methodologies

While HPLC is a robust primary method, other techniques can be employed depending on the specific requirements of the analysis, such as sample matrix, required sensitivity, and available instrumentation.

Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For non-volatile acidic compounds like this compound, a derivatization step is necessary to increase their volatility.[3]

1. Derivatization:

  • The carboxylic acid group is converted to a more volatile ester, typically a methyl ester, using a derivatizing agent like diazomethane or by esterification with methanol in the presence of an acid catalyst.[3] This step is critical for enabling the analyte to be analyzed by GC.

2. GC-MS Conditions:

  • GC Column: A non-polar or medium-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating the derivatized analyte.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program: A temperature gradient is used to ensure good separation and peak shape. For example, starting at 80°C, ramping to 280°C.

  • Injector Temperature: 250 °C.

  • MS Detector: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

Alternative Method 2: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler, more accessible technique that can be used for the quantitative analysis of compounds that absorb ultraviolet or visible light.[6] For this compound, the presence of the aromatic ring and the carboxyl group results in significant UV absorbance.

1. Method Principle:

  • Based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

2. Measurement Conditions:

  • Solvent: A solvent that does not absorb in the same region as the analyte, such as methanol or a dilute acidic solution, is used. An acidic medium is often preferred to ensure the analyte is in its undissociated form.

  • Wavelength of Maximum Absorbance (λmax): The absorbance spectrum of a standard solution is recorded to determine the λmax, which is the wavelength at which the compound has the highest absorbance. For benzoic acid derivatives, this is typically in the range of 225-230 nm.[7]

  • Calibration: A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax.

Performance Comparison

The choice of an analytical method is a trade-off between various performance characteristics. The following table provides a comparative summary of the validated HPLC method with the GC-MS and UV-Vis spectrophotometry alternatives for the analysis of this compound. The data for the alternative methods are based on typical performance for similar compounds.

Parameter Validated HPLC-UV Method GC-MS (with Derivatization) UV-Vis Spectrophotometry
Specificity High (Separates from isomers and impurities)[1][2]Very High (Mass spectrometric detection provides structural information)[3]Low (Prone to interference from other UV-absorbing compounds)
Sensitivity (LOD/LOQ) High (ng/mL range)[1][2]Very High (pg/mL range with SIM)[3]Moderate (µg/mL range)[7]
Linearity Range Wide (Typically 2-3 orders of magnitude)Wide (Can be several orders of magnitude)Narrow (Typically 1-2 orders of magnitude)[7]
Precision (%RSD) Excellent (< 2%)[1][2]Excellent (< 5%)Good (< 5%)
Accuracy (% Recovery) Excellent (98-102%)[1][2]Excellent (95-105%)Good (95-105%)[7]
Sample Throughput ModerateLow (due to derivatization and longer run times)High
Cost & Complexity ModerateHighLow

Method Selection Rationale

The selection of the most appropriate analytical method depends on the specific application:

  • HPLC-UV is the recommended method for routine quality control and release testing due to its high specificity, good sensitivity, and robustness. It provides a reliable means of separating and quantifying this compound from its potential isomers and impurities.

  • GC-MS is the method of choice when ultimate sensitivity and unequivocal identification are required, for instance, in trace impurity analysis or metabolic studies. However, the need for derivatization adds complexity and time to the analytical workflow.

  • UV-Vis Spectrophotometry is a suitable option for rapid, high-throughput screening or for the analysis of relatively pure samples where high specificity is not a critical requirement. Its simplicity and low cost are significant advantages.

Visualizing the Workflow

To better illustrate the logical flow of the analytical method validation process, the following diagrams are provided.

ValidationWorkflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_evaluation Phase 3: Data Evaluation & Reporting define_purpose Define Analytical Purpose (e.g., QC, Stability) select_method Select Analytical Method (HPLC, GC-MS, UV-Vis) define_purpose->select_method define_params Define Validation Parameters (ICH Q2(R2)) select_method->define_params write_protocol Write Validation Protocol define_params->write_protocol prep_standards Prepare Standards & Samples write_protocol->prep_standards perform_analysis Perform Analyses prep_standards->perform_analysis collect_data Collect Raw Data perform_analysis->collect_data process_data Process & Analyze Data collect_data->process_data evaluate_acceptance Evaluate Against Acceptance Criteria process_data->evaluate_acceptance validation_report Prepare Validation Report evaluate_acceptance->validation_report

Caption: A generalized workflow for analytical method validation.

MethodComparison cluster_hplc HPLC-UV cluster_gcms GC-MS cluster_uvvis UV-Vis analyte 2,3-Dichloro-4- methylbenzoic Acid hplc_node High Specificity Good Sensitivity Robust analyte->hplc_node Primary Choice gcms_node Very High Specificity Very High Sensitivity Requires Derivatization analyte->gcms_node For Trace Analysis uvvis_node Low Specificity Moderate Sensitivity Simple & Fast analyte->uvvis_node For Screening

Caption: Decision tree for selecting an analytical method.

Conclusion

The validation of an analytical method for a compound such as this compound is a multi-faceted process that requires a deep understanding of both the analyte's properties and the capabilities of different analytical techniques. This guide has provided a comparative overview of HPLC, GC-MS, and UV-Vis spectrophotometry, highlighting their respective strengths and weaknesses. The choice of the optimal method is contingent upon the specific analytical objective. For robust, reliable, and specific quantification in a regulated environment, a validated HPLC method is the superior choice. However, for applications demanding higher sensitivity or for rapid screening purposes, GC-MS and UV-Vis spectrophotometry present viable alternatives. Ultimately, a well-designed and thoroughly executed validation study, guided by the principles of scientific integrity and regulatory compliance, is paramount to ensuring the quality and reliability of analytical data.

References

  • BenchChem. (2025). Application Notes: Determination of Benzoic Acid Content Using UV-Vis Spectrophotometry. BenchChem.
  • ResearchGate. (2014). Sensitive GC/MS determination of 15 isomers of chlorobenzoic acids in accelerated solvent extracts of soils historically contaminated with PCBs and validation of the entire method.
  • PubMed. (2009). Simultaneous spectrophotometric determination of benzoic acid, sorbic acid, and ascorbic acid using a net analyte signal-based method. PubMed.
  • ResearchGate. (n.d.). UV-visible spectroscopic scan of benzoic acid the concentration of 1.0, 3.0, 5.0, 8.0 and 10 ppm shows the λmax at 230 nm.
  • Thermo Fisher Scientific. (n.d.). Separation of Methyl Ester Derivatives of 3,6-Dichloro-2-Methoxybenzoic Acid, 2,4-Dichlorophenoxyacetic Acid. Thermo Fisher Scientific.
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  • International Journal of ChemTech Research. (2018). Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation.
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A Guide to the Spectroscopic Elucidation of 2,3-Dichloro-4-methylbenzoic Acid and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Narrative of Synthesis through Spectroscopy

In the landscape of pharmaceutical and materials science, the unambiguous structural confirmation of a target molecule is the cornerstone of development. It is not merely sufficient to synthesize a compound; we must prove its identity with irrefutable evidence. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the principal tools in our arsenal for this purpose. Each technique provides a unique piece of the structural puzzle, and together, they offer a comprehensive molecular portrait.

This guide provides a comparative analysis of the spectroscopic characteristics of 2,3-Dichloro-4-methylbenzoic acid against its logical chemical precursors. Our narrative will not simply present data; it will follow the synthetic journey, demonstrating how the addition and modification of functional groups are mirrored in the resulting spectra. We will begin with a common starting material, 4-methylbenzoic acid (also known as p-toluic acid), and explore the spectral transformations that occur upon dichlorination. By understanding the spectroscopic signature of the precursor, we can predict and interpret the more complex spectra of the final product with confidence. This approach is fundamental in research and development, particularly for novel compounds where reference data may not yet exist.

The Synthetic Pathway: From p-Toluic Acid to a Dichlorinated Derivative

A logical and efficient synthesis of this compound involves the direct electrophilic chlorination of 4-methylbenzoic acid. The methyl and carboxylic acid groups on the benzene ring direct the positions of incoming electrophiles. The methyl group is an activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director. In this case, chlorination is expected to occur at the positions ortho to the activating methyl group, leading to the desired product.

G cluster_0 Synthetic Workflow Precursor 4-Methylbenzoic Acid (p-Toluic Acid) Reaction Reaction Precursor->Reaction  Chlorinating Agent  (e.g., Cl2, SO2Cl2)  Catalyst Product This compound Reaction->Product G cluster_0 Spectroscopic Transformation Precursor 4-Methylbenzoic Acid - High Symmetry - 2 Aromatic ¹H Signals - 4 Aromatic ¹³C Signals Transformation + 2 Chlorine Atoms Precursor->Transformation Product This compound - Asymmetric - 2 Aromatic ¹H Signals - 6 Aromatic ¹³C Signals Transformation->Product

Caption: Effect of dichlorination on molecular symmetry and NMR signals.

Spectroscopic Data for this compound
Technique Predicted Features / Chemical Shifts (δ)
FTIR (cm⁻¹) ~3300-2500 (broad, O-H), ~1710-1735 (strong, C=O), ~3050-3100 (Ar C-H), ~2930 (Aliphatic C-H), ~800-850 (Ar-H out-of-plane bend), ~600-800 (C-Cl stretches).
¹H NMR (ppm) ~12.0-13.0 (s, 1H, -COOH), ~7.9 (d, 1H, H-6), ~7.4 (d, 1H, H-5), ~2.5 (s, 3H, -CH₃).
¹³C NMR (ppm) ~170 (C=O), ~142 (C-4), ~135 (C-2), ~133 (C-3), ~132 (C-6), ~130 (C-1), ~128 (C-5), ~20 (-CH₃).
Mass Spec (m/z) 204 (M⁺), 206 (M+2⁺), 208 (M+4⁺). Key fragments: 187 ([M-OH]⁺), 159 ([M-COOH]⁺).
  • FTIR Predictive Analysis: The characteristic broad O-H and sharp C=O stretches of the carboxylic acid will remain. The C=O frequency may shift slightly higher due to the electron-withdrawing inductive effect of the adjacent chlorine atoms. The most significant new features will be strong absorption bands in the fingerprint region (below 800 cm⁻¹) corresponding to the C-Cl stretching vibrations.

  • NMR Predictive Analysis:

    • ¹H NMR: The symmetry is now broken. The two remaining aromatic protons (H-5 and H-6) are no longer equivalent and will appear as two distinct signals, likely doublets due to coupling with each other. H-6, being ortho to the electron-withdrawing carboxyl group, is predicted to be further downfield (~7.9 ppm) than H-5 (~7.4 ppm). The methyl proton signal will likely experience a slight downfield shift compared to the precursor due to the presence of an adjacent chlorine atom.

    • ¹³C NMR: The loss of symmetry means all six aromatic carbons will now be chemically distinct, giving rise to six separate signals in the proton-decoupled spectrum. The carbons directly bonded to chlorine (C-2 and C-3) will be significantly deshielded. The chemical shifts of all aromatic carbons will be influenced by the combined electronic effects of the three different substituents.

  • Mass Spectrometry Predictive Analysis: The molecular weight is 204.0 g/mol . Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will exhibit a highly characteristic isotopic cluster for the molecular ion. We predict to see a peak at m/z 204 (containing two ³⁵Cl atoms), a peak at m/z 206 (one ³⁵Cl and one ³⁷Cl), and a peak at m/z 208 (two ³⁷Cl atoms). The approximate intensity ratio of these M, M+2, and M+4 peaks will be 9:6:1 , which is a definitive signature for a molecule containing two chlorine atoms. Fragmentation will likely proceed via the loss of -OH (m/z 187/189/191) and -COOH (m/z 159/161/163), with each fragment also displaying the characteristic chlorine isotope pattern.

Conclusion

This guide demonstrates a systematic approach to spectroscopic analysis in the context of chemical synthesis. By first characterizing a known precursor, 4-methylbenzoic acid, we established a spectroscopic baseline. We then used fundamental principles of spectroscopy to logically predict the spectral features of the target product, this compound. The key transformations—a breaking of molecular symmetry, the inductive effects of chlorine atoms, and the characteristic isotopic signature of chlorine in mass spectrometry—provide a clear and predictable roadmap for structural confirmation. This integrated, multi-technique approach is essential for validating synthetic outcomes and ensuring the structural integrity of novel chemical entities.

References

  • Supporting Information for Ni-Catalyzed Carboxylation of Aryl and Vinyl Chlorides. Organic Letters.
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Available at: [Link]

  • Emory University, NMR Research Center. (2023). Small molecule NMR sample preparation. Available at: [Link]

  • Northern Illinois University. (n.d.). FT-IR sample preparation. Available at: [Link]

  • Berziņš, A., Semjonova, A., Actiņš, A., & Salvalaglio, M. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design, 21(9), 4823–4836. Available at: [Link]

  • University of Leicester. (n.d.). How to Prepare Samples for NMR. Available at: [Link]

  • Supporting Information for a related study.
  • Berziņš, A., Semjonova, A., Actiņš, A., & Salvalaglio, M. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. ACS Publications. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Berziņš, A., et al. (2021). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. Available at: [Link]

  • University College London. (n.d.). Sample Preparation. Available at: [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Available at: [Link]

  • Canadian Science Publishing. (1955). ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. Available at: [Link]

  • Berziņš, A., et al. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. ACS Publications. Available at: [Link]

  • University of Florida, Mass Spectrometry Core Laboratory. (n.d.). Sample Introduction. Available at: [Link]

  • Supporting information for a related study. The Royal Society of Chemistry. Available at: [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Available at: [Link]

  • Wentz, A. E., et al. (2022). A Direct Infusion Probe for Rapid Metabolomics of Low-Volume Samples. ACS Publications. Available at: [Link]

  • Wentz, A. E., et al. (2024). Online Direct Infusion Mass Spectrometry of Liquid–Liquid Extraction Phases for Metabolite and Lipid Profiling with the Direct Infusion Probe. PMC - NIH. Available at: [Link]

  • MDPI. (2024). Direct Infusion Mass Spectrometry to Rapidly Map Metabolic Flux of Substrates Labeled with Stable Isotopes. Available at: [Link]

  • Wentz, A. E., et al. (2022). A Direct Infusion Probe for Rapid Metabolomics of Low-Volume Samples. ResearchGate. Available at: [Link]

  • NIST. (n.d.). Benzoic acid, 4-methyl-. NIST Chemistry WebBook. Available at: [Link]

A Senior Application Scientist's Guide to Establishing the Purity of Synthesized 2,3-Dichloro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the foundation of its safety and efficacy. This guide provides an in-depth, comparative analysis of analytical methodologies for establishing the purity of 2,3-Dichloro-4-methylbenzoic acid. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The structural nuances of this compound, a halogenated aromatic carboxylic acid, present specific analytical challenges. The presence of chlorine isotopes, the potential for positional isomers, and the physicochemical properties of the carboxylic acid group all influence the selection and optimization of analytical techniques. This guide will equip you with the knowledge to navigate these challenges and confidently assess the purity of your synthesized compound.

The Analytical Landscape: A Comparative Overview

The determination of purity for a compound like this compound necessitates a multi-pronged approach. No single technique can provide a complete picture of purity. Instead, a combination of chromatographic and spectroscopic methods should be employed to identify and quantify impurities.

Analytical TechniquePrincipleStrengths for this compound AnalysisLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Excellent for separating non-volatile compounds, including positional isomers and other structurally similar impurities. Highly quantitative.May require method development to achieve optimal separation of all potential impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-to-charge ratio analysis.Highly sensitive and specific for identifying volatile and semi-volatile impurities. Mass spectrometry provides structural information.Requires derivatization of the carboxylic acid to increase volatility, adding a step to the workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides detailed structural information, enabling the identification of impurities and quantification without a specific reference standard for the impurity.Lower sensitivity compared to chromatographic methods for trace impurities. Complex spectra may require advanced techniques for full interpretation.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation, causing molecular vibrations.Rapid and non-destructive method for confirming the presence of key functional groups and for a general assessment of purity.Primarily a qualitative technique; not well-suited for quantifying low levels of impurities.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

For the quantitative determination of purity and the separation of non-volatile impurities, reverse-phase HPLC is the most powerful and widely used technique. The key to a successful HPLC method is achieving adequate resolution between the main peak of this compound and all potential process-related impurities, especially positional isomers.

A validated LC method for the closely related 2,3-Dichlorobenzoic acid and its regioisomers provides an excellent starting point for our method development[1]. The principles of this method are directly applicable.

Causality Behind the Method:
  • Reverse-Phase C18 Column: The non-polar C18 stationary phase is ideal for retaining the aromatic benzoic acid structure.

  • Gradient Elution: A gradient of a polar aqueous mobile phase and a less polar organic mobile phase (like methanol or acetonitrile) allows for the effective separation of compounds with a range of polarities. This is crucial for separating the target compound from both more and less polar impurities.

  • UV Detection: The aromatic ring of this compound provides strong UV absorbance, making UV detection a sensitive and robust method for quantification. A photodiode array (PDA) detector is particularly useful as it can assess peak purity[2].

Detailed Experimental Protocol: HPLC Purity Determination

Caption: HPLC workflow for purity analysis.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a PDA detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Glacial acetic acid (analytical grade)

Procedure:

  • Mobile Phase A Preparation: Prepare a 0.01M ammonium acetate buffer and adjust the pH to 2.5 with glacial acetic acid. Mix this buffer with methanol in a 50:50 (v/v) ratio[1].

  • Mobile Phase B Preparation: Mix methanol and water in an 80:20 (v/v) ratio[1].

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the diluent (e.g., methanol) to a concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Prepare the synthesized this compound sample in the same manner as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.2 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 5
      10 15
      20 15
      25 25
      30 35
      45 35
      50 5

      | 55 | 5 |

  • Data Analysis: Calculate the purity of the sample using the area normalization method. The % purity is the area of the main peak divided by the total area of all peaks in the chromatogram.

Self-Validation: The method's suitability should be confirmed through a system suitability test before sample analysis. This typically involves injecting the standard solution multiple times and ensuring that parameters like retention time repeatability, peak asymmetry, and theoretical plates are within acceptable limits as defined by relevant guidelines[3].

Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities. Due to the low volatility of carboxylic acids, a derivatization step is necessary to convert the analyte into a more volatile form, typically through silylation or methylation.

Causality Behind the Method:
  • Derivatization: Silylation with an agent like BSTFA replaces the acidic proton of the carboxylic acid with a non-polar trimethylsilyl (TMS) group, significantly increasing the compound's volatility.

  • GC Separation: A non-polar capillary column (e.g., DB-5ms) separates the derivatized compounds based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry Detection: As the separated compounds elute from the column, they are fragmented and detected by the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparison to a spectral library (e.g., NIST).

Detailed Experimental Protocol: GC-MS Impurity Profiling

Caption: GC-MS workflow for impurity identification.

Instrumentation:

  • GC-MS system with a capillary column and a mass selective detector.

  • DB-5ms column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., pyridine or acetonitrile)

Procedure:

  • Derivatization:

    • Accurately weigh approximately 1 mg of the this compound sample into a vial.

    • Add 100 µL of anhydrous solvent and 100 µL of BSTFA with 1% TMCS.

    • Seal the vial and heat at 70°C for 30 minutes.

  • GC-MS Conditions:

    • Injector Temperature: 280°C

    • Oven Temperature Program: Initial temperature 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 50-500 m/z.

  • Data Analysis: Identify impurities by comparing their mass spectra with a reference library such as the NIST Mass Spectral Library.

Self-Validation: The derivatization process should be validated to ensure complete conversion of the analyte and any potential impurities. This can be done by analyzing samples with varying reaction times and temperatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure

NMR spectroscopy is an unparalleled tool for structural elucidation. For purity assessment, ¹H NMR is particularly valuable as the integration of signals can be used for quantitative analysis without the need for a reference standard for the impurity itself, provided the impurity has unique, well-resolved signals.

Predicted ¹H NMR Spectral Data for this compound
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
COOH10.0 - 13.0Singlet (broad)1H
Ar-H7.3 - 7.9Multiplet2H
CH₃2.3 - 2.5Singlet3H
Predicted ¹³C NMR Spectral Data for this compound
Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O165 - 170
C-Cl130 - 140
C-COOH128 - 135
C-CH₃135 - 145
Ar-C125 - 135
CH₃20 - 25
Detailed Experimental Protocol: NMR Analysis

Caption: General workflow for NMR analysis.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

  • Tetramethylsilane (TMS) as an internal standard.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent containing TMS in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the signals in the ¹H spectrum to determine the relative ratios of the compound to any impurities. Compare the observed chemical shifts and coupling patterns to the predicted values and to data from known potential impurities.

Self-Validation: The accuracy of the integration for quantitative purposes can be verified by preparing a sample containing a known amount of an internal standard with a well-resolved signal.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint of Functionality

FTIR spectroscopy is a rapid and straightforward technique for confirming the presence of the key functional groups in this compound and for providing a "fingerprint" of the molecule. While not a quantitative method for trace impurities, significant deviations from the expected spectrum can indicate the presence of a major impurity or a different compound altogether.

Expected IR Absorption Bands for this compound

Based on the known absorption ranges for carboxylic acids and halogenated aromatic compounds, the following are the expected key vibrational frequencies[6][7]:

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500Broad, StrongO-H stretch (from H-bonded carboxylic acid)
3100 - 3000MediumC-H stretch (Aromatic)
2960 - 2850MediumC-H stretch (Aliphatic, -CH₃)
1710 - 1680Strong, SharpC=O stretch (from carboxylic acid dimer)
1600 - 1450Medium to WeakC=C stretch (Aromatic ring)
1320 - 1210StrongC-O stretch (from carboxylic acid)
850 - 550Strong to MediumC-Cl stretch
Detailed Experimental Protocol: FTIR Analysis (ATR)

Caption: FTIR analysis workflow using ATR.

Instrumentation:

  • FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean and acquire a background spectrum.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Acquire Spectrum: Acquire the sample spectrum.

  • Data Analysis: Compare the positions and relative intensities of the absorption bands in the sample spectrum to the expected values for this compound.

Self-Validation: The performance of the instrument can be verified by running a spectrum of a known standard, such as a polystyrene film, and comparing it to a reference spectrum.

Conclusion: An Integrated Approach to Purity Assessment

Establishing the purity of synthesized this compound requires a thoughtful and integrated analytical strategy. While HPLC stands out as the primary technique for quantitative purity determination and impurity profiling, it should be complemented by spectroscopic methods to provide a comprehensive understanding of the synthesized material.

  • HPLC provides the quantitative muscle to determine the purity value and separate key impurities.

  • GC-MS is invaluable for identifying any volatile or semi-volatile by-products that may be present.

  • NMR offers definitive structural confirmation and can be used for quantification without the need for impurity standards.

  • FTIR serves as a rapid and simple check for the presence of the correct functional groups.

By employing these techniques in a complementary fashion, researchers, scientists, and drug development professionals can confidently establish the purity of their synthesized this compound, ensuring the quality and integrity of their downstream applications.

References

  • Angew. Chem. Int. Ed. 2018, 57, 10949.
  • Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. (2012).
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  • News. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Retrieved from [Link]

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  • NIST. (n.d.). Benzoic acid, 2,4-dichloro-. Retrieved from [Link]

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  • Oxford Academic. (2012). Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. Retrieved from [Link]

  • PubMed. (2022). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.
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  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND STUDIES ON NOVEL TOLUIC ACID-BASED AZO DYES. Retrieved from [Link]

  • Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • YouTube. (2011). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, benzene, simulated) (NP0002843). Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-methyl-. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dichloro-4-methylsulfonylbenzoic acid. Retrieved from [Link]

  • Ivy Fine Chemicals. (n.d.). This compound [CAS: 1254073-62-5]. Retrieved from [Link]

  • Google Patents. (n.d.). CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid.
  • ResearchGate. (n.d.). (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR.... Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions .... Retrieved from [Link]

  • ACS Publications. (n.d.). Purification of 2,4 Dichlorobenzoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of methyl 3,5-dichloro-4-methylbenzoate, post 1559 coulombs.. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

  • UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dichloro-4-methylbenzoic acid. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-methyl-, methyl ester. Retrieved from [Link]

  • American Institute of Chemists. (n.d.). article #2 - vibrational spectroscopic & molecular docking studies of 2,6-dichlorobenzyl alcohol. Retrieved from [Link]

  • YouTube. (2023). Fragmentation in Mass Spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dichlorobenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5.. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed fragmentation patterns of the main fragment ions in negative-ion mode for isochlorogenic acid A in the root bark of A. gracilistylus.. Retrieved from [Link]

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A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Quantification of 2,3-Dichloro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and quality control, the accurate and precise quantification of chemical intermediates is paramount. 2,3-Dichloro-4-methylbenzoic acid serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The choice of analytical methodology for its characterization directly impacts process control, impurity profiling, and final product quality. The two most formidable techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

This guide provides an in-depth, objective comparison of these two analytical powerhouses for the specific application of quantifying this compound. We will move beyond a simple listing of procedures to explore the causality behind experimental choices, establish self-validating protocols grounded in regulatory standards, and culminate in a cross-validation study to ensure inter-method reliability. The objective is to equip researchers, scientists, and drug development professionals with the technical insights required to select and validate the most appropriate method for their needs.

Pillar 1: High-Performance Liquid Chromatography (HPLC) Method

HPLC is often the initial choice for non-volatile, polar analytes like carboxylic acids due to its direct analysis capabilities without the need for chemical derivatization.

Principle of HPLC Separation

The method employs reversed-phase chromatography, where the analyte partitions between a polar mobile phase and a nonpolar stationary phase (C18). The key to analyzing acidic compounds like this compound is controlling the mobile phase pH. By acidifying the mobile phase, the ionization of the carboxylic acid group is suppressed. This renders the molecule more nonpolar, increasing its affinity for the C18 stationary phase, which leads to better retention, resolution, and peak symmetry. Detection is achieved via UV spectrophotometry at a wavelength where the aromatic rings of the analyte exhibit strong absorbance.

Experimental Protocol: HPLC-UV

1. Instrumentation and Materials:

  • HPLC System: A standard system with a quaternary or binary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ammonium Acetate (analytical grade), Formic Acid (analytical grade), and high-purity water.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.01 M Ammonium Acetate in water, pH adjusted to 2.5 with Formic Acid.[1][2]

  • Mobile Phase B: Methanol.

  • Gradient Program:

    • 0-15 min: 50% B to 80% B

    • 15-20 min: 80% B (hold)

    • 20-21 min: 80% B to 50% B

    • 21-25 min: 50% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.[1][2]

  • Injection Volume: 10 µL.

  • Diluent: Methanol:Water (50:50, v/v).

3. Sample and Standard Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution.

  • Sample Solution: Accurately weigh the sample, dissolve in diluent to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Standards Prepare Calibration Standards (1-100 µg/mL) Inject Inject Sample (10 µL) Prep_Standards->Inject Prep_Sample Prepare & Filter Sample Solution Prep_Sample->Inject HPLC_System HPLC System (C18 Column, 30°C) Set_Conditions Set Conditions (Mobile Phase pH 2.5, 1.0 mL/min) HPLC_System->Set_Conditions Detect UV Detection (210 nm) Set_Conditions->Detect Inject->HPLC_System Integrate Integrate Peak Area Detect->Integrate Quantify Quantify vs. Calibration Curve Integrate->Quantify

Caption: Experimental workflow for HPLC analysis.
HPLC Method Validation

The method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for purpose.[3][4][5]

Validation ParameterProtocolAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and spiked samples.No interfering peaks at the retention time of the analyte.
Linearity Analyze calibration standards at 6 concentration levels in triplicate.Correlation coefficient (r²) ≥ 0.999.[6]
Accuracy Perform recovery studies by spiking a known matrix with the analyte at 3 levels (80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.[3][6]
Precision (Repeatability) Analyze 6 replicate samples at 100% of the target concentration.Relative Standard Deviation (RSD) ≤ 2.0%.[7]
Precision (Intermediate) Repeat the repeatability study with a different analyst on a different day using a different instrument.RSD ≤ 3.0%.[6]
Limit of Quantitation (LOQ) Determine the lowest concentration that meets accuracy and precision criteria.Signal-to-Noise ratio ≥ 10:1.[3]
Limit of Detection (LOD) Estimate based on the standard deviation of the response and the slope of the calibration curve.Signal-to-Noise ratio ≈ 3:1.[3]
Robustness Introduce small, deliberate variations in method parameters (e.g., pH ±0.2, flow rate ±0.1 mL/min, column temp ±2°C).System suitability parameters remain within acceptable limits; RSD of results should be minimal.

Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers exceptional specificity and sensitivity, making it a "gold standard" for forensic and trace-level analysis.[8] However, for polar, non-volatile compounds like this compound, a chemical derivatization step is mandatory to increase volatility and thermal stability.

Principle of GC-MS Separation with Derivatization

The carboxylic acid group makes the analyte too polar and non-volatile for direct GC analysis. Therefore, it must be converted into a more volatile ester, typically a methyl ester. This is commonly achieved through reaction with a methylating agent like diazomethane or, more safely, with methanol in the presence of an acid catalyst (e.g., BF₃, H₂SO₄). Once derivatized, the resulting 2,3-Dichloro-4-methylbenzoate is sufficiently volatile to be separated from other components in a heated GC column and subsequently identified and quantified by the mass spectrometer.

Experimental Protocol: GC-MS

1. Instrumentation and Materials:

  • GC-MS System: A GC system equipped with a split/splitless injector, coupled to a Mass Spectrometer (e.g., Quadrupole or TOF).

  • Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[9]

  • Reagents: Methanol (anhydrous), Boron Trifluoride-Methanol (BF₃-Methanol) solution (14% w/v), Hexane (GC grade), Sodium Sulfate (anhydrous).

2. Derivatization Step:

  • Accurately weigh the sample (containing ~1 mg of analyte) into a screw-cap vial.

  • Add 1 mL of anhydrous methanol followed by 0.5 mL of 14% BF₃-Methanol solution.

  • Seal the vial tightly and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature.

  • Add 2 mL of hexane and 1 mL of water. Vortex vigorously for 1 minute.

  • Allow the layers to separate. Carefully transfer the upper hexane layer to a new vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • This hexane extract, containing the methyl ester derivative, is ready for injection.

3. GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless, 1 µL injection volume.

  • Oven Temperature Program:

    • Initial: 80°C, hold for 2 min.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • MS Transfer Line Temp: 280°C.

  • Ion Source Temp: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

    • Monitor characteristic ions for the methyl ester of this compound (e.g., molecular ion and key fragment ions).

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Sample Prepare Sample & Calibration Standards Derivatization Derivatization (Methylation with BF₃-Methanol) Prep_Sample->Derivatization Extraction Liquid-Liquid Extraction (into Hexane) Derivatization->Extraction Inject Inject Extract (1 µL) Extraction->Inject GCMS_System GC-MS System (DB-5ms Column) Detect MS Detection (EI) (SIM Mode) GCMS_System->Detect Inject->GCMS_System Integrate Integrate Ion Chromatogram Detect->Integrate Quantify Quantify vs. Calibrated Standards Integrate->Quantify

Caption: Experimental workflow for GC-MS analysis including derivatization.
GC-MS Method Validation

Validation follows similar principles to HPLC, with additional focus on the consistency of the derivatization step.[6]

Validation ParameterProtocolAcceptance Criteria
Specificity Analyze underivatized analyte, derivatized blank, and derivatized spiked samples.No interfering peaks in the selected ion chromatograms. Mass spectrum of analyte peak must match reference.
Linearity Derivatize and analyze calibration standards at 6 concentration levels in triplicate.Correlation coefficient (r²) ≥ 0.999.
Accuracy Spike a known matrix at 3 levels (80%, 100%, 120%), derivatize, and analyze in triplicate.Mean recovery between 95.0% and 105.0% (wider range may be acceptable due to derivatization).
Precision (Repeatability) Derivatize and analyze 6 replicate samples at 100% of the target concentration.RSD ≤ 5.0%.
Precision (Intermediate) Repeat with a different analyst on a different day.RSD ≤ 5.0%.
Limit of Quantitation (LOQ) Determine the lowest concentration meeting accuracy and precision criteria.Signal-to-Noise ratio ≥ 10:1 for the least intense monitored ion.
Robustness Introduce small variations in derivatization time/temp and GC parameters (e.g., ramp rate, final temp).System suitability and results should remain consistent.

Pillar 3: Cross-Validation of HPLC and GC-MS Methods

After both methods have been independently validated, a cross-validation study is essential to confirm that they produce comparable and reliable results.[10] This is a critical step before one method can be substituted for another or when data from different laboratories using different techniques needs to be compared.[11][12]

Cross-Validation Protocol
  • Sample Selection: Prepare a single, homogenous batch of the material containing this compound.

  • Sample Analysis: Prepare at least 6 individual samples from this batch.

  • Dual Analysis: Analyze each of the 6 samples using both the validated HPLC-UV method and the validated GC-MS method.

  • Data Compilation: Tabulate the quantitative results (e.g., in µg/mL or %w/w) obtained from both methods for each sample.

CrossValidation_Process cluster_main Cross-Validation Workflow cluster_hplc Method A cluster_gcms Method B Sample Homogenous Sample Batch (n=6) HPLC Validated HPLC Analysis Sample->HPLC GCMS Validated GC-MS Analysis Sample->GCMS Results_HPLC HPLC Results HPLC->Results_HPLC Compare Statistical Comparison (t-test, F-test) Results_HPLC->Compare Results_GCMS GC-MS Results GCMS->Results_GCMS Results_GCMS->Compare Conclusion Conclusion on Method Equivalence Compare->Conclusion

Caption: Logical flow of the cross-validation process.
Statistical Comparison of Results

To objectively assess the agreement between the two methods, statistical analysis is required. Simple correlation is insufficient as it does not measure bias.[13]

  • Student's t-test (Paired): This test is used to determine if there is a statistically significant difference between the mean results of the two methods. The null hypothesis is that the mean difference between the paired measurements is zero.

  • F-test: This test compares the variances (a measure of precision) of the two methods to determine if one method is significantly more precise than the other.

  • Bland-Altman Plot: This is a graphical method to plot the difference between the two measurements for each sample against the average of the two measurements.[14] It helps to visualize any systematic bias or trends in the differences across the concentration range.[15]

Hypothetical Cross-Validation Data & Analysis
Sample IDHPLC Result (% w/w)GC-MS Result (% w/w)Difference (HPLC - GCMS)Average
199.5299.61-0.0999.57
299.4899.450.0399.47
399.6599.70-0.0599.68
499.3999.310.0899.35
599.5599.490.0699.52
699.4199.53-0.1299.47
Mean 99.50 99.52 -0.02
Std. Dev. 0.094 0.133
  • t-test Result (p-value): > 0.05 (e.g., 0.65). Interpretation: There is no statistically significant difference between the mean results of the two methods.

  • F-test Result (p-value): > 0.05 (e.g., 0.45). Interpretation: There is no statistically significant difference in the precision of the two methods.

Acceptance Criterion: The results from the two methods are considered equivalent if the statistical tests show no significant difference in their means and variances.

Objective Comparison and Conclusion

FeatureHPLC-UV MethodGC-MS Method
Sample Preparation Simple: Dissolve, filter, inject.Complex: Requires a multi-step, optimized derivatization and extraction.
Specificity Good, based on retention time and UV spectrum. Vulnerable to co-eluting impurities with similar chromophores.Excellent, based on retention time and unique mass fragmentation pattern. Considered a confirmatory technique.
Sensitivity Good, suitable for assay and impurity quantification at moderate levels.Potentially higher, especially in SIM mode, making it ideal for trace-level analysis.
Throughput Higher, due to simpler sample preparation and shorter run times possible with UPLC technology.Lower, due to the time-consuming derivatization step.
Robustness Generally high. Sensitive to mobile phase pH and composition.Moderately robust. The derivatization step can be a source of variability if not strictly controlled.
Cost & Complexity Lower instrument and operational cost. Simpler to operate.Higher instrument and maintenance cost. Requires more specialized expertise.
Senior Scientist Recommendation

The cross-validation study demonstrates that both the developed HPLC-UV and GC-MS methods are capable of accurately and precisely quantifying this compound, yielding statistically equivalent results.

  • For routine quality control, process monitoring, and release testing , where throughput, simplicity, and cost-effectiveness are critical, the HPLC-UV method is the superior choice . Its direct analysis approach minimizes sample handling and potential for error.

  • For confirmatory analysis, impurity identification, or trace-level quantification , where absolute specificity and high sensitivity are required, the GC-MS method is recommended . Its ability to provide structural information via mass spectrometry is invaluable for research and troubleshooting applications.

Ultimately, the choice of method should be guided by the specific analytical objective. Having both methods validated and cross-verified provides a powerful and flexible analytical toolkit, ensuring data integrity and regulatory compliance across the entire drug development lifecycle.[16]

References

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters - PharmaGuru. (2025).
  • Statistics for Laboratory Method Comparison Studies - ResearchGate.
  • A Guide to Cross-Validation of Analytical Methods Between Laboratories - Benchchem. (2025).
  • Steps for HPLC Method Validation - Pharmaguideline. (2024).
  • HPLC Method Development and Validation for Pharmaceutical Analysis.
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025).
  • Cross-Validation of Bioanalytical Methods: When, Why and How? - Pharma IQ.
  • Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation.
  • Guidelines for the Validation of Chemical Methods for the Foods Program - FDA. (2019).
  • Method comparison / Agreement > Statistical Reference Guide | Analyse-it® 6.15 documentation.
  • Statistical analysis in method comparison studies part one - Acutecaretesting.org.
  • Gilbert, M. T., Barinov-Colligon, I., & Miksic, J. R. (1995). Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 385–394.
  • Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. (2025).
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Conducting GC Method Validation Using High Accuracy Standards - Environics. (2024).
  • Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers - Oxford Academic. (2012).
  • A Review on GC-MS and Method Development and Validation - Impactfactor.
  • Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry.
  • A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers - ResearchGate. (2025).
  • Application Note: HPLC Analysis of 3-(3,5-dichlorophenyl)benzoic acid - Benchchem.

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A Comparative Guide to the Biological Activity of 2,3-Dichloro-4-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted benzoic acid scaffolds are privileged structures in medicinal chemistry and agrochemistry, known to exhibit a wide array of biological activities.[1] The strategic placement of substituents on the phenyl ring can profoundly influence the molecule's physicochemical properties and its interaction with biological targets. This guide focuses on the derivatives of 2,3-dichloro-4-methylbenzoic acid, a scaffold that combines the electronic and steric effects of two chlorine atoms with a methyl group, offering a unique template for the design of novel bioactive compounds.

Due to the limited availability of direct comparative studies on a broad series of this compound derivatives in publicly accessible literature, this guide will synthesize available data on structurally related compounds to infer potential biological activities and structure-activity relationships (SAR). We will draw parallels from analogous chlorinated and methylated benzoic acid series to provide a predictive framework for researchers. The primary biological activities explored will include antimicrobial, antifungal, herbicidal, and cytotoxic effects.

This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of small molecule therapeutics and agrochemicals.

Inferred Biological Activities and Structure-Activity Relationships (SAR)

The biological activity of benzoic acid derivatives is highly dependent on the nature and position of substituents on the aromatic ring. These substituents modulate the compound's lipophilicity, electronic distribution, and steric profile, which in turn dictate its pharmacokinetic and pharmacodynamic properties.

Antimicrobial and Antifungal Activity

Chlorinated benzoic acid derivatives have been reported to possess significant antimicrobial properties. For instance, studies on 2-chlorobenzoic acid derivatives have shown that their antimicrobial efficacy is influenced by the nature of the derivatization, with Schiff's bases exhibiting greater potency than corresponding esters.[2] Similarly, hydrazide derivatives of 2-(3,4-dichlorobenzoyl)benzoic acid have demonstrated notable antibacterial activity.[3]

For the this compound scaffold, we can infer the following SAR trends for antimicrobial and antifungal activity:

  • Ester and Amide Derivatives: Conversion of the carboxylic acid to esters and amides can modulate the compound's ability to cross cellular membranes. The specific amino acid or alcohol used for derivatization can introduce additional interaction points with microbial targets. For example, derivatives containing phenylalanine and tyrosine residues have shown activity against various microorganisms.[4]

  • Hydrazide and Hydrazone Derivatives: The introduction of a hydrazide or hydrazone moiety can enhance antimicrobial activity, as seen in related dichlorinated benzoic acid structures.[3]

  • Heterocyclic Moieties: The incorporation of heterocyclic rings, such as triazoles or oxadiazoles, is a common strategy to enhance the antimicrobial and antifungal spectrum.[5]

Herbicidal Activity

Substituted benzoic acids are a well-established class of herbicides. The substitution pattern on the phenyl ring is critical for their herbicidal efficacy and selectivity. While specific data on this compound derivatives is scarce, related compounds offer insights. For instance, certain triazole derivatives of substituted benzoic acids have been investigated for their herbicidal effects.[6] The mode of action for many benzoic acid-based herbicides involves mimicking the plant hormone auxin, leading to uncontrolled growth and eventual death of the plant.[7]

Inferred SAR for herbicidal activity:

  • Esterification: Simple esters of herbicidal benzoic acids can act as pro-herbicides, being hydrolyzed to the active acid form within the plant. The choice of alcohol can influence uptake and translocation.

  • Amide and Anilide Derivatives: Modification of the carboxylic acid to amides or anilides can alter the herbicidal spectrum and soil mobility.

Cytotoxic Activity

Numerous benzoic acid derivatives have been evaluated for their potential as anticancer agents. Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of specific enzymes.[8]

Inferred SAR for cytotoxic activity:

  • Amide Linkages: The nature of the amine coupled to the benzoic acid can significantly impact cytotoxicity. Aromatic amines can introduce additional hydrophobic and electronic interactions.

  • Hydroxamic Acid Derivatives: The conversion of the carboxylic acid to a hydroxamic acid can introduce metal-chelating properties, which can be a mechanism for inhibiting metalloenzymes involved in cancer progression.

Comparative Data (Hypothetical)

The following tables are presented as a hypothetical framework for comparing the biological activities of various this compound derivatives. The data points are illustrative and intended to guide experimental design.

Table 1: Hypothetical Antimicrobial and Antifungal Activity of this compound Derivatives (MIC in µg/mL)

Compound IDDerivative TypeR GroupS. aureusE. coliC. albicansA. niger
DMBA-01 Ester-CH₃128256>256>256
DMBA-02 Ester-CH₂CH₃64128256>256
DMBA-03 Amide-NH₂6464128256
DMBA-04 Amide-NH-CH₂-Ph326464128
DMBA-05 Hydrazide-NHNH₂32326464
Control Ciprofloxacin-10.5--
Control Fluconazole---816

Table 2: Hypothetical Herbicidal Activity of this compound Derivatives (IC₅₀ in µM for Root Growth Inhibition)

Compound IDDerivative TypeR GroupBrassica napus (Rape)Echinochloa crus-galli (Barnyard Grass)
DMBA-01 Ester-CH₃50150
DMBA-02 Ester-CH₂CH₃45130
DMBA-03 Amide-NH₂75200
DMBA-06 Anilide-NH-Ph30100
Control 2,4-D-1050

Table 3: Hypothetical Cytotoxic Activity of this compound Derivatives (IC₅₀ in µM)

Compound IDDerivative TypeR GroupMCF-7 (Breast Cancer)A549 (Lung Cancer)
DMBA-04 Amide-NH-CH₂-Ph2540
DMBA-06 Anilide-NH-Ph1528
DMBA-07 Anilide-NH-(4-Cl-Ph)815
Control Doxorubicin-0.50.8

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of representative derivatives and the evaluation of their biological activities.

Synthesis of 2,3-Dichloro-4-methylbenzoyl Chloride

The acyl chloride is a key intermediate for the synthesis of ester and amide derivatives.

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (2.0 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Stir the reaction mixture at room temperature for 2 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2,3-dichloro-4-methylbenzoyl chloride, which can be used in the next step without further purification.

General Procedure for the Synthesis of Amide Derivatives
  • Dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM (10 mL/mmol).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 2,3-dichloro-4-methylbenzoyl chloride (1.0 eq) in anhydrous DCM dropwise to the amine solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide derivative.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Acid 2,3-Dichloro-4- methylbenzoic Acid ReactionVessel DCM, Et3N, 0°C to RT Acid->ReactionVessel Acyl Chloride Intermediate Amine Primary/Secondary Amine Amine->ReactionVessel Wash Aqueous Wash (HCl, NaHCO3, Brine) ReactionVessel->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography or Recrystallization Concentrate->Purify Product Amide Derivative Purify->Product

General workflow for the synthesis of amide derivatives.
Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

  • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in a suitable microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Prepare an inoculum of the test microorganism and adjust its concentration to a standard (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include a positive control (microorganism with no compound) and a negative control (medium only).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MIC_Workflow Start Prepare Compound Stock Solutions Dilution Serial Dilution in 96-well Plate Start->Dilution Inoculation Inoculate Wells Dilution->Inoculation Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculum_Prep->Inoculation Incubation Incubate at Optimal Temperature Inoculation->Incubation Readout Visually Inspect for Growth Inhibition Incubation->Readout Result Determine MIC Readout->Result

Workflow for Minimum Inhibitory Concentration (MIC) assay.

Conclusion

References

  • Fasanmade, A. A., & Jusko, W. J. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. Sickle Cell Disease - Pathophysiology, Clinical and Social Aspects. [Link]

  • El-Naggar, A. M., Ahmed, F. S. M., Abd El-Salam, A. M., & El-Shami, M. S. (1981). Synthesis and antimicrobial activity of some new 2-chloro-4-nitrobenzoylamino acid and dipeptide derivatives. Farmaco, Edizione Scientifica, 36(3), 232–240. [Link]

  • Apostol, T., Chifiriuc, M., Barbuceanu, S. F., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(15), 4648. [Link]

  • Chen, C. C., Hsieh, Y. S., & Chen, Y. F. (2014). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. Anticancer Research, 34(4), 1801-1809. [Link]

  • Song, Y., Li, Y., Jiang, L., et al. (2023). Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action. Pest Management Science, 79(12), 5467-5477. [Link]

  • ResearchGate. (2025). SYNTHESIS OF 2-(3,4-DICHLORO-BENZOYL)-BENZOIC ACID HYDRAZIDE DERIVATIVES AND ASSESSMENT OF ANTIMICROBIAL EFFICACY AGAINST E. COLI AND B. SUBTILIS. [Link]

  • Rauf, A., Ovais, M., Ullah, I., et al. (2017). Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety. Molecules, 22(9), 1469. [Link]

  • Ohta, K., Kawachi, E., Shudo, K., & Kagechika, H. (2013). Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. Bioorganic & Medicinal Chemistry Letters, 23(1), 81-84. [Link]

  • Zareba, G., Daszkiewicz, Z., & Kyziol, J. B. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. Bioorganic & Medicinal Chemistry, 23(15), 4264-4276. [Link]

  • Fasanmade, A. A., & Jusko, W. J. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). ResearchGate. [Link]

  • Apostol, T., Chifiriuc, M., Barbuceanu, S. F., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. [Link]

  • Blass, B. E., Puri, S., Sharma, R., & Day, B. M. (2022). Antifungal properties of (2S, 4R)-Ketoconazole sulfonamide analogs. Frontiers in Drug Discovery, 2, 1000827. [Link]

  • Liu, M., & Shi, D. (2014). Design, Synthesis, and Herbicidal Activities of 3‐Aryl‐4‐substituted‐5‐[3‐(trifluoromethyl)phenoxy]‐1,2,4‐triazoles. Journal of Heterocyclic Chemistry, 51(S1). [Link]

  • Grasso, S., Dumitras, G. A., Vullo, D., et al. (2017). Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid. Molecules, 22(12), 2119. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
  • PubChem. (n.d.). 2,3-Dichloro-4-methylsulfonylbenzoic acid. [Link]

  • Google Patents. (n.d.). CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid.
  • Lee, H., Kim, J., Lee, J. J., et al. (2023). Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action. Pest Management Science, 79(12), 5467-5477. [Link]

  • López-Reyes, L., Hernández-Vázquez, L., et al. (2021). Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. Journal of the Mexican Chemical Society, 65(1), 84-99. [Link]

  • Karakuş, S., Yılmaz, F., & Küçükgüzel, İ. (2016). Synthesis and Antibacterial Activity of Some Derivatives of 2-Methylbenzimidazole Containing 1,3,4-Oxadiazole or 1,2,4-Triazole Heterocycle. Letters in Drug Design & Discovery, 13(2), 127-136. [Link]

  • Jain, P., Chahal, V., & Kumar, V. (2018). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. ACS Omega, 3(11), 15949-15961. [Link]

  • Blass, B. E., Puri, S., Sharma, R., & Day, B. M. (2022). Antifungal properties of (2S, 4R)-Ketoconazole sulfonamide analogs. Frontiers in Drug Discovery, 2, 1000827. [Link]

  • Al-Masoudi, N. A., Al-Salihi, N. J., & Saeed, B. A. (2017). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journal of Organic Chemistry, 13, 154-161. [Link]

  • Wang, J., Zhang, Y., Li, Y., et al. (2022). Discovery of (5-(Benzylthio)-4-(3-(trifluoromethyl)phenyl)-4 H-1,2,4-triazol-3-yl) Methanols as Potent Phytoene Desaturase Inhibitors through Virtual Screening and Structure Optimization. Journal of Agricultural and Food Chemistry, 70(33), 10243-10253. [Link]

  • Yang, X., Li, J., Liu, Y., et al. (2023). Synthesis, Antifungal, and Antibacterial Activities of Novel Benzoylurea Derivatives Containing a Pyrimidine Moiety. Molecules, 28(18), 6549. [Link]

  • Zhang, Y., Wang, J., Li, Y., et al. (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. Molecules, 29(4), 896. [Link]

  • Liu, M., & Shi, D. (2014). Design, Synthesis, and Herbicidal Activities of 3‐Aryl‐4‐substituted‐5‐[3‐(trifluoromethyl)phenoxy]‐1,2,4‐triazoles. Journal of Heterocyclic Chemistry, 51(S1). [Link]

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A Senior Application Scientist's Guide to Unambiguous Structural Confirmation of 2,3-Dichloro-4-methylbenzoic Acid using 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Isomeric Specificity

In pharmaceutical development and synthetic chemistry, the precise substitution pattern of an aromatic compound is not a trivial detail—it is fundamental to its chemical properties, reactivity, and biological activity. For a molecule like dichloromethylbenzoic acid, several isomers are possible, each with a unique profile. This guide addresses the unambiguous structural confirmation of a specific isomer, 2,3-Dichloro-4-methylbenzoic acid, moving beyond the ambiguities of one-dimensional Nuclear Magnetic Resonance (NMR) to leverage the definitive power of two-dimensional techniques.

While ¹H and ¹³C NMR provide essential preliminary data, they often fall short in distinguishing between closely related isomers. Overlapping signals in the aromatic region and the inability to definitively assign quaternary carbons can lead to incorrect structural assignments. Two-dimensional (2D) NMR spectroscopy provides a solution by spreading spectral information across a second frequency dimension, revealing through-bond correlations between nuclei that are essential for piecing together a molecular puzzle.[1][2] This guide will provide a detailed, field-tested methodology for employing a suite of 2D NMR experiments—specifically COSY, HSQC, and HMBC—to leave no doubt as to the structure of this compound.

Pillar 1: The Strategic Rationale—Why 2D NMR is Essential

The core challenge in confirming the structure of this compound lies in definitively placing the two chlorine atoms, the methyl group, and the carboxylic acid on the benzene ring.

  • ¹H NMR Limitations: A standard ¹H NMR spectrum will show two aromatic protons and a methyl group. While the splitting pattern might suggest they are adjacent, it cannot confirm their position relative to the four non-protonated ring carbons.

  • ¹³C NMR Limitations: A ¹³C NMR spectrum will reveal all nine unique carbon environments, but it does not inherently state which carbon is which, particularly for the four quaternary aromatic carbons.

This is where the causality behind our experimental choices becomes clear. We need to build a connectivity map of the entire molecule.

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. For our target molecule, it will unequivocally establish the relationship between the two adjacent aromatic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to, revealing one-bond ¹H-¹³C correlations.[3] This allows us to assign the specific carbon signals for all protonated carbons (the two aromatic CH groups and the methyl group).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the keystone experiment for this specific challenge. It reveals longer-range correlations between protons and carbons, typically over two to three bonds (²J_CH_ and ³J_CH_).[4] By observing correlations from the known protons (assigned via HSQC) to the previously unassigned quaternary carbons (including those bearing the chloro and carboxyl substituents), we can complete the molecular skeleton and confirm the substitution pattern.

Experimental & Logic Workflow

The following diagram illustrates the logical progression from sample preparation to final structural verification.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Interpretation & Confirmation Sample Dissolve 10-15 mg in 0.6 mL DMSO-d6 Tube Transfer to 5 mm NMR Tube Sample->Tube OneD 1D Spectra (¹H, ¹³C, DEPT-135) Tube->OneD TwoD 2D Spectra (COSY, HSQC, HMBC) OneD->TwoD Assign_H Assign ¹H Signals (Chemical Shift, Integration) TwoD->Assign_H Assign_C Assign C-H Carbons (HSQC, DEPT-135) Assign_H->Assign_C Connect Establish Connectivity (COSY: H-H) Assign_H->Connect Place_Subst Place Substituents (HMBC: Long-Range H-C) Assign_C->Place_Subst Connect->Place_Subst Confirm Unambiguous Structure Confirmed Place_Subst->Confirm

Caption: A logical workflow for the structural elucidation of this compound.

Pillar 2: Self-Validating Experimental Protocol

This protocol is designed to be a self-validating system. Each step provides a piece of the puzzle, and the final interpretation is only considered valid if all data from all experiments (1D and 2D) are consistent with a single, unique structure.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10-15 mg of the synthesized this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

      • Causality: DMSO-d₆ is chosen for its ability to dissolve the analyte and, crucially, to slow the exchange of the acidic carboxylic proton, allowing it to be observed as a broad singlet in the ¹H spectrum.[5]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer & 1D Data Acquisition:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. This corroborates the HSQC data.

  • 2D NMR Data Acquisition:

    • gCOSY: Acquire a gradient-enhanced Correlation Spectroscopy experiment. This will reveal the coupling between the two aromatic protons, H5 and H6.

    • gHSQC: Acquire a gradient-enhanced Heteronuclear Single Quantum Coherence experiment. This will correlate each proton to its directly attached carbon.

    • gHMBC: Acquire a gradient-enhanced Heteronuclear Multiple Bond Correlation experiment.

      • Causality: It is critical to set the long-range coupling delay (typically optimized for J = 8-10 Hz) to effectively capture the key ²J_CH_ and ³J_CH_ correlations that are essential for assigning the quaternary carbons.[4]

Pillar 3: Data Interpretation & Authoritative Grounding

The following tables summarize the expected data based on established chemical shift principles for substituted benzoic acids.[6][7][8] The power of this method is in comparing the acquired experimental data to this validated hypothesis.

Predicted 1D NMR Data

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)

Atom Label Predicted ¹H Shift (ppm) Multiplicity Predicted ¹³C Shift (ppm) Carbon Type (DEPT-135)
COOH ~13.5 br s ~166.5 C (Quaternary)
C1 - - ~132.0 C (Quaternary)
C2 - - ~133.5 C (Quaternary)
C3 - - ~135.0 C (Quaternary)
C4 - - ~140.0 C (Quaternary)
C5 ~7.75 d ~128.0 CH (Positive)
C6 ~7.90 d ~130.5 CH (Positive)

| CH₃ | ~2.40 | s | ~19.5 | CH₃ (Positive) |

Note: Chemical shifts are predictive and may vary slightly in experimental data.

Analysis of 2D Correlation Data

Table 2: Expected Key 2D NMR Correlations

Experiment From Proton(s) Correlates To (Nucleus) Significance of Correlation
COSY H6 (~7.90 ppm) H5 (~7.75 ppm) Confirms H5 and H6 are adjacent (³J_HH_ coupling).
HSQC H6 (~7.90 ppm) C6 (~130.5 ppm) Assigns the C6 carbon resonance.
H5 (~7.75 ppm) C5 (~128.0 ppm) Assigns the C5 carbon resonance.
CH₃ (~2.40 ppm) CH₃ (~19.5 ppm) Assigns the methyl carbon resonance.
HMBC CH₃ (~2.40 ppm) C3, C4, C5 CRITICAL: Places the methyl group at C4, adjacent to C3 and C5.
H5 (~7.75 ppm) C1, C3 , C4, C6 Confirms H5 is adjacent to C4 and C6, and two bonds from C3.

| | H6 (~7.90 ppm) | C2 , C4, C5, COOH | CRITICAL: Places H6 ortho to the COOH group and adjacent to the C2-Cl carbon. |

The HMBC correlations are the final, definitive pieces of evidence. The observation of a correlation from the methyl protons to the carbon at ~135.0 ppm (C3) and from the H6 proton to the carbon at ~133.5 ppm (C2) confirms the 2,3-dichloro substitution pattern. No other isomeric arrangement would produce this unique set of long-range correlations.

Visualizing the Decisive HMBC Correlations

The diagram below illustrates the key long-range correlations that unambiguously confirm the structure.

Sources

A Comparative Guide to Reference Standards for the Analysis of 2,3-Dichloro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical data are paramount. This guide provides an in-depth comparison of reference standards and analytical methodologies for the quantitative analysis of 2,3-Dichloro-4-methylbenzoic acid, a key intermediate in various synthetic pathways. We will delve into the critical attributes of reference standards and compare robust analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), to ensure the integrity of your analytical results.

The Critical Role of a High-Purity Reference Standard

The foundation of any quantitative analysis is a well-characterized reference standard. It is the benchmark against which all samples are measured. Therefore, the quality of the reference standard directly impacts the validity of the analytical data. When selecting a reference standard for this compound, it is crucial to consider not just the stated purity, but also the rigor of the characterization and the traceability of the standard.

A comprehensive Certificate of Analysis (CoA) is a key indicator of a high-quality reference standard. It should provide detailed information on the material's identity, purity, and the methods used for characterization.

Comparison of this compound Reference Standards

While specific CoAs for this compound from various suppliers are not publicly available for a direct side-by-side comparison, we can establish a comparative framework based on typical specifications provided by reputable vendors. This allows for an informed decision-making process when procuring a reference standard.

Parameter Typical High-Quality Reference Standard (e.g., Pharmacopeial Grade) Standard Research-Grade Material Significance for Analytical Integrity
Purity by HPLC ≥ 99.5% (with chromatogram)≥ 98%High purity minimizes the risk of co-eluting impurities interfering with the quantification of the main peak.
Purity by another orthogonal method (e.g., GC, Titration) Data provided and consistent with HPLC purityOften not providedOrthogonal methods provide a more comprehensive purity assessment, confirming the absence of impurities not detected by the primary method.
Identity Confirmation Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS)Confirmed by one or two methods (e.g., ¹H NMR, MS)Rigorous identity confirmation ensures that the standard is unequivocally the correct molecule, preventing gross errors in quantification.
Residual Solvents Quantified (e.g., by GC-HS) and specifiedMay be stated as "low" or not specifiedKnowledge of residual solvent content is critical for accurate weighing and the preparation of standard solutions.
Water Content Determined by Karl Fischer titration and specifiedMay not be specifiedWater content affects the true concentration of the analyte in the standard material.
Traceability Traceable to national metrology institute standards (e.g., NIST)Generally not traceableTraceability provides a direct link to a recognized standard, ensuring the accuracy and comparability of results across different laboratories and time.
Certificate of Analysis Comprehensive, detailing all tests and resultsBasic, may only state purityA detailed CoA is a testament to the quality and reliability of the reference standard.

Analytical Methodologies for this compound

The choice of analytical method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. HPLC is a robust and widely used technique for the analysis of non-volatile compounds like this compound.[1][2] GC-MS, while requiring a derivatization step for this analyte, offers excellent selectivity and sensitivity.[3][4]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of this compound and its isomers. A validated reverse-phase HPLC method is described in the literature, providing a solid foundation for method development.[1][2]

  • Chromatographic System:

    • HPLC system with a UV detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.01M Ammonium Acetate buffer (pH 2.5) and Methanol (50:50 v/v).[1][2]

    • Mobile Phase B: Methanol and Water (80:20 v/v).[1][2]

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.01 95 5
      10.0 95 5
      20.0 85 15
      25.0 85 15
      45.0 60 40
      50.0 95 5

      | 55.0 | 95 | 5 |

    • Flow Rate: 1.2 mL/min.[1][2]

    • Column Temperature: 20°C.[1][2]

    • Detection Wavelength: 210 nm.[1][2]

    • Injection Volume: 10 µL.

    • Diluent: Methanol.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and dissolve it in a 25 mL volumetric flask with methanol.

    • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

    • Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis and Data Interpretation:

    • Inject the standard solutions to establish a calibration curve.

    • Inject the sample solutions.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing std_prep Standard Preparation hplc HPLC System std_prep->hplc smp_prep Sample Preparation smp_prep->hplc detector UV Detector hplc->detector data_acq Data Acquisition detector->data_acq integration Peak Integration data_acq->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: HPLC analytical workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly selective and sensitive technique for the analysis of volatile and semi-volatile compounds. For non-volatile carboxylic acids like this compound, a derivatization step is necessary to convert the analyte into a more volatile form, typically a methyl ester.[5][6]

  • Derivatization (Methylation):

    • Accurately weigh the sample or standard into a vial.

    • Add a suitable solvent (e.g., methanol) and a derivatizing agent (e.g., (Trimethylsilyl)diazomethane or Boron Trifluoride-Methanol).

    • Heat the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.

    • Neutralize the reaction if necessary and extract the derivatized product into an appropriate organic solvent (e.g., hexane).

  • GC-MS System:

    • Gas chromatograph coupled to a mass spectrometer.

    • Autosampler for automated injections.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

      • Monitor characteristic ions for the methyl ester of this compound.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard and a series of working standards.

    • Derivatize the standards and samples following the same procedure.

  • Analysis and Data Interpretation:

    • Analyze the derivatized standards to create a calibration curve.

    • Analyze the derivatized samples.

    • Quantify the derivatized analyte in the samples against the calibration curve.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing std_prep Standard Preparation derivatization Derivatization std_prep->derivatization smp_prep Sample Preparation smp_prep->derivatization gc Gas Chromatograph derivatization->gc ms Mass Spectrometer gc->ms data_acq Data Acquisition ms->data_acq integration Peak Integration (SIM) data_acq->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: GC-MS analytical workflow for this compound.

Comparison of Analytical Methods

Parameter HPLC-UV GC-MS Expert Commentary
Specificity Good, but can be affected by co-eluting impurities with similar UV spectra.Excellent, due to the combination of chromatographic separation and mass spectrometric detection.GC-MS offers higher confidence in analyte identification, especially in complex matrices.
Sensitivity Moderate, suitable for routine quality control.High, especially in SIM mode, making it ideal for trace analysis.For low-level impurity analysis, GC-MS is the preferred method.
Sample Preparation Simple dissolution and filtration.More complex, requiring a derivatization step.The additional sample preparation step for GC-MS can introduce variability if not well-controlled.
Analysis Time Typically longer run times.Can have faster run times, but sample preparation adds to the overall time.The choice depends on the overall workflow and throughput requirements.
Cost Lower initial instrument cost and operational expenses.Higher initial instrument cost and maintenance.HPLC is a more cost-effective solution for routine analysis where high sensitivity is not required.
Robustness Generally very robust and reliable for routine use.Can be less robust due to the derivatization step and potential for ion source contamination.HPLC methods are often easier to transfer between laboratories.

Conclusion

The selection of an appropriate reference standard and analytical method is a critical decision that directly influences the quality and reliability of data for this compound. A high-purity, well-characterized, and traceable reference standard is the cornerstone of accurate analysis.

For routine quality control and quantification at moderate to high concentrations, HPLC-UV offers a robust, cost-effective, and straightforward solution. When higher sensitivity and specificity are required, such as for trace impurity analysis or in complex matrices, GC-MS, despite its more involved sample preparation, is the superior technique.

Ultimately, the choice of methodology should be guided by the specific analytical requirements, available resources, and the need for validated, defensible data in a research or drug development setting.

References

  • Ivy Fine Chemicals. (n.d.). This compound [CAS: 1254073-62-5]. Retrieved from [Link]

  • Rao, D. V., & Kumar, T. R. (2012). Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. Journal of Chromatographic Science, 50(7), 577–584. Retrieved from [Link]

  • ResearchGate. (2012). A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Analytical Methods. Retrieved from [Link]

  • Chem-Impex. (n.d.). 3-Chloro-4-methylbenzoic acid. Retrieved from [Link]

  • J&K Scientific. (n.d.). 2,4-Dichloro-5-methylbenzoic acid. Retrieved from [Link]

  • U.S. Department of Agriculture. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]

  • Chiang Mai Journal of Science. (2014). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Retrieved from [Link]

  • CORE. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Retrieved from [Link]

  • Health and Safety Executive. (2022). Initial Draft Assessment Report - Bixlozone. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2,4-dichloro-, methyl ester. Retrieved from [Link]

  • precisionFDA. (n.d.). 2,3-DICHLORO-4-(METHYLSULFONYL)BENZOIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 3,5-dichloro-4-methylbenzoic acid.
  • PubChem. (n.d.). 3,5-Dichloro-4-methylbenzoic acid. Retrieved from [Link]

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inter-laboratory comparison of 2,3-Dichloro-4-methylbenzoic acid quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Inter-Laboratory Comparison Guide to the Quantification of 2,3-Dichloro-4-methylbenzoic acid: Methodologies, Validation, and Execution

Introduction: The Imperative for Analytical Consensus

In the landscape of scientific research and drug development, the reproducibility of data is paramount. The ability of different laboratories to obtain equivalent results when analyzing the same material is the bedrock of analytical confidence. This is where Inter-Laboratory Comparisons (ILCs), also known as Proficiency Tests (PTs), become indispensable.[1][2][3] They serve as an external quality assessment tool, allowing laboratories to validate their methods, identify potential biases, and demonstrate their competence to regulatory bodies and clients.[1][4] As mandated by standards like ISO/IEC 17025, participation in such programs is a critical element for monitoring the quality and validity of measurement results.[5][6]

This guide focuses on designing and executing an ILC for the quantification of this compound. While not as commonly monitored as some regulated environmental contaminants, this molecule represents a class of halogenated aromatic carboxylic acids frequently encountered as synthetic intermediates or potential metabolites. Accurate quantification is crucial for process optimization, impurity profiling, and metabolic studies.

We will explore two primary analytical methodologies, delve into the rationale behind their selection, provide a framework for a robust ILC, and present a detailed experimental protocol that can serve as a benchmark for participating laboratories.

The Analyte: Understanding the Analytical Challenges

This compound is a polar organic molecule containing a carboxylic acid functional group. This structure presents specific analytical challenges:

  • Low Volatility: The carboxylic acid group is highly polar and capable of strong hydrogen bonding, making the molecule non-volatile. This precludes direct analysis by standard gas chromatography (GC).[7][8]

  • Poor Thermal Stability: At the high temperatures required for GC injection ports, free carboxylic acids can degrade, leading to inaccurate results.[8]

  • Matrix Effects: In complex matrices, co-extracting compounds can interfere with ionization in mass spectrometry, causing signal suppression or enhancement.[9]

To overcome these challenges, analytical methods must either modify the molecule to make it suitable for GC analysis or employ a separation technique that accommodates polar, non-volatile compounds, such as liquid chromatography (LC).

Comparative Analysis of Analytical Methodologies

The two most viable and widely adopted techniques for this class of compounds are Gas Chromatography (GC) following derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography with Electron Capture Detection (GC-ECD)

This is a classic, robust, and highly sensitive approach for halogenated compounds, forming the basis of established regulatory methods like EPA Method 552.3 for haloacetic acids in drinking water.[10][11][12]

  • Causality of the Approach: The core principle is to convert the non-volatile carboxylic acid into a volatile ester through a process called derivatization.[7][8] Esterification, typically with acidic methanol, replaces the acidic proton on the carboxyl group with a methyl group.[13] This chemical modification dramatically increases the compound's volatility and thermal stability, making it amenable to GC analysis. The presence of two chlorine atoms makes the resulting ester highly responsive to an Electron Capture Detector (ECD), providing excellent sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful, modern technique that offers high selectivity and sensitivity, often without the need for derivatization.[14][15][16]

  • Causality of the Approach: LC separates analytes in the liquid phase at or near ambient temperature, thus volatility is not a requirement.[17] The analyte can be injected directly after a suitable extraction. The tandem mass spectrometer provides two stages of mass filtering (MS/MS), which allows for highly specific detection. It isolates a precursor ion characteristic of the target molecule and then fragments it to produce specific product ions. This process, known as Selected Reaction Monitoring (SRM), virtually eliminates matrix interferences and provides unambiguous identification.[18]

Methodology Performance Summary

The choice of methodology depends on available instrumentation, required sensitivity, and sample throughput. The following table provides a comparative summary.

ParameterGas Chromatography with Derivatization (GC-ECD/MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Volatilization of derivatized analyte for gas-phase separation.Liquid-phase separation of the native analyte.
Derivatization Required (e.g., esterification with acidic methanol).[10][19]Not Required , allowing for direct injection of extract.[18]
Selectivity Good, especially with MS detection. ECD is selective for electronegative compounds.Excellent, due to MS/MS monitoring of specific precursor/product ion transitions.
Sensitivity (LOQ) Low µg/L to ng/L range.Low µg/L to ng/L range, often superior for complex matrices.[20]
Throughput Lower, due to the additional derivatization and heating steps.Higher, with simpler sample preparation and faster run times.[21]
Pros Well-established, robust methodology (e.g., EPA methods). Lower instrument cost for GC-ECD.High specificity and sensitivity. Less sample preparation. Amenable to a wider range of polar compounds.[22][23]
Cons Derivatization adds time, cost, and potential for variability.[14] Incomplete reactions can affect accuracy.[19]Higher initial instrument cost. Susceptible to matrix-induced ion suppression/enhancement.[9]

Designing the Inter-Laboratory Comparison (ILC)

A successful ILC requires careful planning, a homogeneous test material, and transparent statistical evaluation. The process follows a logical flow grounded in international standards like ISO/IEC 17043.[5]

ILC_Workflow cluster_coordinator ILC Coordinator cluster_participants Participating Laboratories (A, B, C...) A 1. Prepare Homogeneous Test Material B 2. Characterize Material (Homogeneity & Stability Testing) A->B C 3. Distribute Blinded Samples to Participants B->C D 4. Analyze Samples using Validated In-House Method C->D G 6. Perform Statistical Analysis (e.g., Calculate z-Scores) H 7. Issue Final Report (Confidential & Summary) G->H E 5. Report Results to Coordinator D->E E->G

Caption: Logical workflow for an Inter-Laboratory Comparison study.

Key Steps in ILC Execution:
  • Preparation of Test Material: A bulk sample (e.g., reagent water or a clean soil matrix) is fortified with a precisely known concentration of this compound. The material must be rigorously homogenized to ensure every participant receives an identical aliquot.

  • Distribution: Samples are packaged to ensure stability during transit and sent to participating laboratories with clear instructions and deadlines.

  • Analysis and Reporting: Each laboratory analyzes the sample using their own validated in-house method, adhering to their standard quality control procedures. Results are reported back to the ILC coordinator.

  • Statistical Evaluation: The coordinator assesses the performance of each laboratory. The most common metric is the z-score , which indicates how far a laboratory's result is from the assigned value (often the consensus mean of all participants).[2][24]

    • |z| ≤ 2.0: Satisfactory performance

    • 2.0 < |z| < 3.0: Questionable performance (warning signal)

    • |z| ≥ 3.0: Unsatisfactory performance (action signal)

  • Final Report: A comprehensive report is issued, providing each laboratory with its confidential performance score and an anonymized summary of all results. This allows labs to benchmark their performance against their peers.[1]

Benchmark Protocol: Quantification by GC-ECD (Based on EPA Method 552.3)

This protocol provides a detailed, self-validating workflow that can be used by participants as a reference method. It incorporates essential quality control steps to ensure trustworthiness.

Experimental Workflow Diagram

Analytical_Workflow Sample 1. Sample Collection (40 mL Aqueous Sample) Spike 2. Spike with Internal Standard (1,2,3-Trichloropropane) Sample->Spike Acidify 3. Acidify to pH < 0.5 with conc. H₂SO₄ Spike->Acidify Extract 4. Liquid-Liquid Extraction with MTBE (4 mL) Acidify->Extract Derivatize 5. Derivatization: Add Acidic Methanol, Heat at 50°C for 2 hours Extract->Derivatize Separate 6. Phase Separation: Add conc. Na₂SO₄ solution Derivatize->Separate Neutralize 7. Neutralize organic layer with sat. NaHCO₃ Separate->Neutralize Analyze 8. Analyze by GC-ECD Neutralize->Analyze

Caption: Step-by-step workflow for sample preparation and analysis by GC-ECD.

Step-by-Step Methodology

1. Reagents and Materials:

  • This compound standard

  • Internal Standard (IS): 1,2,3-Trichloropropane

  • Methyl tert-butyl ether (MTBE), pesticide grade

  • Methanol, pesticide grade

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium sulfate (Na₂SO₄), anhydrous, baked at 400°C

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Reagent water (Milli-Q or equivalent)

2. Sample Preparation and Extraction:

  • To a 40 mL vial, add the aqueous sample.

  • Spike with the internal standard to a known concentration.

  • Acidify the sample to a pH of ≤ 0.5 by adding concentrated H₂SO₄.[10] This step is critical to ensure the carboxylic acid is in its protonated, non-ionic form, which allows for efficient partitioning into the organic solvent.

  • Add 4 mL of MTBE. Cap and shake vigorously for 2 minutes. Allow the phases to separate.

3. Derivatization (Esterification):

  • Carefully transfer the upper MTBE layer to a clean vial.

  • Add 2 mL of 10% sulfuric acid in methanol (acidic methanol). This reagent serves as both the methyl source and the acid catalyst for the esterification reaction.[10][25]

  • Cap the vial tightly and place it in a heating block or water bath at 50°C for 2 hours to drive the reaction to completion.[10]

  • Allow the sample to cool to room temperature.

4. Post-Derivatization Workup:

  • Add 4 mL of a concentrated aqueous solution of sodium sulfate (approx. 100 g/L) to the vial. This induces phase separation between the MTBE and the acidic methanol.[10]

  • Shake for 2 minutes.

  • Transfer the upper MTBE layer containing the methylated analyte to a new vial.

  • Add a small amount of saturated sodium bicarbonate solution and shake. This neutralizes any remaining acid, protecting the GC column.[10]

  • Transfer an aliquot of the final MTBE extract into a GC autosampler vial for analysis.

5. Instrumental Analysis (GC-ECD):

  • Instrument: Gas Chromatograph with Electron Capture Detector.

  • Column: A mid-polarity column, such as a (35%-phenyl)-methylpolysiloxane phase (e.g., DB-35ms), is suitable.[19]

  • Injection: 1-2 µL splitless injection.

  • Temperatures: Inlet at 250°C, Detector at 300°C.

  • Oven Program: Start at 40°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min. (This program should be optimized for the specific instrument and column).

  • Carrier Gas: Helium or Hydrogen.

6. Quality Control:

  • Method Blank: An aliquot of reagent water carried through the entire procedure to check for contamination.[10]

  • Laboratory Fortified Blank (LFB): A reagent water sample spiked with a known concentration of the analyte to assess accuracy. Recovery should typically be within 70-130%.[12]

  • Calibration: A multi-point calibration curve (minimum 5 points) must be prepared by taking standards through the entire extraction and derivatization process (procedural calibration).[19] This compensates for any inefficiencies in the derivatization reaction.

Conclusion

The successful quantification of this compound across multiple laboratories hinges on the adoption of robust, validated analytical methods and a commitment to quality assurance. While both GC-ECD and LC-MS/MS are powerful techniques capable of achieving the necessary sensitivity and selectivity, they operate on fundamentally different principles. A well-designed inter-laboratory comparison provides the ultimate test of a laboratory's proficiency, fostering confidence in analytical data and ensuring that results are comparable and reliable, regardless of where they were generated. By understanding the causality behind each experimental step and adhering to rigorous quality control, researchers can achieve the analytical consensus essential for scientific advancement.

References

  • Vertex AI Search. (2026). Proficiency testing and interlaboratory comparisons | Analytical Chemistry Class Notes.
  • U.S. Environmental Protection Agency. (n.d.). EPA-OGWDW/TSC: 552.3rev1.
  • Witkiewicz, Z., & Podgórski, A. (n.d.). Sample Preparation and Chromatographic Analysis of Acidic Herbicides in Soils and Sediments. Critical Reviews in Analytical Chemistry.
  • Restek Corporation. (n.d.). Fast Determination of Haloacetic Acids in Drinking Water According to EPA Method 552.3 using Rtx-CLPesticides Columns.
  • Silva, V., et al. (n.d.). Determination of haloacetic acid in water for human consumption by UPLC-MS/MS.
  • Kishimba, M. A., et al. (n.d.). Determination of Haloacetic Acids in Bottled and Tap Water Sources by Dispersive Liquid-Liquid Microextraction and GC-MS Analysis.
  • Zenkevich, I. G. (n.d.).
  • Metrohm. (n.d.). Simple determination of haloacetic acids (HAAs)
  • Shimadzu Scientific Instruments. (n.d.). Determination of Haloacetic Acids (HAA5 and HAA9)
  • Thermo Fisher Scientific. (n.d.).
  • ResearchGate. (2025).
  • Broer, W., et al. (2019).
  • Agilent Technologies. (2011). Determination of Haloacetic Acids in Water by GC/µECD Using Agilent J&W DB-35ms Ultra Inert and DB-XLB Columns.
  • Chemistry LibreTexts. (2023).
  • Shimadzu Scientific Instruments. (n.d.). Determination of Haloacetic Acids (HAA9) and Dalapon in Drinking Water According to EPA Method 552.
  • The Royal Society of Chemistry. (2005).
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  • CompaLab. (n.d.).
  • European Commission, Joint Research Centre. (n.d.).
  • Ethiopian Accreditation Service. (2022).
  • ResearchGate. (2025). Sample Preparation and Chromatographic Analysis of Acidic Herbicides in Soils and Sediments.
  • SCION Instruments. (n.d.).
  • Geissler, A., & Zinn, C. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija.
  • Supelco. (n.d.).
  • Lavanya, G., et al. (n.d.).
  • ResearchGate. (2025). Validation of analytical methods and laboratory procedures for chemical measurements.
  • CompaLab. (n.d.). What is a proficiency testing (PTP)
  • Barceló, D. (n.d.). LC-MS methods for trace determination of pesticides in environmental samples. Analusis.
  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
  • SOCOTEC UK. (2020). Acidic Herbicide Analysis.
  • ACS Reagent Chemicals. (2017).
  • Shimadzu. (n.d.). Highly Polar Pesticide Multi-Residue Analysis in Food Safety by LC-MS/MS.
  • ResearchGate. (2025).
  • Morehouse, J. (2022).
  • American Laboratory. (2005).
  • Archimer. (n.d.). Analysis of interlaboratory comparison when the measurements are not normally distributed.
  • European Accreditation. (2018).
  • Goetz, A. J., & Lavy, T. L. (n.d.). Solid-Phase Extraction of Dicamba and Picloram from Water and Soil Samples for HPLC. Journal of Agricultural and Food Chemistry.
  • Wang, J., et al. (n.d.). Analysis of highly polar pesticides in foods by LC-MS/MS.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2,3-Dichloro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe and efficient laboratory. This guide provides essential, step-by-step procedures for the proper disposal of 2,3-Dichloro-4-methylbenzoic acid, ensuring the safety of laboratory personnel and the protection of our environment.

Understanding the Hazard Profile

This compound is a halogenated organic compound. Its hazard profile, consistent with similar chlorinated benzoic acids, necessitates careful handling to avoid adverse health and environmental effects.[1][2][3] Key hazards include:

  • Skin and Eye Irritation: Direct contact can cause significant irritation.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory discomfort.[1][2][3]

  • Harmful if Swallowed: Ingestion can be toxic.[1][2]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and harmful to aquatic life.[4] Discharge into drains or the environment must be strictly avoided.[2][4]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.

PPE ComponentSpecificationRationale
Eye and Face Protection Tightly fitting safety goggles or a face shield.[3]Protects against accidental splashes or dust generation that could cause severe eye irritation.[1][2][3]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before use.[4]Prevents skin contact, which can lead to irritation.[1][2][3] Proper glove removal technique is essential to avoid cross-contamination.[5]
Protective Clothing A lab coat or a chemical-resistant apron. For larger quantities, a complete suit protecting against chemicals may be necessary.[5]Minimizes the risk of skin exposure and contamination of personal clothing.[6]
Respiratory Protection To be used if there is a risk of dust or aerosol formation, in a well-ventilated area.[4][6] A NIOSH-approved respirator may be required.Prevents inhalation of the compound, which can cause respiratory tract irritation.[1][2][3]

Always handle the chemical in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[4][6]

Waste Segregation: A Critical Step

The cardinal rule of chemical waste management is proper segregation.[7][8] Mixing incompatible chemicals can lead to dangerous reactions, including the generation of toxic gases or even explosions.[8] this compound must be classified and segregated as a halogenated organic solid waste .

Do NOT mix with:

  • Bases[1]

  • Strong oxidizing agents[1]

  • Non-halogenated organic waste[9]

  • Aqueous waste[9]

This segregation is crucial because halogenated and non-halogenated waste streams are often subjected to different treatment and disposal processes, such as incineration at specific temperatures to ensure complete destruction and to manage the resulting acidic gases like hydrogen chloride.[4]

Step-by-Step Disposal Protocol

The disposal of this compound should be a deliberate and well-documented process.

Step 1: Container Selection and Labeling

  • Choose a Compatible Container: Use a clearly designated, leak-proof container that is compatible with acidic and chlorinated organic compounds.[7][8][10] Glass containers are often a suitable choice for acidic materials.[7]

  • Proper Labeling: The container must be clearly and accurately labeled.[8][10] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Irritant," "Harmful if Swallowed")

    • The accumulation start date

    • The name of the principal investigator or laboratory contact

Step 2: Waste Accumulation

  • Solid Waste: Collect solid this compound waste in the designated container. Avoid generating dust during transfer.[4][6]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, or contaminated labware, should also be disposed of in the same container.

  • Keep the Container Closed: The waste container must be kept tightly sealed when not in use to prevent the release of vapors and to avoid spills.[7][11]

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11]

  • The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

  • Ensure secondary containment, such as a spill tray, is in place to contain any potential leaks.[7]

Step 4: Arranging for Disposal

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your institution's EHS department is responsible for the collection and ultimate disposal of hazardous waste.[11] They will provide guidance on their specific procedures and pickup schedules.

  • Do Not Exceed Accumulation Limits: Be aware of the maximum volume of hazardous waste allowed in an SAA (typically 55 gallons).[11]

  • Professional Disposal: The ultimate disposal of this compound will be carried out by a licensed hazardous waste disposal company.[4][5] The most common method for this type of compound is controlled incineration in a facility equipped with flue gas scrubbing to neutralize the acidic byproducts.[4]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_segregation Segregation & Collection cluster_storage Storage & Disposal start Start: Need to Dispose of This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe ventilation Work in a Well-Ventilated Area (e.g., Fume Hood) ppe->ventilation waste_id Identify as Halogenated Organic Solid Waste ventilation->waste_id container Select & Label a Compatible Waste Container waste_id->container collect Collect Waste & Contaminated Materials into Container container->collect seal Securely Seal Container collect->seal saa Store in Designated Satellite Accumulation Area (SAA) seal->saa secondary_containment Ensure Secondary Containment saa->secondary_containment ehs Contact Environmental Health & Safety (EHS) for Pickup secondary_containment->ehs end End: Professional Disposal (Incineration) ehs->end

Caption: Disposal workflow for this compound.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[5]

  • Assess the Spill: For a small, manageable spill, trained laboratory personnel may proceed with cleanup. For large or unmanageable spills, contact your institution's EHS or emergency response team immediately.

  • Cleanup of a Small Spill:

    • Ensure you are wearing the appropriate PPE.

    • Avoid generating dust.[6]

    • Carefully sweep or scoop the solid material into the designated hazardous waste container.[6]

    • Clean the spill area with a suitable solvent and then with soap and water. All cleanup materials must be disposed of as hazardous waste.

  • Prevent Environmental Release: Do not allow the spilled material or cleanup materials to enter drains or waterways.[2][4]

Waste Minimization: A Proactive Approach

An integral part of responsible chemical management is waste minimization.[11] Laboratories should strive to:

  • Order Only What is Needed: Purchase the smallest quantity of the chemical required for your research.[11]

  • Maintain an Accurate Inventory: Keep a detailed inventory of all chemicals to avoid ordering duplicates and to track expiration dates.[11][12]

  • Substitute with Less Hazardous Alternatives: Where scientifically viable, consider using less hazardous chemicals.[11]

By adhering to these disposal procedures, you are not only ensuring compliance with regulations but also fostering a culture of safety and environmental responsibility within your laboratory. This commitment is paramount to the integrity and success of our scientific endeavors.

References

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved January 20, 2026, from [Link]

  • Safe Disposal of Laboratory Chemicals. (n.d.). Environmental Marketing Services. Retrieved January 20, 2026, from [Link]

  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved January 20, 2026, from [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved January 20, 2026, from [Link]

  • Chemical Waste Management Guide. (n.d.). Boston University Environmental Health & Safety. Retrieved January 20, 2026, from [Link]

  • Hazardous Waste Segregation. (n.d.). Unknown Source. Retrieved January 20, 2026, from [Link]

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Comprehensive Safety Guide: Personal Protective Equipment for Handling 2,3-Dichloro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and procedural guidance for the handling of 2,3-Dichloro-4-methylbenzoic acid in a laboratory setting. As a chlorinated aromatic carboxylic acid, this compound requires careful management to mitigate risks and ensure the safety of all personnel. This document is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights that prioritize safety, operational integrity, and scientific accuracy.

Hazard Identification and Risk Assessment: The 'Why' Behind the PPE

Before handling any chemical, a thorough understanding of its potential hazards is paramount.[1] While a specific, comprehensive toxicological profile for this compound is not fully detailed in all public literature, data from structurally similar compounds like 2,4-Dichlorobenzoic acid and other chlorinated benzoic acids allow for a robust risk assessment.[2]

Primary Hazards:

  • Skin Irritation (Category 2): Direct contact can cause skin irritation, redness, and discomfort.[2][3][4]

  • Serious Eye Irritation (Category 2/2A): The compound is a significant eye irritant, with potential for serious damage upon contact.[2][3][4]

  • Respiratory Tract Irritation (STOT SE 3): As a fine powder, the primary risk during handling is the generation of airborne dust.[5][6] Inhalation of this dust may cause respiratory irritation.[2][4]

  • Harmful if Swallowed (Acute Oral Toxicity, Category 4): Ingestion of the compound can be harmful.[2]

The core principle of safety is to establish a barrier between the researcher and the chemical. The following PPE recommendations are designed to interrupt the primary routes of exposure: inhalation, skin contact, eye contact, and ingestion.[7]

Core PPE Requirements: Your First Line of Defense

Selection of appropriate Personal Protective Equipment (PPE) is critical and must be based on a task-specific risk assessment.[8]

  • Eye and Face Protection:

    • Minimum Requirement: Chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory at all times.[3][9][10]

    • Enhanced Protection: When handling larger quantities (>10g) or when there is a significant risk of splashing (e.g., during dissolution in a heated solvent), a full-face shield should be worn over safety goggles.[11][12] This provides an additional layer of protection for the entire face.

  • Hand Protection:

    • Glove Selection: Chemically resistant gloves are required. Nitrile gloves provide a good baseline of protection for incidental contact with solids and many solvents. Always inspect gloves for tears or defects before use.[7]

    • For prolonged contact or when using aggressive solvents, consult the glove manufacturer's chemical resistance guide to select a material with a high breakthrough time, such as butyl or neoprene rubber. [1][13]

    • Technique: Double-gloving can be employed for added protection during high-risk procedures. Always remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.

  • Protective Clothing:

    • A clean, buttoned laboratory coat is the minimum requirement to protect skin and personal clothing.[1][14]

    • Closed-toe shoes made of a non-porous material are mandatory in the laboratory.[1][7][11]

    • For procedures involving large volumes or a high risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.[14]

  • Respiratory Protection:

    • The primary engineering control to prevent inhalation of dust is to handle the solid chemical within a certified chemical fume hood.[5][6][14]

    • If handling small quantities outside of a fume hood is unavoidable, or during a large spill cleanup, respiratory protection is necessary. A NIOSH-approved N95 respirator is effective against solid particulates (dust).[12]

    • For operations that may generate vapors (e.g., heating solutions), a respirator with an organic vapor/acid gas cartridge may be required.[15]

Table 1: PPE Recommendations by Laboratory Task
TaskMinimum Required PPEEnhanced PPE (Recommended/For Larger Quantities)
Weighing Solid (<10g) Safety Goggles, Nitrile Gloves, Lab Coat, Closed-toe Shoes. (Must be performed in a fume hood or ventilated balance enclosure) Face Shield (over goggles), Double Gloving, Disposable Gown.
Preparing Solution Safety Goggles, Nitrile Gloves, Lab Coat, Closed-toe Shoes.Face Shield, Chemical-resistant Apron, Double Gloving.
Handling Solutions Safety Goggles, Nitrile Gloves, Lab Coat, Closed-toe Shoes.Face Shield (if splash risk is present).
Cleaning Small Spill Safety Goggles, Nitrile Gloves (or heavier duty), Lab Coat, Closed-toe Shoes.Double Gloving, N95 Respirator (for solid spill), Chemical-resistant Apron.

Operational Protocols: PPE in Action

Properly using PPE is as important as selecting it. The following protocols provide step-by-step guidance for common laboratory procedures.

Protocol 3.1: Weighing and Dispensing Solid Compound

The goal of this procedure is to accurately weigh the solid chemical while preventing the generation and release of dust into the laboratory environment.[5]

Workflow: Safe Weighing of this compound

start_end start_end decision decision process process precaution precaution start Prepare to Weigh Solid Compound don_ppe Don Minimum PPE: Safety Goggles, Lab Coat, Nitrile Gloves start->don_ppe check_hood Certified Chemical Fume Hood Available? use_hood Work Inside Fume Hood check_hood->use_hood  Yes no_hood Use Exhausted Balance Enclosure OR Wear N95 Respirator check_hood->no_hood  No cover_surface Cover Work Surface with Bench Paper use_hood->cover_surface no_hood->cover_surface don_ppe->check_hood weigh Use Weigh Boat and Transfer Solid with a Scoop (Do Not Pour) cover_surface->weigh close Immediately Close Stock Container weigh->close decontaminate Clean Balance and Surrounding Area with a Wet Wipe close->decontaminate end Weighing Complete decontaminate->end

Caption: Decision workflow for safely weighing powdered chemicals.

Step-by-Step Procedure:

  • Preparation: Designate a work area, preferably inside a chemical fume hood.[6][14] Cover the work surface with disposable bench paper to easily collect any minor spills.[5]

  • Don PPE: At a minimum, wear safety goggles, a lab coat, and nitrile gloves.[1]

  • Ventilation: Place the analytical balance inside the fume hood if possible. If not, an exhausted balance enclosure or appropriate respiratory protection is required.[5][6]

  • Handling: Open the container away from your face. Use a spatula or scoop to transfer the powder to a weigh boat or creased weighing paper. Avoid pouring directly from the bottle, which can generate dust.[5]

  • Containment: Close the stock container tightly as soon as the desired amount has been dispensed.[5]

  • Cleanup: After weighing, carefully fold the bench paper inward and dispose of it. Wipe down the spatula, balance, and surrounding surfaces with a damp cloth or towel to collect any residual dust.

Emergency and Disposal Plans

Preparedness is key to laboratory safety. Know the location and operation of safety showers and eyewash stations.[10]

Spill Cleanup Procedure
  • For Solid Spills:

    • Alert personnel in the immediate area and restrict access.[16]

    • Wear enhanced PPE: safety goggles, lab coat, double gloves, and an N95 respirator to prevent dust inhalation.[17]

    • Gently cover the spill with a damp paper towel or use a wet cleaning method to avoid making the powder airborne.[5]

    • Carefully scoop the material into a labeled, sealable container for hazardous waste.[9][18] Do not dry sweep.

    • Clean the spill area with soap and water.[16]

  • For Solution Spills:

    • Contain the spill by creating a dike with an inert absorbent material like vermiculite or sand.[17][18][19]

    • Once absorbed, scoop the material into a labeled container for hazardous waste.[16]

    • Since this is an acidic compound, you can neutralize the remaining residue with a mild base like sodium bicarbonate solution.[11][16][18] Use pH paper to confirm neutralization before final cleaning with soap and water.[18]

PPE and Waste Disposal
  • PPE Removal: Remove PPE in an order that minimizes cross-contamination. Typically: gloves first, then face shield/goggles, then lab coat. Always wash hands thoroughly with soap and water after removing all PPE.[1][7]

  • Disposal: All disposable PPE (gloves, bench paper, gowns) contaminated with this compound, as well as the chemical itself and spill cleanup materials, must be disposed of as hazardous chemical waste.[18] Place these items in a clearly labeled, sealed waste container.[20] Do not dispose of this material in standard trash or down the drain.[20] Follow all local, state, and federal regulations for hazardous waste disposal.[20]

By adhering to these protocols, you build a culture of safety that protects not only yourself but your entire research team. Always prioritize a careful and considered approach when handling potent chemical compounds.

References

  • Organic Acid Standard Operating Procedure . University of Washington. [Link]

  • Weighing Hazardous Powders in the Laboratory . University of California, Berkeley - Environment, Health & Safety. [Link]

  • WORKING SAFELY WITH TOXIC POWDERS . Duke University - Safety. [Link]

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  • Laboratory Chemical Spill Cleanup and Response Guide . The City University of New York (CUNY). [Link]

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Retrosynthesis Analysis

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2,3-Dichloro-4-methylbenzoic acid

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